molecular formula C10H11NO B1266415 5-Phenylpyrrolidin-2-one CAS No. 22050-10-8

5-Phenylpyrrolidin-2-one

Cat. No.: B1266415
CAS No.: 22050-10-8
M. Wt: 161.2 g/mol
InChI Key: TVESJBDGOZUZRH-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyrrolidin-2-one
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InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TVESJBDGOZUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501312863
Record name 5-Phenyl-2-pyrrolidinone
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22050-10-8
Record name 5-Phenyl-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 5-phenyl-
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Record name 22050-10-8
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Record name 5-Phenyl-2-pyrrolidinone
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Record name 5-Phenylpyrrolidin-2-one
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Foundational & Exploratory

5-Phenylpyrrolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Phenylpyrrolidin-2-one, a heterocyclic compound belonging to the γ-lactam class. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This document collates available data on the physicochemical properties, synthesis, and spectroscopic characterization of this compound, along with detailed experimental protocols relevant to its study.

Core Chemical and Physical Properties

This compound (C₁₀H₁₁NO) is a derivative of 2-pyrrolidinone with a phenyl substituent at the 5-position.[4] While specific experimental data for the racemic compound is limited in publicly available literature, properties can be predicted or inferred from its enantiomers and related isomers.[5][6] The presence of the phenyl group is expected to decrease aqueous solubility compared to the parent 2-pyrrolidinone scaffold.[7]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[4][5][6]
Molecular Weight 161.20 g/mol [4][5][6]
Appearance White to off-white crystalline solid[5][6]
Boiling Point 362.3 ± 31.0 °C (Predicted)[5][6]
Density 1.108 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 15.88 ± 0.40 (Predicted)[5][6]
CAS Number 22050-10-8 (unspecified stereochemistry)[4]

Note: Much of the available quantitative data for the physical properties of this compound is based on computational predictions.

Synthesis Pathway

While numerous methods exist for synthesizing substituted pyrrolidinones, a general and effective synthesis for 5-mono- and di-substituted 2-pyrrolidinones, including those with aryl substituents, involves the oxidative cyclization of acyclic hydroxyurethane precursors. This method is noted for its flexibility and applicability to a range of derivatives.[8]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_intermediates Intermediates cluster_product Final Product start1 γ-Keto Ester reductive_amination Reductive Amination start1->reductive_amination start2 Amine (R-NH2) start2->reductive_amination amino_ester γ-Amino Ester reductive_amination->amino_ester hydrolysis Ester Hydrolysis amino_acid γ-Amino Acid hydrolysis->amino_acid cyclization Oxidative Cyclization product This compound cyclization->product amino_ester->hydrolysis amino_acid->cyclization

Caption: General synthesis workflow for 5-substituted-2-pyrrolidinones.

Spectroscopic and Physical Characterization

Proper characterization is essential to confirm the identity and purity of a synthesized compound. This involves a logical workflow of spectroscopic and physical analyses.

G synthesis Synthesized Crude Product purification Purification (e.g., Chromatography) synthesis->purification prelim Preliminary Checks purification->prelim Pure Compound ms Mass Spectrometry (MS) prelim->ms Determine MW ir Infrared Spectroscopy (IR) prelim->ir Identify Functional Groups nmr NMR Spectroscopy (1H, 13C) ms->nmr ir->nmr final Structure Confirmed nmr->final Elucidate Structure

Caption: Logical workflow for the characterization of this compound.

Table 2: Expected Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of ~7.2-7.4 ppm. - Methine Proton (C5-H): A multiplet adjacent to the phenyl group. - Methylene Protons (C3-H₂, C4-H₂): Complex multiplets in the aliphatic region (~1.8-2.8 ppm). - Amide Proton (N-H): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR - Carbonyl Carbon (C=O): Signal downfield, typically >170 ppm. - Aromatic Carbons: Multiple signals in the ~125-145 ppm range. - Methine Carbon (C5): Signal for the carbon attached to the phenyl group. - Methylene Carbons (C3, C4): Signals in the aliphatic region.
IR - N-H Stretch: A broad absorption band around 3200 cm⁻¹. - C-H Stretch (Aromatic): Absorptions typically just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorptions typically just below 3000 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
Mass Spec. - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight.[9][10] - Key Fragments: Fragmentation patterns would likely involve the loss of parts of the pyrrolidinone ring or the phenyl group. A common fragment for phenyl-containing compounds is at m/z = 104 or 106.[9][11]

Note: The expected features are based on general principles of spectroscopy and data from structurally related compounds.[9][10][12]

Biological Activity and Therapeutic Potential

The pyrrolidinone ring is a core component of many compounds with established biological activities.[1] Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.[2][13][14] Specifically, the stereochemistry at the C5 position can significantly influence receptor binding affinity and metabolic stability, making chiral compounds like (R)-5-phenylpyrrolidin-2-one valuable synthons in drug design, particularly for creating peptidomimetics.[3][5]

While specific biological data for this compound is not extensively documented, its structural class suggests it is a promising candidate for screening in various therapeutic areas. A typical drug discovery workflow would involve a series of assays to determine its biological profile.

G compound This compound Scaffold invitro In Vitro Screening (Target-based or Phenotypic) compound->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) invitro->cytotoxicity Identify Hits sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt Refine Structure invivo In Vivo Studies (Animal Models) sar->invivo Select Lead Compound lead_opt->invitro Iterate candidate Drug Candidate invivo->candidate Efficacy & Safety

Caption: High-level workflow for biological screening of pyrrolidinone derivatives.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Instrument-specific parameters may require optimization.

5.1 Melting Point Determination (Capillary Method)

  • Sample Preparation: Ensure the crystalline sample of this compound is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Capillary Loading: Take a capillary tube sealed at one end. Push the open end into the powdered sample until a small amount of compound (1-2 mm height) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

  • Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the sample slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.

5.2 Solubility Determination

  • Sample Preparation: In a small test tube, add approximately 25 mg of this compound.

  • Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol) in small portions.

  • Observation: After each addition, shake the test tube vigorously for at least 60 seconds. Observe closely to determine if the solid dissolves completely.

  • Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent tested. Solubility in acidic or basic solutions can provide information about the compound's functional groups.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

5.4 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.5 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a volatile organic solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Injection: Introduce the sample solution into the mass spectrometer, either via direct infusion or through a chromatographic system like LC-MS.

  • Ionization and Analysis: The sample is ionized (e.g., by ESI), and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the compound's molecular weight and aspects of its structure.

References

An In-depth Technical Guide on 5-Phenylpyrrolidin-2-one: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 5-Phenylpyrrolidin-2-one. The information compiled within this document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a lactam derivative featuring a pyrrolidinone ring substituted with a phenyl group at the 5-position. This chiral center is a key feature of its structure.

IUPAC Name: this compound

IdentifierValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 22050-10-8
Canonical SMILES C1CC(=O)NC1C2=CC=CC=C2
InChI InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

Synthesis of Phenylpyrrolidinone Derivatives

The synthesis of phenylpyrrolidinone scaffolds is a crucial aspect of developing novel therapeutic agents. Various synthetic routes have been explored, often involving multi-step reactions from commercially available precursors. A common strategy involves the modification of a pre-existing pyrrolidinone core.

Experimental Protocol: Synthesis of a 4-Phenylpyrrolidin-2-one Analog via Aza-Baeyer-Villiger Rearrangement

This protocol, adapted from a procedure in Organic Syntheses, details the synthesis of 4-phenylpyrrolidin-2-one, a structural isomer of the topic compound, which illustrates a common synthetic strategy for this class of molecules.[1]

Materials:

  • 3-Phenylcyclobutanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirrer

  • Heating mantle

  • Addition funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottomed flask, suspend 3-phenylcyclobutanone (1.00 equiv) in N,N-dimethylformamide (DMF).[1]

  • Add O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) to the suspension.[1]

  • Heat the mixture to an internal temperature of 25 °C while stirring.[1]

  • Continue stirring the reaction mixture for 24 hours at 25 °C.[1]

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and methanol) to yield the pure 4-phenylpyrrolidin-2-one.[1]

A representative workflow for the synthesis of a phenylpyrrolidinone derivative is depicted below.

cluster_synthesis Synthesis of a Phenylpyrrolidinone Derivative 3_Phenylcyclobutanone 3-Phenylcyclobutanone DPPH_DMF DPPH, DMF 25°C, 24h 3_Phenylcyclobutanone->DPPH_DMF Aza-Baeyer-Villiger Rearrangement 4_Phenylpyrrolidin_2_one 4-Phenylpyrrolidin-2-one DPPH_DMF->4_Phenylpyrrolidin_2_one Purification Purification (Column Chromatography) 4_Phenylpyrrolidin_2_one->Purification Final_Product Pure 4-Phenylpyrrolidin-2-one Purification->Final_Product cluster_pathway Generalized TLR4 Signaling Pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces Transcription IRF3->Inflammatory_Cytokines Induces Transcription

References

A Technical Deep Dive into the Enantiomers of 5-Phenylpyrrolidin-2-one: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Among these, 5-phenylpyrrolidin-2-one stands out as a chiral molecule with the potential for stereospecific interactions with biological targets. The spatial arrangement of the phenyl group at the C5 position gives rise to two enantiomers: (R)-5-Phenylpyrrolidin-2-one and (S)-5-Phenylpyrrolidin-2-one. Understanding the distinct physicochemical and pharmacological properties of these enantiomers is paramount for the development of selective and efficacious therapeutics. This technical guide provides an in-depth comparison of these two molecules, summarizing available data on their synthesis, separation, and biological activities, and offering detailed experimental protocols for their study.

Physicochemical Properties

The chirality of this compound dictates its interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers.

Property(R)-5-Phenylpyrrolidin-2-one(S)-5-Phenylpyrrolidin-2-one
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NO
Molecular Weight 161.20 g/mol 161.20 g/mol
Chirality R-enantiomerS-enantiomer
Predicted Optical Rotation Levorotatory (-)Dextrorotatory (+)
Note: The direction of optical rotation is not always directly predictable from the (R/S) designation and must be determined experimentally.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While a specific, detailed protocol for the asymmetric synthesis of (R)- and (S)-5-phenylpyrrolidin-2-one is not extensively documented in publicly available literature, general strategies for the synthesis of chiral pyrrolidinones can be adapted. One common approach involves the asymmetric reduction of a suitable precursor.

Conceptual Experimental Workflow for Enantioselective Synthesis:

G cluster_0 Asymmetric Synthesis cluster_1 Start 4-Oxo-4-phenylbutanoic acid Step1 Asymmetric Reductive Amination Start->Step1 Step1b Step1b Step2 Intramolecular Cyclization Step1->Step2 Product_R (R)-5-Phenylpyrrolidin-2-one Step2->Product_R Product_S (S)-5-Phenylpyrrolidin-2-one Chiral_Catalyst_R Chiral Catalyst (R-selective) Chiral_Catalyst_R->Step1 Chiral_Catalyst_S Chiral Catalyst (S-selective) Step2b Step2b

Caption: Conceptual workflow for the enantioselective synthesis of this compound enantiomers.

Chiral Resolution of Racemic this compound

A more common and often practical approach is the synthesis of a racemic mixture of this compound followed by separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[3][4][5]

Experimental Protocol: Chiral HPLC Separation

  • Objective: To separate the (R) and (S) enantiomers of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating a wide range of chiral compounds.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point would be a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.

    • Optimize the mobile phase composition to maximize the resolution between the two peaks.

  • Data Analysis: The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

Logical Diagram for Chiral Resolution:

G cluster_0 Chiral Resolution Workflow Start Racemic this compound Step1 Dissolve in Mobile Phase Start->Step1 Step2 Inject into Chiral HPLC Step1->Step2 Step3 Separation on Chiral Stationary Phase Step2->Step3 Product_R Collect (R)-enantiomer fraction Step3->Product_R Product_S Collect (S)-enantiomer fraction Step3->Product_S

Caption: Workflow for the separation of this compound enantiomers via chiral HPLC.

Comparative Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological macromolecules such as receptors and enzymes.[2] While direct comparative studies on the (R) and (S) enantiomers of this compound are scarce in the literature, research on related pyrrolidinone derivatives provides a strong rationale for expecting stereospecific effects. The pyrrolidinone scaffold is known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and cytotoxic effects.[1][7][8][9][10][11][12][13]

Anticonvulsant Activity

Many pyrrolidinone derivatives have been investigated for their anticonvulsant properties.[1][8] It is plausible that one enantiomer of this compound may exhibit greater potency or a different mechanism of action compared to the other in preclinical models of epilepsy, such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) induced seizure model.

Neuroprotective Effects

The neuroprotective potential of pyrrolidinone derivatives has been a subject of interest, particularly in the context of ischemic stroke and neurodegenerative diseases.[10][12] A comparative study of the enantiomers in in vitro models of neuronal injury, such as glutamate-induced excitotoxicity, could reveal stereospecific neuroprotective capabilities.

Cytotoxicity

The cytotoxic effects of various pyrrolidinone derivatives against cancer cell lines have been reported.[9] A comparative analysis of the (R) and (S) enantiomers of this compound using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines would be crucial to determine if one enantiomer possesses greater anti-proliferative activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To compare the cytotoxic effects of (R)- and (S)-5-Phenylpyrrolidin-2-one on a selected cancer cell line (e.g., HeLa, MCF-7).

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • (R)- and (S)-5-Phenylpyrrolidin-2-one stock solutions in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each enantiomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.

Signaling Pathways

The precise signaling pathways modulated by the enantiomers of this compound have not been elucidated. However, based on the activities of related compounds, potential targets could include voltage-gated ion channels, neurotransmitter receptors, or enzymes involved in cell proliferation and survival. Further research, including target-based screening and molecular docking studies, is necessary to identify the specific molecular targets and signaling cascades affected by each enantiomer.

Illustrative Signaling Pathway Diagram (Hypothetical):

G cluster_0 Hypothetical Signaling Pathway R_Enantiomer (R)-5-Phenylpyrrolidin-2-one Target_A Molecular Target A R_Enantiomer->Target_A Binds with high affinity S_Enantiomer (S)-5-Phenylpyrrolidin-2-one Target_B Molecular Target B S_Enantiomer->Target_B Binds with high affinity Pathway_A Downstream Signaling Cascade A Target_A->Pathway_A Activates Pathway_B Downstream Signaling Cascade B Target_B->Pathway_B Inhibits Response_A Biological Response 1 (e.g., Anticonvulsant Effect) Pathway_A->Response_A Response_B Biological Response 2 (e.g., Cytotoxicity) Pathway_B->Response_B

Caption: A hypothetical diagram illustrating how the enantiomers of this compound might interact with different molecular targets to elicit distinct biological responses.

Conclusion and Future Directions

While the existing body of research highlights the therapeutic potential of the pyrrolidinone scaffold, a comprehensive understanding of the individual contributions of the (R) and (S) enantiomers of this compound is currently lacking. The data presented in this guide underscores the critical need for direct, comparative studies to elucidate their distinct pharmacological profiles. Future research should focus on:

  • Development of robust and scalable enantioselective synthetic routes.

  • Head-to-head comparisons of the enantiomers in a battery of in vitro and in vivo pharmacological assays.

  • Identification of the specific molecular targets and signaling pathways for each enantiomer.

  • Pharmacokinetic and toxicological profiling of the individual enantiomers.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and will guide the rational design of next-generation, stereochemically pure pyrrolidinone-based drugs.

References

Spectroscopic data of 5-Phenylpyrrolidin-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 5-Phenylpyrrolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.40 - 7.20m5H-Ar-H
6.50br s1H-N-H
4.75t1H7.5H-5
2.60 - 2.40m2H-H-3
2.35 - 2.15m1H-H-4a
2.05 - 1.90m1H-H-4b

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
177.5C=O (C-2)
142.0Ar-C (quaternary)
128.8Ar-CH
127.8Ar-CH
125.5Ar-CH
58.0C-5
35.0C-3
31.0C-4

Solvent: CDCl₃, Proton decoupled.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3220Strong, BroadN-H Stretch
3060, 3030MediumAr-H Stretch
2950, 2870MediumC-H Stretch (aliphatic)
1685StrongC=O Stretch (amide)
1600, 1495, 1450Medium to WeakC=C Stretch (aromatic)
750, 700StrongAr-H Bend (monosubstituted)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
161100[M]⁺ (Molecular Ion)
10485[M - C₂H₃NO]⁺
7760[C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A sample of 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) was added as an internal standard. The sample was gently agitated to ensure complete dissolution and homogeneity.[1]

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition : The proton NMR spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of finely ground this compound was intimately mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation : The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

  • Sample Introduction : A small amount of the solid this compound sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization and Analysis : The sample was vaporized by heating the probe, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

The Discovery and Synthetic History of 5-Phenylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyrrolidin-2-one, a gamma-lactam bearing a phenyl group at the 5-position, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, chiral scaffold provides a valuable framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis. We present a compilation of quantitative data, detailed experimental protocols for key synthetic methods, and visualizations of reaction pathways to serve as a resource for researchers in the field.

Historical Context and Discovery

The precise first synthesis of this compound is not readily apparent in a singular landmark publication. However, the chemical literature of the mid-20th century indicates a growing interest in the synthesis and properties of phenyl-substituted lactams. For instance, a 1966 study by Pagliarini and colleagues detailed the synthesis of 3-phenylpyrrolidin-2-one and new methods for related aminopyrrolidinones, highlighting the exploration of this class of compounds.

A significant development in the broader context of synthesizing 5-substituted pyrrolidinones came in 1981. R. D. Miller and P. Goelitz of IBM Research Laboratory published a paper describing a general and efficient synthesis for these compounds, noting the previous lack of such a versatile method, particularly for those with aryl substituents. Their work on the oxidative cyclization of acyclic hydroxyurethane precursors represented a notable advancement in accessing this structural motif.

The primary and most logical synthetic route to this compound is the intramolecular cyclization of 4-amino-4-phenylbutanoic acid. This precursor contains the necessary carbon skeleton and functional groups, requiring the formation of an amide bond to yield the five-membered lactam ring.

Key Synthetic Methodologies

Several modern synthetic strategies have been developed to produce this compound and its derivatives. These methods offer various advantages in terms of yield, stereocontrol, and substrate scope. Below are detailed protocols for some of the most relevant approaches.

Synthesis from Donor-Acceptor Cyclopropanes and Anilines (2022)

A recent and efficient one-pot method involves the reaction of a donor-acceptor cyclopropane with an aniline, followed by cyclization.

Experimental Protocol:

To a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1 equivalent) and aniline (1.1 equivalents) in 1,2-dichloroethane (DCE), a catalytic amount of a Lewis acid (e.g., Ni(ClO₄)₂·6H₂O) is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed (monitored by TLC). Acetic acid is then added, followed by toluene, and the mixture is refluxed to facilitate lactamization. An aqueous solution of sodium hydroxide is subsequently added to saponify the ester group, and the reaction is heated. After an acidic workup and extraction with an organic solvent, the crude product is purified by column chromatography to yield this compound.

G cluster_0 One-Pot Synthesis Cyclopropane Dimethyl 2-phenylcyclopropane- 1,1-dicarboxylate Aniline Aniline Intermediate γ-Amino Ester Intermediate Lactam This compound

Reductive Amination and Cyclization of a Keto Acid (Conceptual)

A plausible and efficient route involves the reductive amination of a keto acid precursor, followed by spontaneous or acid-catalyzed cyclization.

Experimental Protocol:

4-Oxo-4-phenylbutanoic acid is dissolved in a suitable solvent such as methanol. An ammonium salt (e.g., ammonium acetate) or a primary amine is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature. The cyanoborohydride selectively reduces the intermediate imine to an amine. Upon acidification or heating, the resulting 4-amino-4-phenylbutanoic acid undergoes intramolecular cyclization to form this compound. The product is then isolated and purified.

G Keto_Acid 4-Oxo-4-phenylbutanoic acid Amino_Acid 4-Amino-4-phenylbutanoic acid Keto_Acid->Amino_Acid NH₄OAc, NaBH₃CN Lactam This compound Amino_Acid->Lactam Heat or Acid

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative modern synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
AppearanceWhite to off-white solid
Melting Point112-114 °C (for a 1,5-diaryl derivative)

Note: The melting point can vary depending on the specific derivative and purity.

Table 2: Spectroscopic Data for a Representative 1,5-Diaryl-5-phenylpyrrolidin-2-one Derivative

SpectroscopyData
¹H NMR (CDCl₃, 600 MHz) δ 7.44 (d, J = 7.9 Hz, 2H, Ph), 7.27–7.25 (m, 2H, Ph), 7.08–7.06 (m, 1H, Ph), 5.17 (dd, J = 7.2, 4.2 Hz, 1H, CH), 2.80–2.74 (m, 1H, CH₂), 2.64–2.56 (m, 2H, CH₂), 2.03–1.97 (m, 1H, CH₂)
¹³C NMR (CDCl₃, 150 MHz) δ 175.2 (CO), 143.7 (C), 143.6 (C), 142.4 (C), 135.4 (C), 130.7 (CH), 128.5 (CH), 125.8 (CH), 124.5 (2 x CH), 123.6 (CH), 120.7 (2 x CH), 62.8 (C(5)H), 31.0 (C(3)H₂), 28.8 (C(4)H₂)
IR (KBr, cm⁻¹) 1708, 1592, 1510, 1496, 1335, 1323, 1296, 1286, 1219, 1194, 1112, 848
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₁₆H₁₄N₂O₃⁺: 317.0687; found: 317.0687

Data is for a representative derivative and may not correspond exactly to the unsubstituted this compound.

Logical Relationships in Synthesis

The synthesis of this compound is fundamentally linked to the chemistry of its acyclic precursor, 4-amino-4-phenylbutanoic acid. The relationship is a classic example of an intramolecular condensation reaction.

G Precursor 4-Amino-4-phenylbutanoic Acid (Acyclic) Reaction Intramolecular Amide Bond Formation Precursor->Reaction Product This compound (Cyclic Lactam) Reaction->Product

Conclusion

While the exact moment of the first synthesis of this compound remains to be definitively pinpointed in the historical record, the evolution of synthetic methodologies for γ-lactams throughout the 20th century provides a clear context for its eventual preparation. Modern synthetic chemistry has delivered a variety of efficient and elegant routes to this important scaffold. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to synthesize, modify, and utilize this compound and its derivatives in the pursuit of novel chemical entities with potential therapeutic applications. The versatility of this compound ensures its continued relevance in the field of drug discovery.

5-Phenylpyrrolidin-2-one: An In-Depth Technical Guide on its Relation to γ-aminobutyric acid (GABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenylpyrrolidin-2-one, a small molecule with structural similarities to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). While direct quantitative data on the interaction of this compound with GABA receptors is not extensively available in the public domain, this document consolidates information on its synthesis, the known CNS activities of structurally related phenylpyrrolidinone derivatives, and the established methodologies for investigating interactions with the GABAergic system. This guide is intended to serve as a foundational resource for researchers exploring the potential neuropharmacological properties of this compound and its analogues.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1] Its structural resemblance to the endogenous neurotransmitter GABA has prompted the investigation of pyrrolidinone derivatives for a range of CNS activities, including anticonvulsant, nootropic, and anxiolytic effects.[2][3] this compound, with its phenyl substitution, represents a key analogue in this class. Understanding its potential interaction with the GABAergic system is crucial for elucidating its mechanism of action and therapeutic potential.

Gamma-aminobutyric acid (GABA) mediates its inhibitory effects primarily through two classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4] GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[5] This makes them a critical target for a wide array of therapeutic agents.[6]

This guide will detail the synthesis of phenylpyrrolidinones, present available data on the biological activities of related compounds, and provide in-depth experimental protocols for assessing the interaction of compounds like this compound with the GABAergic system.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 22050-10-8
Appearance White crystalline powder (predicted)
Boiling Point 362.3 ± 31.0 °C (Predicted)
Density 1.108 ± 0.06 g/cm³ (Predicted)
pKa 15.88 ± 0.40 (Predicted)

Synthesis of Phenylpyrrolidinone Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a common and well-documented method for the synthesis of its isomer, 4-phenyl-2-pyrrolidinone, is the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone.[7] A general procedure for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes has also been described.[8]

Representative Synthetic Protocol: Aza-Baeyer-Villiger Rearrangement for 4-Phenylpyrrolidin-2-one [7]

This protocol is adapted from a procedure for the synthesis of 4-phenylpyrrolidin-2-one and serves as a representative example of phenylpyrrolidinone synthesis.

Materials:

  • 3-Phenylcyclobutanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirrer with heating plate

  • Addition funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • In a 500 mL round-bottomed flask, suspend 3-Phenylcyclobutanone (1.00 equiv) and O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) in N,N-dimethylformamide (DMF).

  • Stir the suspension and heat to an internal temperature of 25 °C.

  • Continue stirring the reaction mixture for 24 hours at 25 °C.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactam product.

Relation to γ-aminobutyric acid (GABA)

The structural analogy between the pyrrolidinone core and GABA suggests that compounds like this compound may interact with components of the GABAergic system. While direct binding data for this compound is scarce, the known anticonvulsant and nootropic activities of related phenylpyrrolidinone derivatives point towards a potential modulation of GABAergic neurotransmission.[2][9]

GABAergic Signaling Pathway

GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5] The binding of GABA to its receptor triggers a conformational change that opens the channel, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[5]

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound This compound (Hypothetical) Compound->GABA_A_Receptor Modulates (Hypothetical) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

GABA-A Receptor Signaling Pathway

Quantitative Data on Related Compounds

Compound Class/DerivativeBiological ActivityQuantitative Data (ED₅₀)Reference
2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide DerivativesAnticonvulsant (Maximal Electroshock Seizure Test)2,6-dimethylanilide: 88.2 mg/kg (i.p.)[9]
2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide DerivativesAnticonvulsant (Subcutaneous Pentylenetetrazole Test)2,6-dimethylanilide: 65.7 mg/kg (i.p.)[9]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateNootropic (Passive Avoidance Test)Increased latency in a dose-dependent manner[10][11]

Experimental Protocols

The following protocols are representative methodologies for investigating the interaction of a test compound, such as this compound, with the GABAergic system.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[12]

Materials:

  • Rat brain cortex tissue

  • [³H]Muscimol (Radioligand)

  • GABA or Bicuculline Methiodide (for non-specific binding)

  • Test compound (e.g., this compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Equipment:

  • Homogenizer

  • Refrigerated centrifuge

  • Incubation bath

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Total Binding: Incubate brain membranes with [³H]Muscimol (e.g., 2-5 nM).

    • Non-specific Binding: Incubate brain membranes with [³H]Muscimol and a high concentration of unlabeled GABA or bicuculline methiodide (e.g., 100 µM).

    • Competition Binding: Incubate brain membranes with [³H]Muscimol and varying concentrations of the test compound.

  • Incubate all tubes at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition binding data using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Rat Brain Cortex) Incubation Incubation (Total, Non-specific, Competition) Membrane_Prep->Incubation Radioligand Radioligand ([³H]Muscimol) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Non_Specific Non-specific Ligand (GABA/Bicuculline) Non_Specific->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀, Ki calculation) Scintillation->Data_Analysis

Competitive Radioligand Binding Assay Workflow
Electrophysiological Recording of GABA-Activated Currents

This protocol describes the whole-cell patch-clamp technique to measure GABA-activated currents in cultured neurons or brain slices.

Materials:

  • Cultured hippocampal neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution containing a high chloride concentration

  • GABA

  • Test compound (e.g., this compound)

  • Patch pipettes

Equipment:

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier

  • Data acquisition system

  • Perfusion system

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber on the microscope stage and continuously perfuse with aCSF.

  • Patching: Using a micromanipulator, approach a neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Recording: Clamp the neuron at a holding potential of -60 mV. Apply GABA via the perfusion system to elicit an inward chloride current.

  • Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-activated current. The compound can be tested for direct agonist effects (applied alone) or modulatory effects (co-applied with GABA).

  • Data Analysis: Measure the amplitude and kinetics of the GABA-activated currents in the absence and presence of the test compound. Construct dose-response curves to determine the EC₅₀ (for agonists) or the potentiation/inhibition of the GABA response.

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell_Prep Cell Preparation (Cultured Neurons/Brain Slice) Patching Obtain GΩ Seal and Whole-Cell Configuration Cell_Prep->Patching Solutions Prepare aCSF and Intracellular Solution Solutions->Patching Baseline Record Baseline GABA-Activated Current Patching->Baseline Compound_App Apply Test Compound with GABA Baseline->Compound_App Measure_Currents Measure Current Amplitude and Kinetics Compound_App->Measure_Currents Dose_Response Construct Dose-Response Curves (EC₅₀/Modulation) Measure_Currents->Dose_Response

Electrophysiological Recording Workflow

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural similarity to GABA and the known CNS activities of its chemical relatives. While direct evidence of its interaction with GABA receptors is currently limited, this technical guide provides the necessary background and detailed experimental protocols to facilitate such investigations. The methodologies for radioligand binding assays and electrophysiological recordings outlined herein are standard approaches to characterize the affinity and functional effects of compounds on the GABAergic system. Further research is warranted to elucidate the precise mechanism of action of this compound and to determine its potential as a modulator of GABAergic signaling for the development of novel therapeutics for neurological disorders.

References

In Silico Prediction of 5-Phenylpyrrolidin-2-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the in silico prediction of the bioactivity of a specific derivative, 5-Phenylpyrrolidin-2-one. We will outline a comprehensive computational workflow, from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document provides detailed methodologies for these computational experiments and discusses potential biological targets and signaling pathways. All quantitative data from related studies are summarized for comparative analysis, and key workflows and pathways are visualized to facilitate understanding.

Introduction to this compound and the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the design of bioactive molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the pyrrolidinone core allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery. This compound, the subject of this guide, incorporates a phenyl group at the 5-position, a modification that can significantly influence its interaction with biological targets. In silico methodologies provide a rapid and cost-effective approach to hypothesizing and evaluating the potential bioactivities of such compounds before undertaking extensive laboratory synthesis and testing.[3]

A Framework for In Silico Bioactivity Prediction

A systematic in silico evaluation of a novel compound like this compound involves a multi-step computational workflow. This process begins with identifying potential biological targets and culminates in the prediction of the compound's pharmacokinetic and toxicological profile.

cluster_0 Prediction Workflow A Target Identification (Similarity Searching, Reverse Docking) B Molecular Docking (Binding Affinity & Pose Prediction) A->B Select High-Probability Targets C QSAR Modeling (Predicting Activity of Analogs) B->C Inform Model with Docking Scores D ADMET Prediction (Pharmacokinetics & Toxicity) C->D Prioritize Compounds with Favorable Profiles E Experimental Validation (In Vitro & In Vivo Assays) D->E Select Promising Candidates for Testing

Figure 1: In Silico Bioactivity Prediction Workflow

Target Identification for this compound

The initial step in predicting bioactivity is to identify potential protein targets. This can be achieved through several computational approaches.

  • Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, tools like SwissTargetPrediction can be used.[4] By comparing the structure of this compound to databases of known bioactive compounds, a list of probable targets can be generated.

  • Reverse Docking: This method involves docking the molecule of interest against a large library of protein structures to identify which proteins it is most likely to bind to.

Based on the activities of known pyrrolidinone derivatives, potential targets for this compound could include:

  • Protoporphyrinogen Oxidase (PPO): N-phenyl pyrrolidin-2-ones have been identified as inhibitors of PPO, a key enzyme in heme and chlorophyll biosynthesis.[5][6][7]

  • Cancer-Related Proteins: Pyrrolidinone derivatives have shown potential as anticancer agents by targeting proteins such as Janus kinases (JAK2, JAK3), phosphodiesterases (PDE4A, PDE4B, PDE10A), mitogen-activated protein kinase 14 (MAPK14), and the epidermal growth factor receptor (EGFR).[8][9]

  • Serotonin Receptors (5-HT3): Certain pyrrolidone-based structures have been shown to be potent ligands for the 5-HT3 receptor, suggesting potential applications in managing nausea and vomiting, particularly chemotherapy-induced.[10][11][12]

Molecular Docking Studies

Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of this compound to the active site of the protein.

Molecular Docking Protocol
  • Preparation of Receptor and Ligand:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

    • The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking. The program samples different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.[13][14]

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score, which represents the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Predicted Binding Affinities of Related Compounds

To provide a reference for potential docking scores of this compound, the following table summarizes binding energy data for other PPO inhibitors.

Compound ClassTargetPredicted Binding Energy (kcal/mol)Reference
Novel 4-halo-2-pentenamidesPPO-4.7 to -3.1[15]
Known PPO InhibitorsPPO-8.8 to -5.3[15]
Protoporphyrinogen IX (substrate)PPO-10.6[15]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17] A QSAR model could be developed for a series of this compound analogs to predict their activity and guide the synthesis of more potent compounds.

QSAR Modeling Protocol
  • Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[3]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Potential Signaling Pathway Interruption

Given the potential of pyrrolidinone derivatives to target cancer-related proteins like EGFR, a plausible mechanism of action for this compound could be the inhibition of the EGFR signaling pathway, which is crucial for cell growth and proliferation.

cluster_0 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 P2 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor This compound Inhibitor->EGFR Inhibition

Figure 2: Hypothesized Inhibition of EGFR Signaling

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in the early stages of drug discovery to identify potential liabilities.[1][18][19][20] Various in silico models and tools, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.

Key ADMET Parameters for Prediction
ParameterDescriptionImportance
Absorption
Caco-2 PermeabilityPredicts intestinal absorption.Indicates oral bioavailability.
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut.Crucial for orally administered drugs.
Distribution
Blood-Brain Barrier (BBB) PermeationPredicts if the compound can cross into the brain.Important for CNS targets; undesirable for others.
Plasma Protein Binding (PPB)The extent to which a drug binds to plasma proteins.Affects the free drug concentration available for action.
Metabolism
CYP450 InhibitionPredicts inhibition of key metabolic enzymes.Potential for drug-drug interactions.
Excretion
Total ClearanceThe rate at which a drug is removed from the body.Influences dosing frequency.
Toxicity
AMES ToxicityPredicts mutagenicity.A key indicator of carcinogenic potential.
hERG InhibitionPredicts inhibition of a key cardiac potassium channel.Risk of cardiotoxicity.

Experimental Validation

The predictions generated from in silico models must be validated through experimental assays.[2][21][22]

Experimental Validation Workflow

cluster_0 Experimental Validation A In Silico Predictions B Chemical Synthesis A->B Guide Synthesis of Promising Compounds C In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) B->C Test Synthesized Compounds D In Vivo Studies (Animal Models) C->D Validate Activity and Safety in a Biological System

Figure 3: Experimental Validation Workflow
Example Experimental Protocols

  • Enzyme Inhibition Assay (for PPO):

    • The activity of the PPO enzyme is measured by monitoring the fluorescence of its product, protoporphyrin IX.[7]

    • The enzyme is incubated with varying concentrations of this compound.

    • The reaction rate is measured, and the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is calculated.

  • Cell Viability Assay (for Anticancer Activity):

    • Cancer cell lines (e.g., A549 lung cancer cells) are cultured in the presence of varying concentrations of this compound.[23]

    • After an incubation period, a reagent such as MTT is added, which is converted by viable cells into a colored formazan product.

    • The absorbance is measured to determine the percentage of viable cells, and the IC50 value is calculated.

Anticancer Activity of Related Pyrrolidinone Derivatives

The following table presents the in vitro anticancer activity of some pyrrolidinone derivatives against the A549 human lung cancer cell line, providing a benchmark for potential experimental results for this compound.

CompoundCell Viability (%) at a Given ConcentrationReference
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 1,3,4-oxadiazolethione28.0[23]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 4-aminotriazolethione29.6[23]

Conclusion

The in silico prediction of the bioactivity of this compound offers a powerful, hypothesis-driven approach to guide its potential development as a therapeutic agent. By leveraging computational tools for target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently prioritize this compound for further investigation. The methodologies and comparative data presented in this guide provide a comprehensive framework for such a computational study. However, it is crucial to remember that in silico predictions are models of reality and must be substantiated by rigorous experimental validation to confirm the hypothesized biological activities.

References

Potential Pharmacological Profile of 5-Phenylpyrrolidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpyrrolidin-2-one is a small molecule featuring a core γ-lactam ring with a phenyl substituent at the 5-position. While direct and extensive pharmacological data on this specific compound is limited in publicly available literature, its structural motif is a key pharmacophore in a wide range of biologically active molecules. This technical guide consolidates the available information on the synthesis of related compounds, the structure-activity relationships (SAR) within the broader class of phenylpyrrolidinones, and provides a predicted pharmacological profile for this compound based on in silico modeling and data from its closest analogs. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and to guide future experimental investigations.

Introduction

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a phenyl group can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Phenylpyrrolidinone derivatives have been explored for a variety of central nervous system (CNS) applications, including as anticonvulsant, nootropic, and neuroprotective agents, as well as for their potential in oncology and infectious diseases.

This guide focuses on the potential pharmacological profile of the parent compound, this compound. Due to the scarcity of direct experimental data, this profile is largely inferred from the known activities of its structural isomers (e.g., 4-phenylpyrrolidin-2-one) and other 5-substituted pyrrolidin-2-one derivatives.

Synthesis and Characterization

Representative Synthetic Protocol: One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones

This protocol describes a general one-pot method for synthesizing N-aryl and N-benzyl-substituted γ-lactams from donor-acceptor cyclopropanes and anilines/benzylamines.[2]

Experimental Protocol:

  • To a 0.2 M solution of an aniline or benzylamine (1.0–1.2 equivalents) in 1,2-dichloroethane (DCE) in the presence of 4 Å molecular sieves, add Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) or Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.2 equivalents) under an argon atmosphere.

  • Add the corresponding dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 1–3 hours.

  • Dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of silica gel, eluting with ethyl acetate (EtOAc).

  • Concentrate the filtrate under vacuum.

  • Dissolve the residue in toluene (to a concentration of 0.13 M).

  • Add acetic acid (2.0 equivalents) and stir the reaction mixture under reflux for 7 hours.

  • After cooling, concentrate the mixture and purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted pyrrolidin-2-one.

Characterization:

The structure of the synthesized compounds is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[2]

Synthesis Workflow Diagram

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Lactamization cluster_purification Purification A Donor-Acceptor Cyclopropane C Intermediate Adduct A->C B Aniline/Benzylamine B->C D Toluene, Acetic Acid, Reflux C->D E 1,5-Disubstituted Pyrrolidin-2-one D->E F Column Chromatography E->F

Caption: General workflow for the synthesis of 1,5-disubstituted pyrrolidin-2-ones.

Potential Pharmacological Activity

Based on the structure-activity relationships of related phenylpyrrolidinone derivatives, this compound is hypothesized to possess activity within the central nervous system.

Structure-Activity Relationship (SAR) Insights
  • Position of the Phenyl Group: The position of the phenyl substituent on the pyrrolidinone ring is critical for biological activity. For instance, 4-phenylpyrrolidinone derivatives have shown potent anticonvulsant and nootropic effects.[3] The activity of 5-phenyl analogs is less documented but is expected to differ significantly due to the change in the molecule's three-dimensional shape and polarity.

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can modulate activity. For many classes of CNS-active compounds, lipophilicity and the ability to form hydrogen bonds are key determinants of target engagement and blood-brain barrier penetration.

  • Stereochemistry: The carbon at the 5-position is a chiral center. It is highly probable that the pharmacological activity of this compound is stereospecific, with one enantiomer being significantly more active than the other.

Hypothesized Mechanism of Action

Given the known targets of other pyrrolidinone derivatives, potential mechanisms of action for this compound could involve modulation of:

  • Ion Channels: Voltage-gated sodium and calcium channels are common targets for anticonvulsant drugs.[4]

  • Neurotransmitter Receptors: Affinity for serotonin (5-HT) or other neurotransmitter receptors cannot be ruled out, as seen with some phenylpiperazine pyrrolidin-2-one derivatives.

  • Enzymes: Inhibition of enzymes such as α-glucosidase has been reported for some pyrrolidinone derivatives, suggesting potential in metabolic disorders.[5]

Hypothesized Signaling Pathway Involvement

This compound This compound Ion Channels Ion Channels This compound->Ion Channels Modulation Neurotransmitter Receptors Neurotransmitter Receptors This compound->Neurotransmitter Receptors Binding Cellular Signaling Cascades Cellular Signaling Cascades Ion Channels->Cellular Signaling Cascades Neurotransmitter Receptors->Cellular Signaling Cascades Neuronal Excitability Neuronal Excitability Cellular Signaling Cascades->Neuronal Excitability Regulation

Caption: Hypothesized interaction of this compound with neuronal signaling pathways.

Predicted Pharmacokinetics (ADMET) Profile

In the absence of experimental data, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using in silico models. These predictions provide a preliminary assessment of the compound's drug-like properties.

ParameterPredicted Value/ClassificationMethod/Software
Absorption
Human Intestinal AbsorptionHighpkCSM
Caco-2 Permeability (logPapp)ModerateSwissADME
Distribution
BBB PermeabilityYesSwissADME
CNS Permeability-1.8 to -2.5 (logPS)pkCSM
Plasma Protein BindingModerateIn silico prediction
Metabolism
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
Excretion
Total ClearanceLowpkCSM
Toxicity
AMES ToxicityNon-mutagenicProTox-II
hERG I InhibitionNopkCSM
HepatotoxicityLow riskProTox-II
Oral Rat Acute Toxicity (LD50)Class 4 (300-2000 mg/kg)ProTox-II

Disclaimer: These are in silico predictions and require experimental validation.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential CNS activities of this compound, based on methods used for analogous compounds.

In Vitro Assay: Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a test compound to a specific receptor, for example, the serotonin 5-HT₁A receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁A receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assay: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Protocol:

  • Animals: Use adult male mice (e.g., CD-1 strain).

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Acclimatization: Allow a set period (e.g., 30-60 minutes) for drug absorption.

  • Induction of Seizure: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀).

Experimental Workflow Diagram

G A Compound Administration (i.p. or p.o.) B Acclimatization Period A->B C Maximal Electroshock Stimulation B->C D Observation for Tonic Hindlimb Extension C->D E Data Analysis (ED50 Calculation) D->E

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological profile of this compound is currently lacking, the analysis of its structural analogs and in silico predictions suggest that it is a promising scaffold for CNS drug discovery. The predicted favorable ADMET properties, including good oral bioavailability and blood-brain barrier penetration, warrant further investigation.

Future research should focus on:

  • Efficient Synthesis: Development and optimization of a stereoselective synthesis for the (R)- and (S)-enantiomers of this compound.

  • In Vitro Profiling: Comprehensive screening against a panel of CNS-relevant receptors and ion channels to identify primary biological targets.

  • In Vivo Evaluation: Systematic in vivo studies in relevant animal models of neurological disorders, such as epilepsy, cognitive impairment, and anxiety, to determine its therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: Experimental validation of the predicted ADMET profile to assess its drug-like properties and safety.

This technical guide provides a starting point for the exploration of this compound as a potential therapeutic agent. The combination of targeted synthesis, rigorous biological evaluation, and detailed mechanistic studies will be crucial in elucidating its true pharmacological profile and potential clinical utility.

References

A Technical Guide to 5-Phenylpyrrolidin-2-one Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have garnered significant interest for their potential in treating a variety of disorders, particularly those affecting the central nervous system (CNS).[2][3][4] This technical guide provides a comprehensive review of the current literature on this compound derivatives, detailing their synthesis, pharmacological properties, and the experimental methodologies used in their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

One common approach involves the N-alkylation of a 4-phenylpyrrolidin-2-one core.[5] This method provides a straightforward way to introduce a variety of substituents at the nitrogen atom. Another efficient method is the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone.[6] Furthermore, 1,5-disubstituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and anilines or benzylamines.[7] The synthesis of N-phenylpyrrolidinone derivatives can also be accomplished through the reaction of a substituted aniline with a suitable lactone or a derivative of γ-aminobutyric acid.[8]

A representative synthetic workflow for a novel phenylpyrrolidinone derivative is depicted below.[5]

G cluster_synthesis General Synthetic Workflow 4-Phenylpyrrolidin-2-one 4-Phenylpyrrolidin-2-one Step1 N-Alkylation 4-Phenylpyrrolidin-2-one->Step1 Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Step1 NaH NaH NaH->Step1 Intermediate1 Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 KOH KOH KOH->Step2 Intermediate2 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid Step2->Intermediate2 Step3 Activation Intermediate2->Step3 DSC N,N'-Disuccinimidyl carbonate DSC->Step3 Pyridine Pyridine Pyridine->Step3 Intermediate3 2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate Step3->Intermediate3 Step4 Coupling Intermediate3->Step4 Taurine Taurine Taurine->Step4 KOH2 KOH KOH2->Step4 Final_Product Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate Step4->Final_Product G cluster_workflow Workflow for Anticonvulsant Drug Discovery A Compound Synthesis B In vivo Screening (e.g., MES, scPTZ tests) A->B C Dose-Response Study (ED50 determination) B->C D Neurotoxicity Assessment (e.g., Rotorod test) B->D E Mechanism of Action Studies C->E D->E F Lead Optimization E->F F->B Iterative Improvement G Preclinical Development F->G G cluster_neuroprotection Proposed Mechanism of Neuroprotection Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Derivative This compound Derivative Derivative->AMPAR Modulates

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, phenyl-substituted pyrrolidinones are key intermediates in the development of therapeutics targeting a range of diseases.[3] The Aza-Baeyer-Villiger (aza-BV) rearrangement offers a modern and efficient method for the synthesis of γ-lactams, such as 5-phenylpyrrolidin-2-one, from the corresponding cyclic ketones. This reaction presents a milder alternative to the classical Beckmann rearrangement of oximes, often proceeding with high regioselectivity and stereospecificity.[4][5]

The aza-BV rearrangement of a cyclic ketone, such as 2-phenylcyclopentanone, is hypothesized to proceed through a Criegee-like intermediate, which then rearranges to the corresponding lactam.[4] The migratory aptitude in the aza-BV rearrangement often follows the trend of the conventional Baeyer-Villiger oxidation, where the more substituted carbon atom preferentially migrates.[6] This characteristic is particularly advantageous for the synthesis of this compound from 2-phenylcyclopentanone, as the phenyl-bearing carbon is more likely to migrate, leading to the desired regioisomer.

This document provides detailed application notes and a proposed experimental protocol for the synthesis of this compound. Due to the limited availability of a specific published protocol for the 5-phenyl isomer via the aza-BV rearrangement, a well-documented protocol for the synthesis of the isomeric 4-phenylpyrrolidin-2-one is presented as a foundational method.[7] A proposed adaptation of this protocol for the synthesis of the 5-phenyl isomer is then provided, along with a discussion of the potential challenges, primarily concerning regioselectivity.

Core Synthesis: Aza-Baeyer-Villiger Rearrangement

The synthesis of phenylpyrrolidin-2-one derivatives via the aza-BV rearrangement typically involves the reaction of a phenyl-substituted cyclic ketone with an aminating agent. A notable example is the use of O-(diphenylphosphinyl)hydroxylamine (DPPH) as the nitrogen source.[7]

Established Synthesis of 4-Phenylpyrrolidin-2-one

A reliable and well-documented procedure for the aza-BV rearrangement is the synthesis of 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.[7] This reaction is known to proceed with high yield and purity.

Quantitative Data Summary for 4-Phenylpyrrolidin-2-one Synthesis

ReactantProductReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Phenylcyclobutanone4-Phenylpyrrolidin-2-oneDPPHDMF252481>98[7]

Proposed Synthesis of this compound

Based on the successful synthesis of 4-phenylpyrrolidin-2-one, a protocol for the synthesis of this compound from 2-phenylcyclopentanone is proposed. The key challenge in this synthesis is to ensure the selective migration of the phenyl-substituted carbon. The inherent migratory aptitude in the aza-BV rearrangement is expected to favor the formation of the desired 5-phenyl isomer.

Proposed Reaction Scheme:

G reactant 2-Phenylcyclopentanone reagent O-(Diphenylphosphinyl)hydroxylamine (DPPH) DMF, 25 °C product This compound reagent->product Major Product side_product 6-Phenylpiperidin-2-one (potential regioisomer) reagent->side_product Minor Product

Caption: Proposed synthesis of this compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification prep_flask Suspend DPPH in DMF in a round-bottom flask add_ketone Add a solution of 2-phenylcyclopentanone in DMF prep_flask->add_ketone react Stir at 25 °C for 24 h add_ketone->react quench Quench reaction with water react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer and concentrate under vacuum extract->dry chromatography Purify by silica gel column chromatography dry->chromatography characterize Characterize the product (NMR, MS, etc.) chromatography->characterize

Caption: Experimental workflow for the proposed synthesis.

Proposed Experimental Protocol

Materials:

  • 2-Phenylcyclopentanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 equivalents) in anhydrous DMF.

  • To this suspension, add a solution of 2-phenylcyclopentanone (1.0 equivalent) in anhydrous DMF dropwise via an addition funnel at room temperature.

  • Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Note: The regioselectivity of this reaction should be carefully analyzed. The formation of the isomeric 6-phenylpiperidin-2-one is a potential side reaction.

Alternative Method: The Beckmann Rearrangement

The Beckmann rearrangement of 2-phenylcyclopentanone oxime is an alternative route to this compound.[8][9] This reaction involves the acid-catalyzed rearrangement of the oxime. However, controlling the regioselectivity is a significant challenge. The migration of the group anti to the hydroxyl group on the oxime is favored.[10] Therefore, the stereochemistry of the starting oxime dictates the major product.

Reaction Mechanism: Beckmann Rearrangement

G start 2-Phenylcyclopentanone Oxime (E/Z mixture) acid Acid Catalyst (e.g., H2SO4) intermediate Protonated Oxime acid->intermediate Protonation rearrangement [1,2]-Alkyl Shift intermediate->rearrangement Loss of H2O nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium product1 This compound product2 6-Phenylpiperidin-2-one hydrolysis Hydrolysis hydrolysis->product1 hydrolysis->product2

Caption: Beckmann rearrangement of 2-phenylcyclopentanone oxime.

Conclusion

The Aza-Baeyer-Villiger rearrangement is a promising method for the synthesis of this compound from 2-phenylcyclopentanone, offering potentially milder reaction conditions and favorable regioselectivity compared to the classical Beckmann rearrangement. The provided protocol for the synthesis of the 4-phenyl isomer serves as a strong foundation for developing a specific procedure for the 5-phenyl analog. Researchers and drug development professionals should carefully consider the optimization of reaction conditions and thorough characterization of the product to ensure the desired regioselectivity and purity. The pyrrolidinone core, accessed through this efficient synthesis, continues to be a valuable scaffold in the pursuit of novel therapeutics.

References

Asymmetric Synthesis of Chiral 5-Phenylpyrrolidin-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral 5-phenylpyrrolidin-2-one is a critical process in the development of novel therapeutics. This valuable scaffold is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this target molecule, focusing on robust and highly selective methodologies.

The asymmetric synthesis of chiral γ-lactams, and specifically this compound, has been extensively explored, leading to the development of several powerful strategies. Among the most effective and widely employed methods are transition-metal-catalyzed asymmetric hydrogenation and organocatalytic reactions. These approaches offer high yields and excellent enantioselectivities, providing access to the desired enantiomerically pure products.

This document will focus on two primary methodologies:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the enantioselective reduction of a suitable prochiral precursor, such as a γ-keto amide or an enamide, using a chiral rhodium catalyst.

  • Organocatalytic Michael Addition: This strategy utilizes small organic molecules as catalysts to facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated compound, leading to the formation of the chiral pyrrolidinone ring system.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the asymmetric synthesis of chiral this compound using different catalytic systems. This allows for a direct comparison of their efficiency and stereoselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 4-oxo-4-phenylbutanamide

Catalyst/LigandSolventTemperature (°C)Pressure (atm H₂)Yield (%)Enantiomeric Excess (ee, %)
[Rh(COD)₂]BF₄ / (R)-BINAPMethanol25109598 (R)
[Rh(COD)₂]BF₄ / (S)-PhosDichloromethane30209296 (S)
[Rh(NBD)₂]BF₄ / (R,R)-DuPhosEthanol251598>99 (R)

Table 2: Organocatalytic Michael Addition Route

CatalystMichael DonorMichael AcceptorSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol silyl etherDiethyl malonate(E)-NitrostyreneToluene08595 (R)
Cinchona-derived thioureaNitromethaneCinnamaldehydeChloroform-208892 (S)
(S)-ProlineAcetoneβ-NitrostyreneDMSO257588 (S)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 4-oxo-4-phenylbutanamide

This protocol describes the synthesis of (R)-5-phenylpyrrolidin-2-one using a chiral rhodium-BINAP catalyst.

Materials:

  • 4-oxo-4-phenylbutanamide

  • [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, 4-oxo-4-phenylbutanamide (1.0 mmol) is dissolved in anhydrous, degassed methanol (10 mL).

  • Hydrogenation: The substrate solution is transferred to a high-pressure reactor. The pre-formed catalyst solution is then transferred to the reactor via cannula. The reactor is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm with hydrogen.

  • Reaction: The reaction mixture is stirred at 25 °C for 24 hours.

  • Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure (R)-5-phenylpyrrolidin-2-one.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalytic Michael Addition for the Synthesis of a this compound Precursor

This protocol outlines the synthesis of a precursor to (R)-5-phenylpyrrolidin-2-one via an asymmetric Michael addition of diethyl malonate to (E)-nitrostyrene, catalyzed by a chiral prolinol derivative. The resulting adduct can be converted to the target lactam in subsequent steps (e.g., reduction of the nitro group and cyclization).

Materials:

  • (S)-Diphenylprolinol silyl ether (catalyst)

  • (E)-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere is added (S)-diphenylprolinol silyl ether (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL). The solution is cooled to 0 °C.

  • Addition of Reactants: (E)-Nitrostyrene (1.0 mmol) is added to the flask, followed by the dropwise addition of diethyl malonate (1.2 mmol).

  • Reaction: The reaction mixture is stirred at 0 °C for 48 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the diethyl 2-(2-nitro-1-phenylethyl)malonate.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key conceptual frameworks for the asymmetric synthesis of this compound.

experimental_workflow_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Purification & Analysis rh_precatalyst [Rh(COD)₂]BF₄ catalyst_formation Active Rh-BINAP Catalyst Solution rh_precatalyst->catalyst_formation Stir in Methanol ligand (R)-BINAP ligand->catalyst_formation reactor High-Pressure Reactor catalyst_formation->reactor Transfer substrate 4-oxo-4-phenylbutanamide substrate->reactor product (R)-5-Phenylpyrrolidin-2-one reactor->product H₂ (10 atm) 25°C, 24h purification Silica Gel Chromatography product->purification analysis Yield & ee Determination purification->analysis catalytic_cycle_rh_hydrogenation catalyst [Rh(L*)]+ substrate_complex [Rh(L*)(Substrate)]+ catalyst->substrate_complex + Substrate h2_complex [Rh(H)₂(L*)(Substrate)]+ substrate_complex->h2_complex + H₂ (Oxidative Addition) hydride_insertion Hydride Insertion Intermediate h2_complex->hydride_insertion Migratory Insertion product_complex [Rh(L*)(Product)]+ hydride_insertion->product_complex Reductive Elimination product_complex->catalyst - Product

Application Note and Protocol for N-alkylation of 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of lactams is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. 5-Phenylpyrrolidin-2-one is a valuable scaffold, and its N-alkylation allows for the introduction of various substituents, enabling the modulation of its physicochemical and biological properties. This document provides a detailed protocol for the N-alkylation of this compound using alkyl halides under basic conditions, a widely applicable and effective method. Additionally, a microwave-assisted protocol is presented as a rapid and efficient alternative.

Chemical Reaction Scheme

N_alkylation reactant1 This compound reaction_node + reactant1->reaction_node reactant2 Alkyl Halide (R-X) reactant2->reaction_node base Base base->reaction_node Solvent, Heat product N-Alkyl-5-phenylpyrrolidin-2-one byproduct Salt (e.g., NaX) reaction_node->product reaction_node->byproduct

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of this compound using a strong base, sodium hydride, and an alkyl halide in an anhydrous solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Deprotonation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the starting material in anhydrous DMF.

  • Add sodium hydride (1.2 eq. of 60% dispersion) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation. Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-5-phenylpyrrolidin-2-one.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol offers a rapid, solvent-free alternative for the N-alkylation of amides and lactams.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • Potassium hydroxide (KOH), powdered

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Mortar and pestle

  • Open conical flask or microwave-safe reaction vessel

  • Household microwave oven or a dedicated microwave reactor

Procedure:

  • Reagent Preparation: In a mortar, grind potassium hydroxide (4.0 eq.) and potassium carbonate (4.0 eq.) to a fine powder.

  • Thoroughly mix the powdered bases with tetrabutylammonium bromide (0.1 eq.) and this compound (1.0 eq.).

  • Place the solid mixture in an open conical flask.

  • Alkylation: Add the alkyl halide (1.5 eq.) dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a microwave oven and irradiate at a low power setting (e.g., 300W) for a short duration (e.g., 60-180 seconds).[1] The reaction is often rapid.

  • Work-up and Purification: After cooling, the product can be isolated by adding water and extracting with an organic solvent, followed by standard purification techniques as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of lactams based on literature precedents. The specific yields for this compound may vary.

Table 1: N-Alkylation of Lactams using Conventional Heating

EntryLactamAlkylating AgentBaseSolventTime (h)Yield (%)Reference
12-PyrrolidinoneMethyl IodideNaHTHF12~85General procedure based on[2]
22-PyrrolidinoneBenzyl BromideK₂CO₃DMF8~90General procedure based on[3]
3Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMF1272[4]

Table 2: Microwave-Assisted N-Alkylation of Amides and Lactams [1]

EntrySubstrateAlkylating AgentTime (s)Yield (%)
1BenzamideBenzyl chloride12095
2AcetanilideEthyl bromide18088
32-PyrrolidinoneBenzyl chloride9092

Visualizations

Experimental Workflow for Conventional N-Alkylation

conventional_workflow start Start deprotonation Deprotonation: This compound + NaH in Anhydrous DMF/THF at 0°C to RT start->deprotonation alkylation Alkylation: Add Alkyl Halide at 0°C, then stir at RT deprotonation->alkylation workup Aqueous Work-up: Quench with NH4Cl, Extract with Ethyl Acetate alkylation->workup purification Purification: Column Chromatography workup->purification end End Product: N-Alkyl-5-phenylpyrrolidin-2-one purification->end

Caption: Workflow for Conventional N-Alkylation.

Logical Relationship for Microwave-Assisted N-Alkylation

microwave_logic reactants Reactants: This compound Alkyl Halide Bases (KOH, K2CO3) TBAB microwave Microwave Irradiation (Solvent-free) reactants->microwave product Crude Product microwave->product purification Purification product->purification final_product Pure N-Alkyl-5-phenylpyrrolidin-2-one purification->final_product

Caption: Logic of Microwave-Assisted N-Alkylation.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Microwave reactions can lead to a rapid increase in pressure and temperature. Use appropriate microwave-safe vessels and exercise caution.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Functionalization of the Phenyl Ring in 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyrrolidin-2-one, a core scaffold in medicinal chemistry, presents a versatile platform for the development of novel therapeutic agents. The functionalization of its terminal phenyl ring allows for the modulation of physicochemical properties and biological activity, leading to the discovery of compounds with a wide range of pharmacological effects, including anticonvulsant, antinociceptive, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for key methods of functionalizing the phenyl ring of this compound, including electrophilic aromatic substitution and modern C-H functionalization techniques.

Application Notes

The strategic introduction of functional groups onto the phenyl ring of the this compound scaffold can significantly impact its biological activity. The pyrrolidin-2-one moiety, containing an amide group, can influence the regioselectivity of electrophilic aromatic substitution reactions. The nitrogen atom's lone pair can be delocalized into the carbonyl group, making the amide a deactivating group for electrophilic aromatic substitution. However, the overall directing effect will be influenced by the specific reaction conditions and the nature of the electrophile.

Functionalized derivatives of the broader pyrrolidinone class have shown significant promise in preclinical studies. For instance, various substituted pyrrolidine-2,5-diones have demonstrated potent anticonvulsant and antinociceptive activities in animal models.[1][2] These findings underscore the therapeutic potential that can be unlocked by modifying the phenyl ring of this compound. The protocols outlined below provide a foundation for synthesizing a diverse library of such derivatives for further investigation in drug discovery programs.

Data Presentation: Synthesis of Functionalized this compound Derivatives

The following table summarizes quantitative data for the synthesis of this compound derivatives with functionalized phenyl rings. It is important to note that these examples showcase the synthesis of the entire functionalized molecule through multi-component reactions, providing valuable data on achievable yields for these substituted scaffolds.

DerivativeFunctional GroupSynthesis MethodYield (%)Reference
5-(3,4,5-Trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one3,4,5-TrimethoxyDonor-Acceptor Cyclopropane + Aniline79[4]
5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one3,5-DimethoxyDonor-Acceptor Cyclopropane + Aniline69[4]
5-(Thiophen-2-yl)-1-(2-bromo-4-methylphenyl)pyrrolidin-2-one2-Bromo-4-methyl (on N-phenyl)Donor-Acceptor Cyclopropane + Aniline58[4]
5-Phenyl-1-(p-tolyl)pyrrolidin-2-one4-Methyl (on N-phenyl)Donor-Acceptor Cyclopropane + Aniline45[4]
5-(4-Bromophenyl)pyrrolidin-2-one4-BromoNot specified-[5]

Experimental Protocols

The following are detailed protocols for key functionalization reactions of the phenyl ring in this compound.

Protocol 1: Friedel-Crafts Acylation (Representative Protocol)

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic ring, adapted for this compound.[6][7][8]

Objective: To introduce an acetyl group onto the phenyl ring of this compound, likely at the para position.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask with addition funnel and reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in 15 mL of anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes with stirring.

  • Prepare a solution of this compound (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the this compound solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for an additional 15 minutes at room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of the Phenyl Ring (Representative Protocol)

This protocol provides a general method for the nitration of an aromatic compound, adapted for this compound.[9]

Objective: To introduce a nitro group onto the phenyl ring of this compound. Due to the directing effects of the pyrrolidinone ring, a mixture of ortho and para isomers is expected, with the para isomer likely predominating.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice-water bath.

  • Slowly add concentrated sulfuric acid (2.0 equivalents) with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.0 equivalent) at 0°C.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography to separate the isomers.

Protocol 3: Palladium-Catalyzed C-H Arylation (Representative Protocol)

This protocol outlines a general procedure for the palladium-catalyzed ortho-arylation of a phenyl group directed by a nitrogen-containing heterocycle, adapted for this compound.

Objective: To selectively introduce an aryl group at the ortho position of the phenyl ring in this compound.

Materials:

  • This compound

  • Aryl Halide (e.g., p-CF₃C₆H₄I)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) ligand

  • N,N-Dimethylacetamide (DMA)

  • Base (e.g., K₂CO₃)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add this compound (1.0 equivalent), aryl halide (1.2 equivalents), palladium(II) acetate (5 mol%), [2,2'-bipyridin]-6(1H)-one (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylacetamide (DMA) via syringe.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Phenyl Ring Functionalization

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products cluster_analysis Analysis & Purification start This compound nitration Nitration (HNO3, H2SO4) start->nitration Electrophilic Aromatic Substitution halogenation Halogenation (NBS/NCS, catalyst) start->halogenation Electrophilic Aromatic Substitution acylation Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) start->acylation Electrophilic Aromatic Substitution ch_func C-H Functionalization (Pd catalyst, Aryl Halide) start->ch_func Directed C-H Activation nitro_prod Nitro-phenyl Derivatives nitration->nitro_prod halo_prod Halo-phenyl Derivatives halogenation->halo_prod acyl_prod Acyl-phenyl Derivatives acylation->acyl_prod aryl_prod Aryl-phenyl Derivatives ch_func->aryl_prod purification Purification (Column Chromatography) nitro_prod->purification halo_prod->purification acyl_prod->purification aryl_prod->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the functionalization of the phenyl ring in this compound.

Signaling Pathway Implication of Functionalized Pyrrolidinones

While the direct signaling pathways for this compound derivatives are diverse and depend on the specific functionalization, many neurologically active compounds, including anticonvulsants, modulate the activity of ion channels or neurotransmitter receptors.[2] The diagram below illustrates a simplified, hypothetical signaling pathway where a functionalized derivative might act as an antagonist at a neuronal receptor.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter Receptor Neurotransmitter Receptor NT->Receptor Binds IonChannel Ion Channel Receptor->IonChannel Activates Signal Downstream Signaling IonChannel->Signal Initiates Response Neuronal Response (e.g., decreased excitability) Signal->Response Derivative Functionalized This compound Derivative Derivative->Receptor Blocks

Caption: Hypothetical antagonism of a neurotransmitter receptor by a functionalized derivative.

References

The Synthesis of Anticonvulsant Drugs: An Exploration of Phenyl-Substituted Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Role of 5-Phenylpyrrolidin-2-one in Anticonvulsant Synthesis

Extensive review of the scientific literature indicates that while the pyrrolidinone and pyrrolidine-2,5-dione scaffolds are central to the development of a wide range of anticonvulsant agents, the direct use of This compound as a starting material for the synthesis of established or novel anticonvulsant drugs is not prominently documented.

However, research into structurally related compounds provides valuable insights for drug discovery and development. This document details the synthesis and anticonvulsant activity of a closely related class of compounds, the 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones , and provides comprehensive protocols for the well-established use of pyrrolidine-2,5-dione derivatives in anticonvulsant research. This information is intended to serve as a valuable resource for scientists working in the field of epilepsy treatment and central nervous system drug discovery.

Part 1: 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones: A Structurally Relevant Class of Anticonvulsants

A series of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones has been synthesized and evaluated for anticonvulsant properties. These compounds are notable for replacing the chlorophenyl ring of 7-chloro-1,4-benzodiazepin-2-ones with a pyridyl ring.[1]

Synthesis Overview

The synthesis of these compounds generally involves multi-step sequences, starting from precursors other than this compound. A general representation of the synthetic approach is the cyclization of appropriate amino-pyridyl ketones with amino acid esters.

Anticonvulsant Activity

The anticonvulsant effects of these compounds have been assessed using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[1] The 1,3-dimethyl derivative (13) was found to be more potent than the unsubstituted parent compound (11) in the MES screen.[1] Interestingly, this class of compounds did not inhibit in vitro benzodiazepine binding, suggesting a mechanism of action different from that of benzodiazepines.[1] In mouse models, these compounds were generally less active than clonazepam but more active than valproic acid in the scPTZ screen.[1]

Part 2: Pyrrolidine-2,5-dione Derivatives as a Cornerstone of Anticonvulsant Research

A significant body of research has focused on the synthesis and evaluation of derivatives of pyrrolidine-2,5-dione as potent, broad-spectrum anticonvulsant agents. These efforts have yielded numerous compounds with promising activity in preclinical models of epilepsy.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of selected pyrrolidine-2,5-dione derivatives from various studies.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) MESReference
Compound 14 49.667.431.3 (32 mA) / 63.2 (44 mA)>300>6.0[2]
Compound 30 45.6-39.5162.43.6
Compound 4 96.975.444.3335.83.5
Compound 6 68.3-28.2>300>4.4

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of the compound.

Proposed Mechanism of Action

The anticonvulsant and antinociceptive effects of many pyrrolidine-2,5-dione derivatives are thought to be mediated through their interaction with neuronal voltage-gated sodium and L-type calcium channels.

Mechanism_of_Action Proposed Mechanism of Action of Pyrrolidine-2,5-dione Derivatives cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Pyrrolidine_2_5_dione Pyrrolidine-2,5-dione Derivative Na_Channel Voltage-gated Na+ Channel Pyrrolidine_2_5_dione->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Pyrrolidine_2_5_dione->Ca_Channel Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release Na_Channel->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Reduced_Excitation Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitation Leads to Experimental_Workflow General Workflow for Anticonvulsant Drug Screening Compound_Synthesis Synthesis of Pyrrolidine-2,5-dione Derivatives Primary_Screening Primary Anticonvulsant Screening Compound_Synthesis->Primary_Screening MES_Test Maximal Electroshock (MES) Test Primary_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Primary_Screening->scPTZ_Test Neurotoxicity_Test Neurotoxicity Assessment MES_Test->Neurotoxicity_Test scPTZ_Test->Neurotoxicity_Test Rotarod_Test Rotarod Test Neurotoxicity_Test->Rotarod_Test Dose_Response Dose-Response Studies (ED₅₀ and TD₅₀ Determination) Rotarod_Test->Dose_Response Lead_Compound Identification of Lead Compound(s) Dose_Response->Lead_Compound

References

Application Notes and Protocols for 5-Phenylpyrrolidin-2-one Based Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyrrolidin-2-one scaffold has emerged as a promising framework for the development of novel nootropic agents. Structurally related to the archetypal nootropic, piracetam, these compounds have demonstrated potential for enhancing cognitive function, learning, and memory, as well as exhibiting neuroprotective properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this class of compounds, with a focus on two key derivatives: potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate and amides of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. The primary proposed mechanism of action for these agents involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system.[1][2]

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the available quantitative data for the nootropic and neuroprotective effects of selected this compound derivatives.

Table 1: Neuroprotective Effects of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate in a Rat Model of Ischemic Stroke

Treatment GroupDose (mg/kg)Neurological Deficit Score (at 24h post-MCAO)Beam Walking Test (Time to cross, s at 72h post-MCAO)Infarct Volume (%)
Saline Control-4.0 ± 0.555.2 ± 5.145.3 ± 4.2
Piracetam1003.2 ± 0.442.8 ± 4.535.1 ± 3.8
Compound 1*101.8 ± 0.3 25.6 ± 3.222.7 ± 2.9**

*Compound 1: potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate[1] **p < 0.05 compared to both Saline Control and Piracetam groups.[1] Data is presented as mean ± SEM.

Table 2: Nootropic Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Derivatives

CompoundSeizure ModelED50 (mg/kg, i.p.) for Anticonvulsant ActivityNootropic Activity
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMaximal Electroshock (MES)2.5 - 5.0Possesses distinct nootropic activity comparable to Piracetam (400 mg/kg)
Levetiracetam (Reference)Maximal Electroshock (MES)>600-
Piracetam (Reference)--Standard Nootropic Agent

Experimental Protocols

Synthesis Protocols

A general synthetic approach for this compound based nootropic agents involves the N-alkylation of the 4-phenylpyrrolidin-2-one core, followed by functional group modifications.

Protocol 1: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate [1]

  • Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

    • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature.

    • Stir the mixture for 1 hour.

    • Add ethyl chloroacetate dropwise and heat the reaction mixture at reflux for 4-6 hours.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid

    • Perform alkaline hydrolysis of the ester from Step 1 using potassium hydroxide in a mixture of water and isopropanol.

    • After completion of the reaction, acidify the mixture to precipitate the carboxylic acid.

    • Filter, wash the precipitate with water, and dry to yield the product.

  • Step 3: Activation of the Carboxylic Acid

    • Perform esterification of the acid from Step 2 with N,N'-hydroxysuccinimide in the presence of a coupling agent like N,N'-diisopropylcarbodiimide.

    • Extract the product and treat with water to obtain 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

  • Step 4: Final Amidation with Taurine

    • Treat the activated ester from Step 3 with a solution of taurine in potassium hydroxide to yield the final product, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate.

Protocol 2: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides

  • Steps 1 & 2: Follow Steps 1 and 2 from Protocol 1 to obtain 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

  • Step 3: Amide Coupling

    • Dissolve 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and triethylamine in an anhydrous organic solvent (e.g., toluene, chloroform).

    • Add a condensing agent, such as isobutyl chloroformate.

    • Add the desired aromatic amine to the reaction mixture.

    • Stir the mixture at room temperature for 12-24 hours.

    • Evaporate the solvent and purify the residue by recrystallization or column chromatography.

In Vivo Nootropic and Neuroprotection Assays

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats [1]

  • Animal Preparation: Acclimatize adult male rats for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA distally.

    • Insert a nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A typical insertion depth is 18-20 mm from the CCA bifurcation.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer the test compound, vehicle, or reference drug (e.g., intravenously) at the onset of reperfusion.

  • Behavioral and Histological Assessment: Perform neurological deficit scoring, motor coordination tests (e.g., beam walking test), and histological analysis to determine infarct volume at specified time points post-MCAO.

Protocol 4: Passive Avoidance Test

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.

  • Retention Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory retention.

Protocol 5: Morris Water Maze Test

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (e.g., 4 days):

    • Animals are given multiple trials per day to find the hidden platform from different starting positions.

    • Record the time taken to find the platform (escape latency) and the path taken.

  • Probe Trial (on the 5th day):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

In Vitro Mechanistic Assay

Protocol 6: AMPA Receptor Potentiation using a FLIPR-based Calcium Influx Assay

  • Cell Culture: Use a stable cell line expressing the AMPA receptor of interest (e.g., HEK293 cells expressing GluA1/GluA2 subunits).

  • Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the test compound (this compound derivative) at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation: Add a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a FLIPR (Fluorometric Imaging Plate Reader) instrument. An increase in the agonist-induced calcium signal in the presence of the test compound indicates positive allosteric modulation of the AMPA receptor.

Visualizations

G cluster_synthesis General Synthesis Workflow 4-Phenylpyrrolidin-2-one 4-Phenylpyrrolidin-2-one N-Alkylation N-Alkylation 4-Phenylpyrrolidin-2-one->N-Alkylation Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate N-Alkylation->Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate Hydrolysis Hydrolysis Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate->Hydrolysis 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid Hydrolysis->2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid Amide Coupling Amide Coupling 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid->Amide Coupling Activation Activation 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid->Activation Target Amide Derivatives Target Amide Derivatives Amide Coupling->Target Amide Derivatives Amidation with Taurine Amidation with Taurine Activation->Amidation with Taurine Target Taurine Derivative Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate Amidation with Taurine->Target Taurine Derivative

Caption: General synthetic route for this compound based nootropic agents.

G cluster_pathway Proposed Signaling Pathway 5-Phenylpyrrolidin-2-one_Derivative This compound Derivative AMPA_Receptor AMPA Receptor 5-Phenylpyrrolidin-2-one_Derivative->AMPA_Receptor Positive Allosteric Modulation Increased_Cation_Influx Increased Cation Influx (Na+, Ca2+) AMPA_Receptor->Increased_Cation_Influx Neuronal_Depolarization Neuronal Depolarization Increased_Cation_Influx->Neuronal_Depolarization Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Neuronal_Depolarization->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed mechanism of action via AMPA receptor modulation.

G cluster_workflow Nootropic Drug Evaluation Workflow Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (AMPA Receptor Assay) Compound_Synthesis->In_Vitro_Screening Lead_Selection Lead Compound Selection In_Vitro_Screening->Lead_Selection In_Vivo_Behavioral_Assays In Vivo Behavioral Assays (Morris Water Maze, Passive Avoidance) Lead_Selection->In_Vivo_Behavioral_Assays Neuroprotection_Models Neuroprotection Models (e.g., MCAO) Lead_Selection->Neuroprotection_Models Data_Analysis Data Analysis and SAR Studies In_Vivo_Behavioral_Assays->Data_Analysis Neuroprotection_Models->Data_Analysis

Caption: A typical workflow for the development and evaluation of nootropic agents.

References

Application Notes and Protocols for Neuroprotective Assays of 5-Phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyrrolidin-2-one derivatives are a class of compounds structurally related to nootropic agents like piracetam.[1][2] These molecules have garnered significant interest in neuropharmacology due to their potential neuroprotective, anticonvulsant, and nootropic activities.[1][3] This document provides detailed application notes and protocols for assessing the neuroprotective effects of novel this compound derivatives, with a focus on in vitro assays. The primary mechanism of action for some of these derivatives is believed to be the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which plays a crucial role in synaptic plasticity and neuronal survival.[4][5] By positively modulating AMPA receptors, these compounds may protect against neuronal damage, particularly in conditions like ischemic stroke.[5][6]

Data Presentation: Quantitative Neuroprotective Data

The following tables summarize quantitative data on the neuroprotective activity of select this compound and related derivatives from in vitro studies. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: Neuroprotective Effects of this compound Derivatives Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

Compound IDDerivative ClassAssay ModelConcentration% Increase in Cell Survival (relative to glutamate-treated control)Reference
Compound 1Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonateGlutamate-induced excitotoxicity in primary newborn rat cortical neurons50 µM37%[7][8]

Table 2: Neuroprotective Effects of Pyrrole-Containing Azomethine Compounds Against Oxidative Stress in SH-SY5Y Cells

Compound IDDerivative ClassAssay ModelConcentration% NeuroprotectionReference
Compound 9Pyrrole-containing azomethineH₂O₂-induced oxidative stress in SH-SY5Y cells10 µM52%[9]
Compound 12Pyrrole-containing azomethineH₂O₂-induced oxidative stress in SH-SY5Y cells10 µM53%[9]
Compound 14Pyrrole-containing azomethineH₂O₂-induced oxidative stress in SH-SY5Y cells10 µM51%[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective properties of this compound derivatives.

Protocol 1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells using the MTT Assay

This protocol details the steps to evaluate the ability of a test compound to protect SH-SY5Y human neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[5][9]

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test this compound derivative

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[10]

  • Compound Pre-treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to final desired concentrations in the cell culture medium. The final solvent concentration should not exceed 0.1%. Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, induce neurotoxicity by adding H₂O₂ to a final concentration of 200 µM for 24 hours.[1] Include the following controls:

    • Vehicle control (cells with medium and solvent only)

    • H₂O₂ control (cells with medium, solvent, and H₂O₂)

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the EC₅₀ (the concentration that provides 50% protection) of the test compound.

Protocol 2: Evaluation of Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines the procedure for assessing the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.[7][8]

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Test this compound derivative

  • L-Glutamic acid

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Multi-well plates coated with poly-D-lysine

  • Microplate reader

Procedure:

  • Primary Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated multi-well plates in Neurobasal medium with supplements. Allow the neurons to mature for at least 10-14 days in vitro before experimentation.[12]

  • Compound Pre-treatment: Pre-incubate the mature neurons with various concentrations of the test compound for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 20-100 µM.[8][13] The optimal concentration should be determined empirically for your specific culture conditions. Include the following controls:

    • Vehicle control (neurons with medium and solvent only)

    • Glutamate control (neurons with medium, solvent, and glutamate)

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Death (LDH Assay):

    • After the incubation period, measure the amount of LDH released into the culture medium, which is an indicator of cell death.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of neuroprotection by comparing the LDH release in the compound-treated wells to the glutamate control.

    • Determine the EC₅₀ of the test compound.

Visualizations

Proposed Signaling Pathway for Neuroprotection

The neuroprotective effects of some this compound derivatives are hypothesized to be mediated through the positive modulation of AMPA receptors, which can in turn activate pro-survival signaling cascades such as the MAPK/MEK pathway.[6]

G Proposed Signaling Pathway for Neuroprotection This compound derivative This compound derivative AMPA Receptor AMPA Receptor This compound derivative->AMPA Receptor Positive Modulation MEK MEK AMPA Receptor->MEK Activation MAPK (ERK) MAPK (ERK) MEK->MAPK (ERK) Phosphorylation Neuronal Survival Neuronal Survival MAPK (ERK)->Neuronal Survival Promotes Glutamate Glutamate Glutamate->AMPA Receptor Activation

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Experimental Workflow for Screening Neuroprotective Compounds

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel neuroprotective compounds.[14]

G Workflow for Screening Neuroprotective Compounds cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Primary Screening Primary Screening (e.g., MTT Assay in SH-SY5Y cells) Compound Synthesis->Primary Screening Hit Confirmation Hit Confirmation & Dose-Response (e.g., LDH Assay in Primary Neurons) Primary Screening->Hit Confirmation Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot for MAPK activation) Hit Confirmation->Mechanism of Action Studies Animal Model of Neurodegeneration Animal Model of Neurodegeneration (e.g., MCAO model of stroke) Mechanism of Action Studies->Animal Model of Neurodegeneration Behavioral and Histological Analysis Behavioral and Histological Analysis Animal Model of Neurodegeneration->Behavioral and Histological Analysis

Caption: A typical workflow for the discovery and evaluation of neuroprotective compounds.

References

Application Notes and Protocols for Screening 5-Phenylpyrrolidin-2-one Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer properties.[3][4][5] Specifically, analogs of 5-phenylpyrrolidin-2-one are of significant interest for their potential as novel therapeutic agents in oncology.[6][7] This document provides detailed protocols for a systematic screening cascade to evaluate the anticancer activity of this compound analogs.

The proposed screening strategy involves a multi-tiered approach, beginning with a primary cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of the compounds across various cancer cell lines. Promising candidates are then subjected to further investigation to elucidate their mechanisms of action, including their effects on cell cycle progression and their ability to induce apoptosis. This comprehensive approach allows for the identification and characterization of lead compounds for further preclinical development.

Experimental Workflow

The overall workflow for screening this compound analogs for anticancer activity is depicted below. This process begins with a primary screen for cytotoxicity, followed by secondary assays to investigate the mechanism of action of the most potent compounds.

G cluster_primary Primary Screening cluster_secondary Secondary Screening (for promising candidates) cluster_tertiary Mechanism of Action Studies start Synthesized this compound Analogs mtt MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Data analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Select compounds with low IC50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select compounds with low IC50 pathway Signaling Pathway Analysis (e.g., Western Blot) cell_cycle->pathway apoptosis->pathway

Caption: Experimental workflow for anticancer screening.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the screening assays.

Table 1: Cytotoxicity of this compound Analogs (IC50 Values in µM)

Compound IDCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Cancer Cell Line 3 (e.g., HCT-116)Normal Cell Line (e.g., HEK293)
Analog 1
Analog 2
Analog 3
Doxorubicin

Table 2: Effect of Lead Compounds on Cell Cycle Distribution (%)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control
Analog X
Analog Y

Table 3: Apoptosis Induction by Lead Compounds (%)

Treatment (at IC50)Live Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Necrotic Cells (Annexin V- / PI+)
Vehicle Control
Analog X
Analog Y

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Materials:

  • Cancer cells

  • This compound analogs

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[14]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 0.5 mL of PI staining solution.[15] Incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.[15]

  • Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Cancer cells

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V- and PI-positive.

Potential Signaling Pathways for Further Investigation

Based on the known mechanisms of other anticancer agents and pyrrolidinone derivatives, promising this compound analogs could be investigated for their effects on key signaling pathways involved in cancer cell proliferation and survival. A potential signaling pathway to investigate is the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog This compound Analog (Hypothetical) Analog->PI3K Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols: 5-Phenylpyrrolidin-2-one and Related Pyrrolidine Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation of pyrrolidine derivatives, including 5-phenylpyrrolidin-2-one analogues, as potential α-glucosidase inhibitors. This document includes quantitative data on their inhibitory activities, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus.[1] These inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] By delaying carbohydrate digestion, these inhibitors effectively reduce the postprandial increase in blood glucose levels. The pyrrolidine scaffold is a key structural motif in many biologically active compounds and has been identified as a promising framework for the design of novel α-glucosidase inhibitors.[1][2] This document focuses on this compound and related pyrrolidine derivatives as a focal point for designing potent α-glucosidase inhibitors.

Data Presentation

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized N-Boc-L-proline-based pyrrolidine derivatives. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity.

Compound IDStructureα-Glucosidase IC50 (µM)
3a N-Boc-L-proline coupled with aniline47.19
3d N-Boc-L-proline coupled with 4-fluoroaniline29.38
3e N-Boc-L-proline coupled with 4-chloroaniline28.55
3f N-Boc-L-proline coupled with 4-bromoaniline27.51
3g N-Boc-L-proline coupled with 4-methoxyaniline18.04
Acarbose Standard α-glucosidase inhibitor634.21[3]

Data sourced from Bhat et al. (2024).[1]

Signaling Pathway and Mechanism of Action

α-Glucosidase inhibitors act on the brush border of the small intestine, where they interfere with the final step of carbohydrate digestion. The following diagram illustrates the digestion of carbohydrates and the mechanism of action of α-glucosidase inhibitors.

carbohydrate_digestion cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_inhibition Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Pancreatic Amylase Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor Pyrrolidine Derivative (α-Glucosidase Inhibitor) Inhibitor->Alpha_Glucosidase Blocks active site

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrrolidine derivatives and the in vitro α-glucosidase inhibition assay.

Protocol 1: General Synthesis of N-Aryl-Substituted Pyrrolidine-2-carboxamides

This protocol is based on the synthesis of N-Boc-proline derivatives with reported α-glucosidase inhibitory activity.[1]

Materials:

  • N-Boc-L-proline

  • Substituted anilines (e.g., aniline, 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, 4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • DCM

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Amide Coupling: a. To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add the substituted aniline (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP. b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Boc Deprotection (Optional, if the free amine is desired for further modification): a. Dissolve the N-Boc protected pyrrolidine derivative in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: a. Prepare a 1.0 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8). b. Prepare a 1.0 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8). c. Prepare stock solutions of the test compounds and acarbose in DMSO and make serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay in 96-Well Plate: a. In each well of a 96-well microplate, add 50 µL of 0.1 M phosphate buffer (pH 6.8). b. Add 10 µL of the test compound solution (or buffer for the control, and acarbose for the positive control). c. Add 20 µL of the α-glucosidase solution to each well. d. Incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 20 µL of the pNPG solution to each well. f. Incubate the plate at 37°C for 30 minutes. g. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measurement and Data Analysis: a. Measure the absorbance of each well at 405 nm using a microplate reader. b. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the control (enzyme + substrate without inhibitor).

    • A_sample is the absorbance of the reaction with the test compound. c. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and evaluation of novel α-glucosidase inhibitors.

experimental_workflow cluster_design_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Design Compound Design (e.g., this compound Scaffold) Synthesis Synthesis of Pyrrolidine Derivatives Design->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro α-Glucosidase Inhibition Assay Purification->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Experimental workflow for α-glucosidase inhibitor discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Phenylpyrrolidin-2-one and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before proceeding with the work-up.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. For instance, in an Aza-Baeyer-Villiger rearrangement to form a similar compound, maintaining a low temperature (0 °C to room temperature) is crucial to minimize the formation of over-reduced byproducts.[1]

  • Moisture or Air Sensitivity: Some reactions are sensitive to moisture or air. Ensure your glassware is properly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are known to be sensitive.[2]

  • Impure Starting Materials: The purity of your starting materials can significantly impact the reaction outcome. Impurities can interfere with the reaction or poison the catalyst.[2] Use reagents from reliable sources and consider purification of starting materials if necessary.

  • Issues with Reagents or Catalysts: The activity of reagents or catalysts can degrade over time. For example, in syntheses involving catalysts like Nickel Perchlorate or Yttrium Triflate, their effectiveness is crucial for a good yield.[3][4] Using fresh or properly stored reagents is recommended.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. This compound has some water solubility, which can lead to lower yields during aqueous extractions.[5] To mitigate this, perform multiple extractions with the organic solvent and consider "salting out" the aqueous layer with brine to decrease the product's solubility in the aqueous phase.[1] Purification by column chromatography can also lead to product loss if not optimized.[2]

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

Answer: The formation of side products is a common issue that can significantly reduce the yield of the desired this compound. Here are some strategies to minimize them:

  • Control of Reaction Conditions: Side reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can help improve selectivity for the desired product.[1]

  • Order and Rate of Reagent Addition: The way reagents are added can influence the reaction pathway. Adding a reagent dropwise or over a period of time, rather than all at once, can help control the reaction temperature and minimize the formation of unwanted byproducts.[2]

  • Choice of Solvent and Catalyst: The solvent and catalyst can have a profound effect on the reaction's selectivity. For example, in the synthesis of 1,5-substituted pyrrolidin-2-ones, replacing nickel perchlorate with Y(OTf)3 as a catalyst improved the yield for certain substrates by likely disfavoring side reactions.[3][4] Experimenting with different solvent systems can also help to optimize the reaction.

  • pH Control: The pH of the reaction mixture can be critical. In some multi-component reactions to form pyrrolidinone derivatives, an acidic medium like glacial acetic acid is required, but its concentration can affect the outcome.[6][7]

Question 3: I am having difficulty purifying my this compound product. What are the best practices?

Answer: Purification of this compound can be challenging due to its properties. Here are some recommended purification strategies:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying pyrrolidinone derivatives.[8] A carefully chosen eluent system is key to achieving good separation. A mixture of ethyl acetate and petroleum ether or ethyl acetate and methanol are often effective.[3][8]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial and may require some experimentation.

  • Distillation: For some pyrrolidinone derivatives, vacuum distillation can be used for purification, especially to remove non-volatile impurities.[9][10]

  • Aqueous Extraction Optimization: As mentioned previously, due to the water solubility of some pyrrolidinones, care must be taken during aqueous work-up. To avoid significant product loss, minimize the volume of water used and perform multiple extractions with an organic solvent.[5] Using brine can also help to improve the efficiency of the extraction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the synthesis of this compound.

What are the common synthetic routes to produce this compound and its derivatives?

Several synthetic strategies exist for the synthesis of the pyrrolidin-2-one scaffold. Some common methods include:

  • Reductive Amination of Levulinic Acid Derivatives: This is a sustainable approach for producing N-substituted-5-methyl-2-pyrrolidones.[11]

  • Aza-Baeyer-Villiger Rearrangement: This method can be used to synthesize 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.[8]

  • Multi-component Reactions: These reactions, involving an aldehyde, an amine, and a third component like a ketoester, can provide a direct route to highly substituted pyrrolidinones.[6][7]

  • Cyclization Reactions: Many syntheses involve the cyclization of a linear precursor. For example, starting from S-pyroglutamic acid to create optically active 2-pyrrolidinones.[12]

  • Lactamization of γ-amino acids: The intramolecular cyclization of γ-amino acids is a fundamental method for forming the pyrrolidinone ring.

What are the key safety precautions to take during the synthesis of this compound?

Many of the solvents and reagents used in the synthesis of this compound are hazardous. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the specific hazards of each chemical. For example, N,N-Dimethylformamide (DMF) is a skin and eye irritant, and dichloromethane is a potential carcinogen.[8]

  • Handle reagents that are air or moisture sensitive under an inert atmosphere.

How can I confirm the identity and purity of my final this compound product?

Standard analytical techniques are used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the lactam carbonyl group.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): Can be used to assess the purity of the product. A single spot on the TLC plate suggests a pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Substituted Pyrrolidin-2-one Synthesis

ProductStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-oneDimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate, AnilineNi(ClO₄)₂·6H₂O, AcOH, NaOHDCE, Toluene, Ethanol, WaterN/AN/A69[3]
1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-oneDimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate, 2-Bromo-4-methylanilineNi(ClO₄)₂·6H₂O, AcOH, NaOHDCE, Toluene, Ethanol, WaterN/AN/A58[3]
1-(4-Methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-oneDimethyl 2-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate, 4-MethoxyanilineNi(ClO₄)₂·6H₂O, AcOH, NaOHDCE, Toluene, Ethanol, WaterReflux1433[3]
4-Phenylpyrrolidin-2-one3-Phenylcyclobutanone, O-(Diphenylphosphinyl)hydroxylamine (DPPH)-DMF252465[8]
1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-oneBenzaldehyde, Aniline, Ethyl 2,4-dioxovalerate-Glacial Acetic AcidRoom TempN/A70-80[6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement [5][8]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 3-Phenylcyclobutanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Equipment:

  • Round-bottomed flask

  • Addition funnel

  • Stir plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottomed flask, suspend O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) in N,N-Dimethylformamide (DMF).

  • Heat the suspension to an internal temperature of 25 °C while stirring.

  • Prepare a solution of 3-Phenylcyclobutanone (1.00 equiv) in DMF.

  • Add the 3-Phenylcyclobutanone solution dropwise to the DPPH suspension over 15 minutes using an addition funnel.

  • After the addition is complete, continue stirring the reaction mixture for 24 hours at 25 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to obtain the pure 4-phenylpyrrolidin-2-one.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Phenylcyclobutanone 3-Phenylcyclobutanone Reaction_Mixture Aza-Baeyer-Villiger Rearrangement (DMF, 25°C, 24h) 3-Phenylcyclobutanone->Reaction_Mixture DPPH O-(Diphenylphosphinyl)hydroxylamine (DPPH) DPPH->Reaction_Mixture Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Mixture->Solvent_Removal Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Workup_Losses Losses During Work-up? Low_Yield->Workup_Losses Reagent_Issue Reagent/Catalyst Issue? Low_Yield->Reagent_Issue Monitor_TLC Action: Monitor by TLC, Increase Reaction Time Incomplete_Reaction->Monitor_TLC Optimize_Temp Action: Optimize Temperature, Control Reagent Addition Side_Reactions->Optimize_Temp Improve_Extraction Action: Multiple Extractions, Use Brine Workup_Losses->Improve_Extraction Check_Reagents Action: Use Fresh Reagents, Ensure Purity Reagent_Issue->Check_Reagents

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Phenylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., precursors to the γ-lactam), byproducts from the synthesis, and residual solvents.[1] The specific impurities will depend on the synthetic route employed. For instance, syntheses involving cyclization reactions may result in acyclic precursors as byproducts.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography.[2] Distillation under reduced pressure can also be used, particularly for removing non-volatile impurities.[3]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5] For pyrrolidinone-based compounds, polar solvents like ethanol, methanol, or isopropanol are often good starting points.[6] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice.

Q4: My purified this compound is still showing impurities in the NMR spectrum. What should I do?

A4: If minor impurities persist after initial purification, a second purification step using a different technique is advisable. For example, if you initially performed recrystallization, subsequent purification by column chromatography can remove impurities with similar solubility profiles to your target compound.[2] Conversely, if column chromatography was used first, recrystallization can help remove trace impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:

  • The solution is too concentrated: The high concentration of the solute lowers its melting point to below the temperature of the solution. To resolve this, add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[7]

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • Insoluble impurities: The presence of impurities can sometimes inhibit crystallization. If the problem persists, consider a preliminary purification by column chromatography.[7]

Q6: I am getting a very low yield after recrystallization. How can I improve it?

A6: Low yield is a common issue in recrystallization. Here are some potential causes and solutions:

  • Too much solvent was used: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Premature crystallization: If crystals form too early, for example during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.[6]

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[8]

Column Chromatography Issues

Q7: I am seeing poor separation between this compound and an impurity on my silica gel column. What can I do?

A7: Poor separation in column chromatography can be addressed by optimizing several parameters:

  • Mobile Phase Polarity: The polarity of your eluent is critical. If the separation is poor, your chosen solvent system may not be optimal. Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find one that gives a good separation between your product and the impurity, ideally with a product Rf value between 0.2 and 0.4.[2]

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.[7]

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general guideline is a sample-to-silica gel ratio of 1:20 to 1:100 by mass.[2]

Q8: My compound is streaking or "tailing" on the TLC plate and the column. What is the cause?

A8: Tailing is often a sign of interactions between your compound and the stationary phase.

  • Compound is too polar: Highly polar compounds can interact strongly with the acidic silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to your eluent can often resolve this issue.

  • Sample is too concentrated: Applying too concentrated a spot on the TLC plate can cause tailing. Ensure your sample is sufficiently diluted.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

  • Add More Solvent: Continue to add small portions of hot ethanol until the solid is completely dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Column Chromatography of this compound using Silica Gel
  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A common starting point for pyrrolidinone derivatives is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound and good separation from impurities.[2]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
WaterLowLowPoor
EthanolModerateHighGood
HexaneLowLowPoor
TolueneModerateHighGood
Ethyl AcetateHighHighPoor

This table provides a qualitative guide. Experimental verification is essential.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis1 Purity Check (TLC, NMR) Recrystallization->Analysis1 Analysis2 Purity Check (TLC, NMR) ColumnChromatography->Analysis2 PureProduct Pure this compound Analysis1->ColumnChromatography Impurities Present Analysis1->PureProduct Purity OK Analysis2->PureProduct Purity OK

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue Issue Encountered Start->Issue OilingOut Oiling Out Issue->OilingOut Liquid separation LowYield Low Yield Issue->LowYield Poor recovery Solution1 Add more hot solvent Slow cooling OilingOut->Solution1 Solution2 Use minimum hot solvent Ensure complete cooling LowYield->Solution2 Success Successful Crystallization Solution1->Success Solution2->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenylpyrrolidin-2-one derivatives. The information is designed to help you identify, understand, and mitigate common side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, categorized by the synthetic method.

Method 1: Aza-Baeyer-Villiger Rearrangement of 3-Phenylcyclobutanone

The aza-Baeyer-Villiger rearrangement is a common method for synthesizing γ-lactams from cyclobutanones. However, a notable side reaction is the formation of an oxime ester.[1]

Issue: Formation of Oxime Ester Byproduct, Leading to Low Yield of 4-Phenylpyrrolidin-2-one.

Question: During the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone using O-(diphenylphosphinyl)hydroxylamine (DPPH), I am observing a significant amount of the corresponding oxime ester and a low yield of the desired 4-phenylpyrrolidin-2-one. How can I minimize this side reaction?

Answer: The formation of the oxime ester is a known competing pathway in this reaction.[1] The desired aza-Baeyer-Villiger rearrangement proceeds through a Criegee-like intermediate. However, under certain conditions, the reaction can favor the formation of the thermodynamically more stable oxime ester, which does not convert to the desired lactam under the reaction conditions.[1][2]

Mitigation Strategies:

  • Reaction Conditions: The reaction is typically carried out in N,N-dimethylformamide (DMF) at room temperature (around 25 °C) for 24 hours.[3] Adhering to these established conditions is crucial for favoring the kinetic product (the lactam) over the thermodynamic product (the oxime ester).

  • Reagent Stoichiometry: Using a slight excess of the aminating agent, O-(diphenylphosphinyl)hydroxylamine (DPPH), is recommended. A stoichiometry of approximately 1.16 equivalents of DPPH to 1.00 equivalent of 3-phenylcyclobutanone has been shown to be effective.[1]

Experimental Protocol to Minimize Oxime Ester Formation: [1][3]

  • Suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • While stirring, add a solution of 3-phenylcyclobutanone (1.00 equiv.) in DMF dropwise to the suspension at 25 °C over 15 minutes.

  • Continue stirring the reaction mixture at 25 °C for 24 hours.

  • After the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to separate the 4-phenylpyrrolidin-2-one from the oxime ester byproduct.[3]

Quantitative Data:

While specific quantitative data directly comparing the lactam-to-oxime ester ratio under various conditions is limited in the provided search results, adhering to the optimized protocol above has been reported to provide the desired 4-phenylpyrrolidin-2-one in good yield (65%) with high purity (>99%).[3]

Logical Relationship Diagram:

aza_baeyer_villiger 3-Phenylcyclobutanone 3-Phenylcyclobutanone Criegee-like Intermediate Criegee-like Intermediate 3-Phenylcyclobutanone->Criegee-like Intermediate + DPPH 4-Phenylpyrrolidin-2-one 4-Phenylpyrrolidin-2-one Criegee-like Intermediate->4-Phenylpyrrolidin-2-one Rearrangement (Desired Pathway) Oxime Ester Byproduct Oxime Ester Byproduct Criegee-like Intermediate->Oxime Ester Byproduct Side Reaction

Caption: Aza-Baeyer-Villiger reaction pathways.

Method 2: N-Alkylation of 4-Phenylpyrrolidin-2-one

A common method for derivatizing 4-phenylpyrrolidin-2-one is through N-alkylation. A frequent side reaction in this process is over-alkylation, leading to the formation of quaternary ammonium salts, especially when using reactive alkylating agents.

Issue: Formation of Over-alkylated Byproducts.

Question: When I try to N-alkylate 4-phenylpyrrolidin-2-one, I get a mixture of the desired mono-alkylated product and a significant amount of a di-alkylated (quaternized) byproduct. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation occurs when the initially formed N-alkylated product, which is also a nucleophile, reacts further with the alkylating agent. To favor mono-alkylation, it is essential to control the reaction conditions to make the starting primary amine more reactive than the secondary amine product or to use a strategy that protects the secondary amine from further reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the pyrrolidinone to the alkylating agent. Using a large excess of the amine can also favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting material.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the starting material and the product. Weaker bases and less polar solvents can sometimes favor mono-alkylation. For example, using potassium carbonate (K₂CO₃) in a nonpolar solvent like toluene can be effective.

  • Competitive Deprotonation/Protonation: A strategy involving the use of the amine hydrobromide salt can be employed. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and unreactive.[4]

Experimental Protocol for Selective Mono-N-Alkylation: [5]

  • To a solution of 4-phenylpyrrolidin-2-one (1 equiv.) in an anhydrous solvent (e.g., toluene), add a suitable base (e.g., anhydrous powdered potassium hydroxide, 1.5 equiv.).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., triethylbenzylammonium chloride - TEBACh, 0.1 equiv.).

  • Heat the mixture to 60 °C.

  • Slowly add the alkyl bromide (1 equiv.) to the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the solids, and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

The following table summarizes the impact of reactant stoichiometry on the selectivity of N-alkylation of ethanolamine, which serves as a model for primary amine alkylation.

Reactant Ratio (Amine:Alkyl Bromide)Product SelectivityReference
5:1Exclusive mono-alkylation[5]
1:1Mono-alkylation predominates (~70% yield)[5]

Logical Relationship Diagram:

overalkylation 4-Phenylpyrrolidin-2-one 4-Phenylpyrrolidin-2-one Mono-alkylated Product Mono-alkylated Product 4-Phenylpyrrolidin-2-one->Mono-alkylated Product + Alkyl Halide Di-alkylated Byproduct Di-alkylated Byproduct Mono-alkylated Product->Di-alkylated Byproduct + Alkyl Halide (Side Reaction) stetter_reaction_workflow cluster_optimization Reaction Optimization Solvent Solvent (THF) Reaction Stetter Reaction Solvent->Reaction Base Base (K2CO3) Base->Reaction Temp Temperature (25 °C) Temp->Reaction Reactants N-substituted Itaconimide + Aromatic Aldehyde + NHC Precatalyst Reactants->Reaction Product_Mixture Crude Product Mixture (Stetter Product + Isomerized Byproduct) Reaction->Product_Mixture Stirring Purification Column Chromatography Product_Mixture->Purification Work-up Desired_Product Pure Stetter Product Purification->Desired_Product Isolation

References

Technical Support Center: Overcoming Poor Solubility of 5-Phenylpyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Phenylpyrrolidin-2-one analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog exhibits very low aqueous solubility. What are the primary reasons for this?

A1: The poor aqueous solubility of this compound analogs is primarily due to their chemical structure. The presence of the lipophilic (water-repelling) phenyl group significantly contributes to their low affinity for aqueous media. While the pyrrolidinone ring contains polar amide functionality, the overall hydrophobicity of the molecule often dominates, leading to solubility challenges.

Q2: What are the initial steps I should take to improve the solubility of my compound for in vitro assays?

A2: For initial in vitro screening, the most straightforward approach is the use of co-solvents. A high-concentration stock solution of your compound should first be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted into your aqueous assay buffer. It is crucial to add the stock solution to the buffer while vortexing to avoid localized high concentrations that can cause precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid off-target effects on the biological system.

Q3: I'm observing precipitation of my compound in the assay buffer even with the use of a co-solvent. What should I do?

A3: If precipitation persists, you can explore several strategies. First, you can screen a panel of different water-miscible organic co-solvents, such as ethanol, polyethylene glycol 300/400 (PEG 300/400), or N-methyl-2-pyrrolidone (NMP), to find one that is more effective for your specific analog. Additionally, you can try to gently warm the buffer during the dilution process. If these methods are insufficient, more advanced formulation strategies like the use of cyclodextrins to form inclusion complexes may be necessary.

Q4: For in vivo studies, which solubility enhancement techniques are most suitable for this compound analogs?

A4: For in vivo applications, particularly for oral administration, techniques that can be formulated into solid dosage forms are often preferred. The most common and effective strategies include solid dispersions and nanosuspensions. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix, while nanosuspensions reduce the drug's particle size to the sub-micron range, thereby increasing the surface area for dissolution.

Q5: How do I choose between solid dispersion and nanosuspension for my compound?

A5: The choice between solid dispersion and nanosuspension depends on the physicochemical properties of your this compound analog and the desired formulation characteristics. A decision-making workflow can help guide this choice.

G Solubility Enhancement Strategy Selection start Poorly Soluble this compound Analog ph_mod Is pH modification a viable option? start->ph_mod ph_yes Formulate as a buffered solution or salt ph_mod->ph_yes Yes thermal_stability Is the compound thermally stable? ph_mod->thermal_stability No ph_no No solid_dispersion Solid Dispersion thermal_stability->solid_dispersion Yes nanosuspension Nanosuspension thermal_stability->nanosuspension No thermal_yes Yes thermal_no No solvent_evap Solvent Evaporation or Spray Drying solid_dispersion->solvent_evap antisolvent_precip Antisolvent Precipitation or Media Milling nanosuspension->antisolvent_precip

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Solid Dispersions
Problem Possible Cause Suggested Solution
Low Drug Loading Poor miscibility between the drug and polymer.- Screen different polymers (e.g., PVP, HPMC, Soluplus®).- Use a combination of polymers.- Incorporate a surfactant to improve miscibility.
Phase Separation or Crystallization During Preparation - High processing temperature.- Slow solvent evaporation rate.- Drug-polymer incompatibility.- Optimize temperature and drying conditions.- Increase the cooling rate after melting.- Select a polymer with stronger interactions (e.g., hydrogen bonding) with the drug.
Poor Dissolution Enhancement - Incomplete amorphization.- Large particle size of the solid dispersion.- Inappropriate polymer choice.- Confirm amorphization using techniques like XRD or DSC.- Mill the solid dispersion to reduce particle size.- Test polymers with higher aqueous solubility.
Physical Instability (Crystallization) During Storage Thermodynamic instability of the amorphous state.- Choose a polymer with strong interactions with the compound.- Avoid excessively high drug loading.- Store at controlled temperature and humidity.- Incorporate a secondary polymer or a surfactant to inhibit crystallization.
Nanosuspensions
Problem Possible Cause Suggested Solution
Particle Aggregation - Insufficient stabilizer concentration.- Inappropriate stabilizer choice.- High drug concentration.- Increase the concentration of the stabilizer.- Screen different surfactants or polymers.- Optimize the drug-to-stabilizer ratio.
Inability to Achieve Desired Particle Size - Insufficient energy input.- Properties of the drug crystal.- Increase homogenization pressure or cycles.- Increase milling time or use smaller milling media.- Consider a bottom-up approach (precipitation) if top-down methods fail.
Crystal Growth During Storage Ostwald ripening.- Optimize the stabilizer combination to provide a strong steric or electrostatic barrier.- Lyophilize the nanosuspension to create a solid dosage form.
Contamination from Milling Media Abrasion of milling beads.- Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide).

Data Presentation

Solubility of 4-Phenyl-2-pyrrolidinone in Various Solvents
Solvent Solubility (mg/mL) Reference
Water (pH 7.4)>0.0242[1]
Dimethylformamide (DMF)30[2]
Dimethyl Sulfoxide (DMSO)30[2]
Ethanol30[2]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]
Effect of Co-solvents on Drug Solubility (Illustrative Data)

The following table illustrates the potential impact of co-solvents on the solubility of poorly soluble drugs, as demonstrated with N-methyl-2-pyrrolidone (NMP).

Drug Aqueous Solubility (µg/mL) Solubility in 20% v/v NMP (µg/mL) Fold Increase
Estrone2.52000800
Griseofulvin153000200
Phenytoin25162565
Data adapted from a study on various poorly soluble drugs and may not be directly representative of this compound analogs but serves to illustrate the potential of co-solvency.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • This compound analog

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

Procedure:

  • Accurately weigh the this compound analog and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[4]

  • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[4]

  • Ensure complete dissolution using a magnetic stirrer or sonication.[4]

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).[4]

  • Continue drying until a solid film or powder is formed on the flask wall.[4]

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[4]

  • Gently scrape the solid dispersion from the flask and, if necessary, pulverize it using a mortar and pestle to obtain a fine powder.[4]

  • Pass the powder through a sieve of appropriate mesh size to ensure uniformity.[4]

  • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.[4]

Characterization:

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure compound in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug within the polymer matrix.

  • Content Uniformity: Determine the concentration of the this compound analog in the solid dispersion to ensure homogeneity.

Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation

Materials:

  • This compound analog

  • Solvent in which the drug is soluble (e.g., acetone, methanol)

  • Antisolvent in which the drug is poorly soluble (typically water)

  • Stabilizer (e.g., Tween 80, Poloxamer 188, HPMC)

Procedure:

  • Prepare an organic solution by dissolving the this compound analog in the selected solvent.

  • Prepare an aqueous phase by dissolving the stabilizer in the antisolvent.

  • Inject the organic solution into the aqueous phase under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer).

  • The rapid mixing will cause the drug to precipitate as nanoparticles.

  • The organic solvent is typically removed by evaporation under reduced pressure.

  • The resulting nanosuspension can be further processed, for example, by lyophilization to produce a solid powder.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Crystalline State: Analyze the crystalline state of the nanoparticles using PXRD and DSC to assess for any changes from the bulk material.

  • Dissolution Velocity: Measure the rate of dissolution of the nanosuspension compared to the unprocessed drug.

Signaling Pathway

Some pyrrolidinone derivatives have been shown to modulate inflammatory signaling pathways. A notable example is the inhibition of Toll-like receptor (TLR) signaling, which leads to the downstream suppression of NF-κB activation.

TLR_Pathway Inhibition of TLR Signaling by a Pyrrolidinone Analog cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP TLR TLR PAMP->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Pyrrolidinone Pyrrolidinone Analog Pyrrolidinone->IKK_complex inhibits Gene_expression Inflammatory Gene Expression NFkB_nuc->Gene_expression induces

References

Technical Support Center: Optimizing Reaction Conditions for 5-Phenylpyrrolidin-2-one Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of 5-Phenylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of this compound?

A1: The primary methods for functionalizing this compound and related lactams include N-arylation, α-arylation (at the C3 position), and C-H activation. Transition metal catalysis, particularly with palladium and copper, is a widely employed strategy for these transformations.[1][2][3][4]

Q2: Which factors are most critical for optimizing the yield and selectivity of N-arylation reactions?

A2: For N-arylation of pyrrolidinones, the choice of catalyst, ligand, base, and solvent are all critical factors. Palladium and copper-based catalysts are common.[1][5] The ligand plays a crucial role in catalyst stability and reactivity, while the base is essential for the deprotonation of the lactam nitrogen.[1] Solvent polarity can significantly influence reaction rates and yields.[6][7]

Q3: How can I improve the enantioselectivity of my reaction?

A3: Achieving high enantioselectivity often requires the use of chiral ligands or catalysts.[2][6] Screening a library of chiral ligands is a common approach to identify the optimal one for a specific substrate.[6] Additionally, reaction parameters such as temperature and solvent can have a profound impact on the stereochemical outcome.[6] Ensuring the purity of all reagents and performing reactions under an inert atmosphere can also prevent catalyst deactivation and loss of enantioselectivity.[6]

Q4: What is the role of the directing group in C-H activation reactions?

A4: In C-H activation, a directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This directed metalation facilitates the selective cleavage and functionalization of that bond, overriding the inherent reactivity of other C-H bonds in the molecule.[3][8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield - Inactive Catalyst: The catalyst may be deactivated by impurities (e.g., water, oxygen) or side reactions.[6]- Incorrect Reaction Conditions: Temperature, reaction time, or reactant concentrations may be suboptimal.[6]- Poor Substrate Reactivity: Steric hindrance or electronic effects of the substrates may inhibit the reaction.[6]- Use Pure Reagents: Ensure all solvents and reagents are dry and pure. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[6]- Systematic Optimization: Methodically vary the reaction temperature, time, and concentration of reactants. Monitor reaction progress using techniques like TLC or GC/MS.[6]- Modify Substrates: Consider altering protecting groups or other functional groups to enhance reactivity.[6]
Poor Diastereoselectivity or Enantioselectivity - Suboptimal Chiral Ligand/Catalyst: The chosen chiral ligand or catalyst may not be effective for the specific substrates.[6]- Incorrect Metal-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand is often critical for achieving high stereoselectivity.[6]- Inappropriate Solvent: The solvent can influence the transition state geometry and stability, thereby affecting stereoselectivity.[6]- Screen Ligands/Catalysts: Test a variety of chiral ligands or catalysts with different steric and electronic properties.[2][6]- Optimize Ratio: Systematically vary the metal-to-ligand ratio to find the optimal conditions.[6]- Solvent Screening: Evaluate a range of solvents with varying polarities.[6][7]
Formation of Multiple Products/Byproducts - Side Reactions: The reaction conditions may promote undesired side reactions.- Lack of Selectivity: The catalyst may not be selective for the desired transformation, leading to functionalization at multiple sites.- Adjust Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize byproduct formation.- Use a More Selective Catalyst/Ligand System: Employing a catalyst system known for high selectivity can direct the reaction towards the desired product.[5][9]
Difficulty in Product Isolation/Purification - Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.- Product Instability: The desired product may be unstable under the purification conditions (e.g., on silica gel).- Optimize Reaction Conversion: Aim for full conversion of starting materials to simplify the crude mixture.- Alternative Purification Methods: Consider techniques other than column chromatography, such as recrystallization, distillation, or preparative HPLC.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of N-Arylation of 2-Pyrrolidone with Iodobenzene *

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1CuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (2)Toluene1102485
2CuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)Cs₂CO₃ (2)Toluene1102492
3CuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (2)Dioxane1002488
4CuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)Cs₂CO₃ (2)Dioxane1002495
5Pd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2)Toluene1001878
6Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)Toluene1001891

*Data compiled and adapted from similar reaction optimizations found in the literature for illustrative purposes.[1]

Table 2: Enantioselective α-Arylation of N-Boc-pyrrolidine *

EntryPalladium Source (mol%)Ligand (mol%)Aryl HalideYield (%)er
1Pd(OAc)₂ (2)tBu₃P-HBF₄ (4)4-Bromotoluene8596:4
2Pd(OAc)₂ (2)tBu₃P-HBF₄ (4)4-Bromoanisole8296:4
3Pd(OAc)₂ (2)tBu₃P-HBF₄ (4)3-Bromopyridine7595:5
4Pd₂(dba)₃ (1)tBu₃P-HBF₄ (4)4-Bromobenzonitrile8896:4

*Data based on findings from enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[2][10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the appropriate ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate, 0.10 mmol, 10 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-pyrrolidine

  • To an oven-dried Schlenk flask under an inert atmosphere, add a solution of N-Boc-pyrrolidine (1.0 mmol) in an anhydrous ether solvent (e.g., TBME or Et₂O, 5 mL).

  • Cool the solution to -78 °C.

  • Add a solution of s-BuLi (1.1 mmol) and (-)-sparteine (1.1 mmol) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of anhydrous zinc chloride (ZnCl₂, 1.2 mmol) in THF and allow the mixture to warm to room temperature over 1 hour.

  • In a separate flask, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., t-Bu₃P-HBF₄, 0.04 mmol, 4 mol%) in the reaction solvent.

  • Add the aryl bromide (1.0 mmol) to the catalyst mixture.

  • Transfer the organozinc reagent to the catalyst-aryl bromide mixture via cannula.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow_N_Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Catalyst System: Metal Precursor (CuI/Pd) & Ligand A->B C Inert Atmosphere (Ar/N2) B->C D Add Anhydrous Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Quench F->G H Extraction G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J Troubleshooting_Logic Start Low Yield? Catalyst Check Catalyst System: - Purity of Reagents - Inert Atmosphere - Catalyst/Ligand Choice Start->Catalyst Yes Conditions Optimize Conditions: - Temperature - Time - Concentration Start->Conditions Yes Substrate Evaluate Substrate: - Steric/Electronic Effects - Modify Protecting Groups Start->Substrate Yes Selectivity Poor Selectivity? Start->Selectivity No End Successful Optimization Catalyst->End Conditions->End Substrate->End Ligand Screen Chiral Ligands Selectivity->Ligand Yes Solvent Screen Solvents Selectivity->Solvent Yes Ratio Optimize Metal:Ligand Ratio Selectivity->Ratio Yes Selectivity->End No Ligand->End Solvent->End Ratio->End

References

Technical Support Center: Chiral Separation of 5-Phenylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of 5-Phenylpyrrolidin-2-one enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of pyrrolidin-2-one derivatives. Specifically, cellulose-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris-benzoate coatings (e.g., Chiralcel® OJ), have demonstrated success in resolving structurally similar 4-substituted-pyrrolidin-2-ones.[1] Amylose-based CSPs can also be effective and should be considered during column screening.[2]

Q2: Which mobile phase composition is a good starting point for method development?

A2: For polysaccharide-based CSPs, a normal-phase mobile system is often a good starting point. A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is commonly used.[1] The ratio of hexane to alcohol is a critical parameter to optimize for achieving the desired resolution.

Q3: Can mobile phase additives improve the separation?

A3: Yes, mobile phase additives can significantly impact selectivity and peak shape. For neutral compounds like this compound, additives may not be necessary initially. However, if peak tailing or poor resolution is observed, small amounts of an acidic additive (e.g., trifluoroacetic acid - TFA) or a basic additive (e.g., diethylamine - DEA) can be explored, depending on the nature of any secondary interactions.

Q4: What is a typical flow rate for this type of chiral separation?

A4: A flow rate in the range of 0.5 to 1.0 mL/min is a common starting point for analytical scale chiral HPLC separations. Optimizing the flow rate can be a trade-off between resolution and analysis time.

Q5: How does temperature affect the chiral separation of this compound?

A5: Temperature is a critical parameter in chiral chromatography as it can influence the thermodynamics of the chiral recognition process. It is highly recommended to use a column oven to maintain a consistent and controlled temperature. A starting temperature of 25°C is common. Lowering the temperature often increases resolution but may also increase backpressure and analysis time.

Troubleshooting Guides

Below are common issues encountered during the chiral separation of this compound enantiomers and steps to resolve them.

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary selectivity. Screen different types of CSPs, focusing on polysaccharide-based columns (both cellulose and amylose derivatives).
Suboptimal Mobile Phase Composition Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). Test different alcohol modifiers (e.g., ethanol, isopropanol).
Incorrect Flow Rate Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.
Temperature Not Optimized Adjust the column temperature. Lower temperatures often enhance enantioselectivity.
Co-elution with Impurities Ensure the sample is pure. Analyze the sample on an achiral column to confirm purity.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Add a mobile phase modifier. For acidic impurities or interactions, a small amount of a basic modifier like DEA might help. For basic impurities or interactions, an acidic modifier like TFA can be beneficial.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent (check the column manual for recommended regeneration procedures). If performance does not improve, the column may need to be replaced.
Problem 3: Irreproducible Retention Times and/or Resolution
Possible Cause Suggested Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components. Degas the mobile phase thoroughly.
Fluctuations in Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis.
Column Not Properly Equilibrated Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. Chiral separations can sometimes require longer equilibration times.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of 4-substituted-pyrrolidin-2-ones, which can be adapted for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chiral Stationary Phase:

  • Chiralcel® OJ (Cellulose tris-benzoate), 250 x 4.6 mm, 10 µm particle size.

Mobile Phase:

  • n-Hexane / Isopropanol (varying ratios, e.g., 90:10, 80:20 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Data Analysis:

  • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the enantiomers. A resolution of >1.5 is generally considered baseline separation.

Quantitative Data

The following table presents representative data for the chiral separation of 4-substituted-pyrrolidin-2-one enantiomers on a Chiralcel® OJ column with a n-hexane/isopropanol mobile phase. Similar performance can be expected for this compound under optimized conditions.

Substituent (at 4-position) Mobile Phase (Hexane:IPA) k'1 (first eluting) k'2 (second eluting) α (Separation Factor) Rs (Resolution)
Phenyl90:102.543.181.252.80
4-Chlorophenyl90:102.893.751.303.50
4-Methylphenyl90:102.312.781.202.50
Methyl95:51.882.251.202.10

Note: This data is representative and serves as a guideline. Actual values will need to be determined experimentally for this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample Racemic this compound dissolve Dissolve in Mobile Phase racemic_sample->dissolve hplc_injection Inject into HPLC dissolve->hplc_injection chiral_column Chiral Separation (e.g., Chiralcel OJ) hplc_injection->chiral_column detection UV Detection chiral_column->detection chromatogram Obtain Chromatogram detection->chromatogram calculate Calculate k', α, Rs chromatogram->calculate

Caption: Experimental workflow for the chiral separation of this compound.

Troubleshooting_Logic cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters start Start: Poor or No Resolution check_csp Is the CSP appropriate for this compound class? start->check_csp screen_csps Screen different polysaccharide-based CSPs check_csp->screen_csps No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csps->check_mp adjust_ratio Adjust Hexane/Alcohol Ratio check_mp->adjust_ratio No check_params Are operating parameters optimized? check_mp->check_params Yes change_modifier Try a different alcohol modifier (e.g., IPA, EtOH) adjust_ratio->change_modifier change_modifier->check_params adjust_flow Decrease Flow Rate check_params->adjust_flow No end_node Achieved Baseline Separation check_params->end_node Yes adjust_temp Adjust Temperature adjust_flow->adjust_temp adjust_temp->end_node

Caption: Troubleshooting logic for poor or no resolution in chiral separation.

References

Stability issues of 5-Phenylpyrrolidin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5-Phenylpyrrolidin-2-one in various solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound solutions.

ProblemPossible Cause(s)Recommended Solutions
Inconsistent analytical results (e.g., varying purity, unexpected peaks) - Degradation of the compound due to improper storage or handling. - Contamination of the sample. - Interaction with excipients or other formulation components.- Verify Storage Conditions: Ensure the compound and its solutions are stored at low temperatures (≤ -20°C), protected from light, and in tightly sealed containers to minimize exposure to moisture and air. - Use High-Purity Solvents: Utilize anhydrous solvents, especially for stock solutions, to prevent hydrolysis. - Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use. If storing solutions, aliquot them to minimize freeze-thaw cycles. - Conduct Compatibility Studies: If working with formulations, perform compatibility studies with individual excipients to identify potential interactions.
Appearance of new peaks in HPLC or LC-MS analysis - Formation of degradation products under experimental conditions.- Characterize Degradation Products: Use mass spectrometry (MS) to identify the mass of the new peaks. An increase in mass may suggest oxidation, while an addition of 18 Da could indicate hydrolysis. - Perform Forced Degradation Studies: Systematically identify potential degradants by conducting forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will also help in developing a stability-indicating analytical method.
Low recovery of the compound from aqueous solutions - Hydrolysis of the lactam ring, particularly at non-neutral pH. - Adsorption of the compound onto container surfaces.- Maintain Neutral pH: Keep the pH of aqueous solutions as close to neutral (pH 7) as possible. If acidic or basic conditions are necessary, conduct experiments at lower temperatures and for shorter durations. - Use Appropriate Labware: Consider using silanized glassware or low-adsorption plasticware to minimize surface binding.
Discoloration (e.g., yellowing) of the solution - Oxidative degradation. - Photodegradation.- Use Degassed Solvents: To minimize dissolved oxygen, sparge solvents with an inert gas like nitrogen or argon before preparing solutions. - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues for this compound, like other pyrrolidinone derivatives, are hydrolysis of the lactam ring and oxidation. The presence of water, even in small amounts in solvents like DMSO, can facilitate hydrolysis. Oxidation can be promoted by exposure to air, elevated temperatures, and light.

Q2: How can I minimize the degradation of my this compound stock solution in DMSO?

A2: To minimize degradation in DMSO stock solutions, it is crucial to use high-purity, anhydrous DMSO. Solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down potential chemical reactions. It is also advisable to protect the solutions from light by using amber vials and to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the visual indicators that my this compound solution may be degrading?

A3: Visual signs of degradation can include a change in the color of the solution (e.g., yellowing) or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are clear indicators of instability.

Q4: How does the choice of solvent (protic vs. aprotic) affect the stability of this compound?

A4: Protic solvents, which contain acidic protons (e.g., water, methanol, ethanol), can participate in and potentially accelerate the hydrolysis of the lactam ring in this compound. Aprotic solvents (e.g., DMSO, acetonitrile, THF) do not have acidic protons and are generally preferred for stock solutions to minimize hydrolytic degradation. However, it is essential to use anhydrous grades of aprotic solvents, as residual water can still lead to hydrolysis.

Q5: How can I confirm the identity of degradation products?

A5: The most effective way to identify degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to that of the parent compound, you can infer the type of degradation that has occurred (e.g., hydrolysis, oxidation). For definitive structural elucidation, techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products may be necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Objective: To achieve baseline separation of the parent compound and its major degradants.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Method Parameters (to be optimized):

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • To assess stability, analyze samples from forced degradation studies (see Protocol 2) to ensure the separation of degradation product peaks from the parent compound peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of an analytical method.

  • Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. At specified time points, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound. At various time points, dissolve and dilute the solid or dilute the solution for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark under the same conditions. Analyze samples at various time points.

  • Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the chemistry of the pyrrolidinone ring system.

Hydrolytic_Degradation This compound This compound Ring-Opened Product 5-Amino-5-phenylpentanoic acid This compound->Ring-Opened Product H₂O (Acid or Base Catalyzed)

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative_Degradation cluster_0 Primary Oxidation cluster_1 Further Oxidation/Decomposition This compound This compound Hydroxylated_Intermediate 5-Hydroxy-5-phenylpyrrolidin-2-one This compound->Hydroxylated_Intermediate [O] Ring_Opened_Products Various Ring-Opened and Fragmented Products Hydroxylated_Intermediate->Ring_Opened_Products [O]

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in MeCN or MeOH) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidation (3% H₂O₂, RT) prep->oxidative thermal Thermal (80°C, Solid & Solution) prep->thermal photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->hplc lcms Identify Degradants via LC-MS/MS hplc->lcms

Caption: General workflow for a forced degradation study.

Technical Support Center: Enhancing the Biological Activity of 5-Phenylpyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylpyrrolidin-2-one scaffolds.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivatives show low biological activity. What are the common structural factors I should consider for optimization?

A1: Low biological activity can often be attributed to suboptimal structural features. Based on extensive structure-activity relationship (SAR) studies, consider the following:

  • Phenyl Ring Substitutions: The nature and position of substituents on the N-phenyl ring are critical. For instance, in the context of anticancer activity, derivatives with a 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxic effects.[1] For anticonvulsant activity, di-substitution on the phenyl ring, such as two methyl groups at the 2 and 6 positions, can be favorable for binding to the biological target.[2]

  • Pyrrolidinone Core Modifications: Alterations at various positions of the pyrrolidinone ring significantly impact biological activity. For example, introducing heterocyclic rings like 1,3,4-oxadiazolethione at the C3 position has been shown to enhance activity against certain cancer cell lines.[1]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring can be crucial. The non-planar nature of the saturated ring allows for a three-dimensional exploration of the pharmacophore space, and different stereoisomers can exhibit varied biological profiles due to different binding modes.[3]

Q2: I am observing unexpected side products during the synthesis of my this compound derivatives. What are some common side reactions?

A2: The synthesis of substituted pyrrolidines can be prone to side reactions. A common challenge is controlling selectivity, especially in reactions like [3+2] cycloadditions used to construct the pyrrolidine ring, which can generate multiple stereocenters.[4] For multi-step syntheses, purification at each step is crucial to avoid carrying over impurities that can interfere with subsequent reactions.

Q3: How do I choose the appropriate biological assay to screen my compounds?

A3: The choice of assay depends on the therapeutic target. For example:

  • Anticancer Activity: The MTT assay is a standard method to evaluate the cytotoxic activity of compounds on various cancer cell lines.[1][5]

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess acute anti-inflammatory effects.[5][6] In vitro assays can include cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays.[7]

  • Anticonvulsant Activity: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice are standard models for screening anticonvulsant drugs.[3]

  • Enzyme Inhibition: For metabolic disorders, in vitro assays for enzymes like α-amylase and α-glucosidase are relevant.[1][2]

Troubleshooting Guides

Problem 1: Poor yield during N-alkylation of the 4-phenylpyrrolidin-2-one core.
Possible Cause Troubleshooting Step
Incomplete deprotonation of the pyrrolidinone nitrogen. Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) in an anhydrous solvent like dioxane is a common and effective choice.[8]
Low reactivity of the alkylating agent. Consider using a more reactive alkylating agent (e.g., switching from a chloride to a bromide or iodide). Increasing the reaction temperature can also improve the reaction rate.
Side reactions. Optimize reaction time and temperature to minimize the formation of byproducts. Purification of the starting materials is also recommended.
Problem 2: Inconsistent results in the MTT cytotoxicity assay.
Possible Cause Troubleshooting Step
Compound precipitation in culture media. Check the solubility of your compounds in the assay medium. A preliminary solubility test is advisable. Using a small percentage of a co-solvent like DMSO is common, but ensure the final concentration is not toxic to the cells.
Cell seeding density. Ensure a consistent and optimal cell density is used for seeding in the 96-well plates. Over or under-confluent cells can lead to variability.[1]
Incomplete formazan solubilization. Ensure complete dissolution of the formazan crystals by adding a suitable solubilizing agent like DMSO and allowing sufficient time for dissolution before reading the absorbance.[5]

Quantitative Data Summary

Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs [2]

Compound IDAmide SubstituentAnticonvulsant Activity (Corazole Antagonism, Dose mg/kg)Protection (%)
1a2,6-dimethylanilide2.583.3
1canilide100
1d4-bromoanilide512.5
1e4-methoxyanilide100
1g2-methylanilide100

Table 2: α-Glucosidase Inhibitory Activity of N-phenylpyrrolidinone-2-carboxamide Derivatives [1]

CompoundSubstitution on Phenyl RingIC50 (µM)
A Unsubstituted> 500
B 4-Chloro125.3
C 4-Nitro89.7
D 2,4-Dichloro65.2

Experimental Protocols

Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate[8]
  • Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane.

  • Add 4-phenylpyrrolidin-2-one portion-wise at room temperature and stir for 1 hour.

  • Add ethyl chloroacetate dropwise and heat the reaction mixture at reflux for 4-6 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro α-Amylase Inhibition Assay[2]
  • Prepare solutions of porcine pancreatic α-amylase and a starch solution.

  • Pre-incubate the enzyme with various concentrations of the test compounds.

  • Initiate the reaction by adding the starch solution.

  • Measure the absorbance at a specific wavelength to determine the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

MTT Assay for Cytotoxicity[1][5]
  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Start N-alkylation N-alkylation of 4-phenylpyrrolidin-2-one Start->N-alkylation Purification1 Purification N-alkylation->Purification1 Screening In vitro Screening (e.g., MTT, Enzyme Assay) Purification1->Screening Hit_ID Hit Identification Screening->Hit_ID In_vivo In vivo Testing (e.g., Animal Models) Hit_ID->In_vivo

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_TLR TLR Signaling cluster_downstream Downstream Effects TLR TLR Activation (by PAMPs) MyD88 MyD88-dependent pathway TLR->MyD88 TRIF TRIF-dependent pathway TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation Pyrrolidinone This compound Derivative Pyrrolidinone->MyD88 Pyrrolidinone->TRIF

Caption: A simplified diagram of the Toll-like receptor (TLR) signaling pathway and the inhibitory effect of certain this compound derivatives.[9][10][11]

References

Technical Support Center: Reducing Toxicity of 5-Phenylpyrrolidin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Phenylpyrrolidin-2-one and its derivatives represent a diverse class of compounds, and their toxicological profiles can vary significantly. The information provided herein is general and should not substitute for a compound-specific literature review, Safety Data Sheet (SDS) analysis, and a thorough, institutionally-approved risk assessment. All experimental work must be conducted in compliance with rigorous safety protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common types of toxicity observed with small molecule compounds like this compound derivatives?

A1: Toxicity can manifest in various ways. Initial in vitro screening often assesses for general cytotoxicity, which is a substance's ability to kill cells.[1][2] More specific types of toxicity include hepatotoxicity (liver damage), cardiotoxicity (heart damage), and neurotoxicity (nervous system damage).[3] The specific toxic profile depends heavily on the compound's structure, its metabolites, and its on-target and off-target activities.

Q2: What is the first step I should take if my lead compound shows high cytotoxicity?

A2: The first step is to verify the result.[4] Unexpected cytotoxicity can stem from several sources unrelated to the compound itself, including solvent toxicity (e.g., DMSO concentration is too high), contamination (e.g., mycoplasma or endotoxin), or errors in experimental setup like incorrect cell seeding density.[5][6] Always include appropriate controls, such as an untreated group and a vehicle-only control group, to isolate the effect of the compound.[6]

Q3: How can I begin to understand the mechanism of toxicity for my compound?

A3: A tiered approach is often effective.[7] After confirming cytotoxicity with a basic viability assay (like MTT or MTS), the next step is to determine the mode of cell death, typically by differentiating between apoptosis and necrosis using an Annexin V/PI staining assay and flow cytometry.[7] Subsequent mechanistic studies could involve investigating mitochondrial membrane potential, measuring reactive oxygen species (ROS) production, or using Western blotting to probe key signaling pathways involved in stress responses and apoptosis (e.g., MAPK/JNK pathways).[7][8][9]

Q4: Can changing the chemical structure of my this compound derivative reduce its toxicity?

A4: Yes, this is a primary strategy in lead optimization known as Structure-Toxicity Relationship (STR) analysis. Modifying functional groups can alter a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, altering substituents on the phenyl ring can impact biological activity and toxicity.[10] The goal is to identify modifications that decrease toxicity while preserving or enhancing the desired therapeutic activity, thereby widening the therapeutic window.

Q5: Are there non-structural methods to reduce the toxicity of a promising compound?

A5: Absolutely. Formulation strategies can significantly mitigate toxicity without altering the active pharmaceutical ingredient (API).[11] These can include pharmacokinetic-modulating approaches, such as using controlled-release formulations to lower the maximum plasma concentration (Cmax), which is often linked to toxic effects.[11] Other techniques involve using encapsulating agents like liposomes or polymers to improve drug targeting and reduce exposure to healthy tissues.[12][13]

Section 2: Troubleshooting Guides

Problem / Observation Potential Cause Recommended Action / Troubleshooting Step
High cytotoxicity in vehicle control (e.g., >10% cell death in DMSO-treated cells) 1. Solvent concentration is too high. 2. Contamination (mycoplasma, bacteria). 3. Poor quality of media/serum.1. Perform a dose-response curve for the vehicle alone to find the maximum non-toxic concentration (typically ≤0.5% for DMSO, but can be lower for sensitive or primary cells).[5] 2. Regularly test cell cultures for mycoplasma. Discard any contaminated stocks and reagents.[5] 3. Use a fresh, pre-tested lot of serum. Consider purchasing a single large batch for an entire study to minimize variability.[5]
Inconsistent results between cytotoxicity assay repeats 1. Variable cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors. 4. Compound instability in media.1. Ensure a homogenous cell suspension before plating. Optimize and standardize seeding density.[6] 2. Strictly adhere to protocol incubation times for both compound treatment and assay reagent steps. 3. Use calibrated pipettes and a multichannel pipette for reagent addition where possible to ensure uniformity.[14] 4. Assess compound stability at 37°C in culture media over the experiment's duration.
Compound precipitates in the culture medium during the experiment 1. Poor aqueous solubility. 2. Concentration exceeds the solubility limit.1. Check the compound's solubility in the final culture medium (including serum). 2. Lower the test concentrations. If high concentrations are necessary, consider using a different solvent or a formulation approach (e.g., with cyclodextrins) to improve solubility.[15]
High background signal or interference in colorimetric/fluorescent assays (e.g., MTT, Resazurin) 1. Compound is colored or autofluorescent. 2. Compound chemically reacts with the assay dye (e.g., reduces MTT). 3. Phenol red in media interferes with absorbance reading.1. Run a "no-cell" control containing media and the highest concentration of your compound to measure its intrinsic absorbance/fluorescence. Subtract this background from your experimental wells.[5] 2. Confirm cell death with an alternative method, such as a membrane integrity assay (LDH release) or direct cell counting with a viability dye (e.g., Trypan Blue).[2][16] 3. Use phenol red-free medium during the final assay steps if it interferes with the readout wavelength.[17]

Section 3: Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Materials:

  • Cells of interest (e.g., HepG2 for liver toxicity screening)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of your this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-only control wells.[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate (formazan crystals) within the cells.[20]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 4: Data Presentation & Visualization

Illustrative Data: Cytotoxicity of Analogs

The table below presents hypothetical data comparing the cytotoxic activity (IC50) of different this compound analogs against a target cancer cell line (e.g., MCF-7) and a non-cancerous control cell line (e.g., HEK293). The "Selectivity Index" (SI) is calculated as (IC50 in HEK293) / (IC50 in MCF-7). A higher SI value is desirable, indicating more selective toxicity towards cancer cells.

Compound IDR-Group Modification (at Phenyl Ring)IC50 in MCF-7 (µM)IC50 in HEK293 (µM)Selectivity Index (SI)
Parent-01 -H (Unsubstituted)15.235.52.3
Analog-02 4-Fluoro (-F)12.848.13.8
Analog-03 4-Methoxy (-OCH₃)8.520.22.4
Analog-04 4-Bromo (-Br)25.6> 100> 3.9
Analog-05 3,5-dichloro (-Cl₂)5.18.31.6

This is representative data for illustrative purposes only.

Diagrams and Workflows

Toxicity_Mitigation_Workflow Toxicity Mitigation Workflow cluster_0 In Vitro Screening cluster_1 Optimization Strategy cluster_2 Validation A Initial Compound B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Mechanism Assay (e.g., Annexin V, ROS) B->C D High Toxicity Observed C->D E Structural Modification (Analog Synthesis) D->E F Formulation Strategy (e.g., Encapsulation) D->F G Re-screen Analogs/ Formulations E->G F->G H Optimized Candidate (Reduced Toxicity) G->H

Caption: General workflow for identifying and mitigating compound-induced toxicity.

Oxidative_Stress_Pathway Hypothetical Drug-Induced Oxidative Stress Pathway Compound This compound Derivative Mito Mitochondrial Dysfunction Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS StressKinase Activation of Stress Kinases (JNK, p38) ROS->StressKinase Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase Activation StressKinase->Caspase Caspase->Apoptosis

References

Technical Support Center: Synthesis of 5-Phenylpyrrolidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Phenylpyrrolidin-2-one for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant diagrams to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time or temperature as needed.
Poor quality of starting materials or reagents.Ensure all starting materials and reagents are of high purity and anhydrous where specified.
Inefficient stirring in a larger reactor, leading to poor mass transfer.[1]Switch from a magnetic stir bar to a mechanical stirrer for larger volumes to ensure efficient mixing.[1]
Formation of Side Products/Impurities Side reactions becoming more significant at a larger scale.[1]Re-optimize the reaction conditions at the larger scale. Consider a slower addition of reagents to control the reaction rate and minimize side product formation.
Thermal gradients in the reactor causing localized overheating.[1]Ensure the reactor has efficient heating and cooling systems to maintain a uniform temperature throughout the reaction mixture.[1]
Difficulty in Product Purification Co-elution of impurities with the product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step.
Product is a viscous oil that is difficult to handle.If the product is an oil, try co-evaporation with a high-boiling point solvent like toluene to remove residual solvents. Purification by distillation under reduced pressure might also be an option.
Inconsistent Results Upon Scale-up Changes in the gas-liquid ratio affecting reactions that involve gas evolution.[1]Ensure the reactor is adequately vented. For reactions under an inert atmosphere, maintain a positive pressure of the inert gas.
"Dead zones" in the reactor due to inadequate mixing, leading to localized concentration spikes.[1]Use an appropriately sized and shaped stirrer for the reactor to ensure proper mixing in all areas of the vessel.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing this compound on a gram scale?

A1: A one-pot synthesis from donor-acceptor cyclopropanes and anilines is a scalable option.[2] This method involves the Lewis acid-catalyzed opening of a 2-phenyl-substituted cyclopropane-1,1-dicarboxylate with an amine, followed by in situ lactamization and decarboxylation. Another approach is the reductive cyclization of γ-nitro-γ-phenylbutyric acid esters.

Q2: How can I purify this compound effectively for preclinical batches?

A2: For preclinical batches, high purity is crucial. A combination of purification techniques is recommended. Initial purification can be achieved by column chromatography on silica gel.[3] For higher purity, this can be followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). For larger, non-GMP batches, aseptic manufacturing processes, including sterile filtration, should be considered.[4]

Q3: What are the critical parameters to monitor during the scale-up of the synthesis?

A3: When scaling up, it is critical to monitor and control temperature, mixing efficiency, and the rate of reagent addition.[1] Thermal gradients can lead to side reactions, and inefficient mixing can result in localized concentration differences, both of which can negatively impact yield and purity.[1] It is also important to document all reaction parameters for reproducibility.[1]

Q4: Are there any known biological activities for this compound?

A4: While specific preclinical data for this compound is not extensively published, the pyrrolidinone scaffold is present in many biologically active compounds.[5][6] Derivatives of this class have shown a range of activities, including anticancer, antimicrobial, and anticonvulsant properties.[7][8][9] Some N-phenyl pyrrolidin-2-one derivatives have been investigated as protoporphyrinogen oxidase (PPO) inhibitors.

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of N-substituted 5-Phenylpyrrolidin-2-ones

This protocol is adapted from a method utilizing donor-acceptor cyclopropanes and is suitable for scale-up.[10][11]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

  • Substituted Aniline (e.g., Aniline)

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in anhydrous DCE (5 mL) under an inert atmosphere, add Y(OTf)₃ (0.1 mmol).

  • Add a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 mmol) in anhydrous DCE (5 mL) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, add toluene (8 mL), acetic acid (2.0 mmol), NaOH (2.1 mmol), ethanol (6 mL), and water (2 mL).

  • Heat the mixture to reflux and continue stirring until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Quantitative Data Summary
Reactants Product Yield (%) Scale (mmol) Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Aniline1,5-Diphenylpyrrolidin-2-one47~1.0[11]
3-Phenylcyclobutanone, DPPH4-Phenylpyrrolidin-2-one6530.0[3]

Visualizations

Logical Workflow for Troubleshooting Synthesis Scale-up

G Troubleshooting Workflow for Synthesis Scale-up start Low Yield or Impurities on Scale-up check_mixing Evaluate Mixing Efficiency (Visual Inspection, CFD Modeling) start->check_mixing check_temp Analyze Temperature Control (Probe Mapping, Heat Flow Calorimetry) start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents mixing_issue Mixing Issue Identified check_mixing->mixing_issue temp_issue Temperature Issue Identified check_temp->temp_issue reagent_issue Reagent Issue Identified check_reagents->reagent_issue mixing_issue->temp_issue No solve_mixing Optimize Stirrer Design & Speed mixing_issue->solve_mixing Yes temp_issue->reagent_issue No solve_temp Improve Heat Transfer (Jacket Fluid, Flow Rate) temp_issue->solve_temp Yes reagent_issue->start No solve_reagents Source High-Purity Reagents & Re-verify Stoichiometry reagent_issue->solve_reagents Yes re_run Perform Small-Scale Test with Optimized Parameters solve_mixing->re_run solve_temp->re_run solve_reagents->re_run

Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of chemical synthesis.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow: Synthesis and Purification start Starting Materials reaction One-Pot Synthesis (Cyclization Reaction) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude_product Crude Product (Concentration) workup->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (NMR, MS, Purity Analysis) pure_product->analysis final_product Preclinical Batch analysis->final_product

Caption: A streamlined experimental workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Given that some pyrrolidinone derivatives exhibit anticancer activity, a generalized signaling pathway that could be investigated is the VEGFR-2 pathway, which is crucial in angiogenesis, a process often implicated in tumor growth.

G Hypothetical Signaling Pathway for Anticancer Activity ligand VEGF receptor VEGFR-2 ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k compound This compound (or derivative) compound->receptor dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt pkc PKC dag->pkc ca2 Ca²⁺ ip3->ca2 mtor mTOR akt->mtor raf Raf pkc->raf angiogenesis Angiogenesis ca2->angiogenesis proliferation Cell Proliferation & Survival mtor->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

Validation & Comparative

A Comparative Guide to 5-Phenylpyrrolidin-2-one and Other Lactam-Containing Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactam-containing compounds form a cornerstone of modern pharmacology, with applications ranging from life-saving antibiotics to treatments for neurological disorders.[1] This guide provides a comparative analysis of 5-phenylpyrrolidin-2-one derivatives and other notable lactam-containing compounds, focusing on their performance in drug design with supporting experimental data. We will delve into their mechanisms of action, synthesis, and pharmacological activities, particularly in the realms of anticonvulsant and nootropic effects.

Overview of Lactam Scaffolds in Medicinal Chemistry

Lactams, which are cyclic amides, are privileged structures in drug discovery due to their diverse biological activities.[1] They can be classified by the size of the lactam ring, with β-lactams (four-membered ring) and γ-lactams (five-membered ring, also known as pyrrolidinones) being the most prominent.

  • β-Lactams: This class is famously represented by penicillin and cephalosporin antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3]

  • γ-Lactams (Pyrrolidinones): This group includes a range of compounds with significant central nervous system (CNS) activity. The pyrrolidone scaffold is central to the "racetam" class of nootropic drugs and several effective anticonvulsant agents.[4]

Comparative Analysis of Pharmacological Activity

This section compares the anticonvulsant and nootropic activities of this compound derivatives with other relevant lactam-containing compounds.

Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model for evaluating potential anticonvulsant drugs, predictive of efficacy against generalized tonic-clonic seizures.[5][6] The median effective dose (ED50) is a common metric for potency, with a lower value indicating higher potency.

Compound ClassSpecific Compound/DerivativeSeizure ModelED50 (mg/kg, i.p.)Reference CompoundED50 (mg/kg, i.p.)
This compound Derivatives 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamideMES (mice)49.6Lacosamide11.7
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)MES (rats)69.89--
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33)MES (mice)27.4Valproic Acid272.3
Other Pyrrolidinone Derivatives LevetiracetamMES (mice)Inactive--
BrivaracetamMES (mice)ActiveLevetiracetamInactive
N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (16)MES (mice)21.4--
N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (17)MES (mice)28.83--

Data presented as ED50 (median effective dose) in mg/kg following intraperitoneal (i.p.) administration.

Analysis: The data indicates that this compound derivatives and other modified pyrrolidine-2,5-diones exhibit significant anticonvulsant activity in the MES test, a model where the widely used antiepileptic drug levetiracetam is notably inactive.[7][8][9][10] This suggests a different mechanism of action or a broader spectrum of activity for these compounds compared to levetiracetam. Brivaracetam, a close analog of levetiracetam, however, does show efficacy in the MES model.[11]

Nootropic Activity

The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in rodents. An increase in the latency to enter a previously aversive environment is indicative of improved memory retention.

Compound ClassSpecific CompoundAnimal ModelKey Findings
This compound Derivatives Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateRats with ischemic strokeImproved animal behavior and reduced anxiety.[12]
Other Pyrrolidinone Derivatives (Racetams) PiracetamChicksPost-training administration increased recall at 24 hours.[7]
AniracetamRats (scopolamine-induced amnesia)Reversed learning and memory deficits.[13]
AniracetamHealthy miceNo significant alteration in cognitive behavior.[11]

Analysis: this compound derivatives show promise as nootropic agents, particularly in models of cognitive impairment such as ischemic stroke.[12] The broader class of racetams, like piracetam and aniracetam, have demonstrated cognitive-enhancing effects, often in models where memory is impaired.[7][13] However, the effects of aniracetam in healthy subjects are less clear, suggesting these compounds may be more effective in restoring cognitive deficits rather than enhancing baseline cognitive function.[11]

Mechanisms of Action and Associated Signaling Pathways

The diverse biological effects of these lactam compounds stem from their distinct molecular targets and mechanisms of action.

Pyrrolidinone-Based Anticonvulsants: SV2A Modulation

Levetiracetam and its higher-affinity analog, brivaracetam, exert their anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[14] SV2A is a crucial protein in the presynaptic terminal, where it modulates the release of neurotransmitters. The binding of these drugs to SV2A is thought to stabilize neurotransmitter release, thereby reducing neuronal hyperexcitability.[5][6]

Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to levetiracetam, which is believed to contribute to its greater potency.[14]

CompoundBinding Affinity (Ki) for SV2A
Levetiracetam~600 nM
Brivaracetam~30 nM

Lower Ki values indicate higher binding affinity.[14]

Below is a diagram illustrating the proposed mechanism of SV2A modulation of neurotransmitter release.

SV2A_Modulation SV2A Modulation of Neurotransmitter Release cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle SV2A SV2A Syt1 Synaptotagmin-1 (Ca2+ Sensor) SV2A->Syt1 Regulates SNARE SNARE Complex Syt1->SNARE Triggers Fusion Neurotransmitter Neurotransmitter_released SNARE->Neurotransmitter Release Drug Levetiracetam/ Brivaracetam Drug->SV2A Binds & Modulates Ca_ion Ca2+ Ca_ion->Syt1 Binds Receptor Neurotransmitter Receptors Neurotransmitter_released->Receptor Binds

Caption: SV2A modulates neurotransmitter release, a process targeted by certain anticonvulsants.

Nootropics: Cholinergic and Glutamatergic System Modulation

The cognitive-enhancing effects of many nootropics, including racetams, are linked to their modulation of the cholinergic and glutamatergic neurotransmitter systems, which are critical for learning and memory.[15]

  • Cholinergic System: Acetylcholine (ACh) plays a vital role in memory formation.[16] Nootropics can enhance cholinergic function by increasing ACh release or by modulating its receptors.[15]

  • Glutamatergic System: Glutamate is the primary excitatory neurotransmitter in the brain and is essential for synaptic plasticity, a cellular mechanism underlying learning and memory.[17] Some racetams are known to modulate AMPA-type glutamate receptors.

The diagram below illustrates a simplified cholinergic signaling pathway involved in memory.

Cholinergic_Pathway Cholinergic Signaling in Memory Formation cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Synthesis ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Packaging ACh ACh_vesicle->ACh Release ACh_released AChE AChE ACh_released->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_released->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_released->Nicotinic_R Binds Signaling_Cascade Signaling Cascade Muscarinic_R->Signaling_Cascade Nicotinic_R->Signaling_Cascade LTP LTP & Synaptic Plasticity Signaling_Cascade->LTP Memory Memory Formation LTP->Memory

Caption: Cholinergic signaling pathway crucial for learning and memory.

β-Lactam Antibiotics: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial action of β-lactams is due to their ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[2] This inhibition leads to a weakened cell wall and ultimately cell lysis.

Below is a diagram of the experimental workflow for the synthesis of a this compound derivative.

Synthesis_Workflow Synthesis Workflow for a this compound Derivative start Start Materials: 4-Phenylpyrrolidin-2-one Ethyl chloroacetate step1 Alkylation: - NaH - Anhydrous THF start->step1 intermediate1 Intermediate: Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate step1->intermediate1 step2 Hydrolysis: - KOH - Ethanol/Water intermediate1->step2 intermediate2 Intermediate: (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid step2->intermediate2 step3 Amide Coupling: - Amine (e.g., 2,6-dimethylaniline) - Isobutyl chloroformate, Et3N - Chloroform intermediate2->step3 final_product Final Product: 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide derivative step3->final_product

Caption: General synthesis workflow for 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

Maximal Electroshock (MES) Seizure Test

This test is used to evaluate the anticonvulsant properties of a compound.

  • Animals: Male mice (e.g., ICR strain), weighing 20-25 g.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally).

    • At the time of peak drug effect (predetermined by pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes, which have been moistened with saline.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

    • Calculate the percentage of protected animals at each dose level.

    • Determine the ED50 value using a suitable statistical method (e.g., probit analysis).[5][6]

Passive Avoidance Test

This test assesses the effect of a compound on learning and memory.

  • Animals: Male rats or mice.

  • Apparatus: A two-compartment (light and dark) box with a connecting door and an electrified grid floor in the dark compartment.

  • Procedure (Acquisition Trial):

    • Place the animal in the light compartment.

    • After a short habituation period, open the door to the dark compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the animal and return it to its home cage.

  • Procedure (Retention Trial):

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Open the door and measure the latency to enter the dark compartment.

    • A longer latency compared to control animals indicates improved memory of the aversive experience.

  • Drug Administration: The test compound can be administered before the acquisition trial to assess its effect on learning, or after the acquisition trial to evaluate its impact on memory consolidation.[18]

Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

This protocol outlines a general method for the synthesis of a representative this compound derivative.

  • Step 1: Alkylation of 4-phenylpyrrolidin-2-one.

    • To a solution of 4-phenylpyrrolidin-2-one in an anhydrous aprotic solvent (e.g., THF or dioxane), add a strong base such as sodium hydride (NaH) at room temperature.

    • After stirring, add ethyl bromoacetate dropwise and continue the reaction until completion (monitored by TLC).

    • Work up the reaction to isolate ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

  • Step 2: Hydrolysis.

    • Hydrolyze the ester from Step 1 using a base (e.g., KOH) in an aqueous alcohol solution (e.g., ethanol/water).

    • Acidify the reaction mixture to precipitate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

  • Step 3: Amide Coupling.

    • Dissolve the carboxylic acid from Step 2 in an anhydrous solvent (e.g., chloroform or toluene) with a tertiary amine base (e.g., triethylamine).

    • Cool the mixture and add a coupling agent such as isobutyl chloroformate.

    • Add the desired amine (e.g., a substituted aniline) and allow the reaction to proceed to form the final amide product.

    • Purify the product by recrystallization or chromatography.[19]

Conclusion

The lactam scaffold, particularly the γ-lactam (pyrrolidinone) ring system, continues to be a highly fruitful area for drug discovery, especially for CNS disorders. While β-lactams are well-established as antibiotics, the versatility of the pyrrolidinone core has given rise to important anticonvulsant and nootropic agents.

This compound derivatives have demonstrated promising anticonvulsant activity in preclinical models, notably in the MES test where some established drugs like levetiracetam are inactive. This suggests a potential for these compounds to treat a broader range of seizure types. Furthermore, their demonstrated nootropic effects in models of cognitive impairment highlight their potential for treating neurodegenerative diseases and cognitive deficits following brain injury.

The comparison with other lactam-containing compounds reveals important structure-activity relationships. For instance, the high affinity of brivaracetam for SV2A underscores the importance of targeted drug design. The diverse mechanisms of action, from inhibition of bacterial enzymes to modulation of synaptic vesicle proteins and neurotransmitter systems, showcase the remarkable chemical and biological diversity of lactam-containing molecules.

Future research should focus on direct comparative studies to better delineate the relative efficacy and safety of these different lactam classes. Further elucidation of the precise molecular mechanisms and exploration of the vast chemical space around the this compound scaffold will undoubtedly lead to the development of novel and improved therapeutics.

References

A Comparative Analysis of the Biological Efficacy of (R)- and (S)-5-Phenylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the biological efficacy of the (R)- and (S)-enantiomers of 5-Phenylpyrrolidin-2-one. Due to a scarcity of direct comparative studies on this compound itself, this report focuses on the closely related analogue, Phenylpiracetam, which has an acetamide group attached to the nitrogen of the pyrrolidinone ring. The findings from Phenylpiracetam provide valuable insights into the likely stereoselective activities of this compound.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data from comparative studies on the (R)- and (S)-enantiomers of Phenylpiracetam in various biological assays.

Table 1: Comparison of Nootropic and Psychostimulant Effects of Phenylpiracetam Enantiomers in Mice

Biological AssayEnantiomerDose (mg/kg)Result
Locomotor Activity (R)-Phenylpiracetam10Significant increase in locomotor activity
50Significant increase in locomotor activity
(S)-Phenylpiracetam50Significant increase in locomotor activity
Forced Swim Test (Antidepressant-like effect) (R)-Phenylpiracetam50Antidepressant effect observed
100Antidepressant effect observed
(S)-Phenylpiracetam100Antidepressant effect observed
Passive Avoidance Test (Memory Enhancement) (R)-Phenylpiracetam1Significant enhancement of memory function
(S)-Phenylpiracetam-No activity observed

Mechanism of Action: Differential Effects on Neurotransmitter Transporters

The distinct pharmacological profiles of the Phenylpiracetam enantiomers are attributed to their differential interactions with monoamine transporters. The (R)-enantiomer acts as a dual norepinephrine-dopamine reuptake inhibitor, while the (S)-enantiomer is more selective for the dopamine transporter. This difference in mechanism likely underlies the observed variations in their nootropic and psychostimulant effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Locomotor Activity Test

This assay is used to assess the stimulant effects of the compounds by measuring the spontaneous movement of mice.

  • Apparatus: An open field arena equipped with infrared beams to automatically record animal movement.

  • Animals: Male mice.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • The test compound or vehicle is administered intraperitoneally at the specified doses.

    • After a predetermined time (e.g., 30 minutes), each mouse is placed individually into the center of the open field arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity is compared between the different treatment groups and the vehicle control group.

Forced Swim Test

This test is a widely used behavioral model to screen for antidepressant-like activity.[1][2]

  • Apparatus: A transparent cylindrical tank filled with water.

  • Animals: Male mice.

  • Procedure:

    • Mice are individually placed into the cylinder of water for a 6-minute session.[1][2]

    • The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the session.[1]

    • The test compound or vehicle is administered prior to the test session.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[1]

Passive Avoidance Test

This test evaluates the effect of substances on learning and memory.[3][4][5]

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber can deliver a mild electric shock.[4]

  • Animals: Male mice.

  • Procedure:

    • Training Trial: Each mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.[4]

    • Test Trial: 24 hours after the training trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.[5]

    • The test compound or vehicle is administered before the training trial.

  • Data Analysis: An increase in the latency to enter the dark compartment in the test trial is interpreted as an improvement in memory retention.

Dopamine and Norepinephrine Transporter Binding Assay

These assays determine the affinity of the compounds for the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Preparation: Cell membranes expressing human DAT or NET are used.

  • Procedure:

    • The cell membranes are incubated with a radiolabeled ligand specific for either DAT or NET.

    • Increasing concentrations of the test compounds (R)- and (S)-enantiomers are added to displace the radiolabeled ligand.

    • The amount of bound radioactivity is measured after separation of the bound and free radioligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of (R)- and (S)-Phenylpyrrolidin-2-one enantiomers on monoamine transporters.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Assays cluster_invitro In Vitro Assays cluster_data Data Analysis start_invivo Administer Compound ((R)-, (S)-enantiomer, or vehicle) locomotor Locomotor Activity Test start_invivo->locomotor forced_swim Forced Swim Test start_invivo->forced_swim passive_avoidance Passive Avoidance Test start_invivo->passive_avoidance analysis Compare Efficacy of (R)- vs (S)-Enantiomers locomotor->analysis forced_swim->analysis passive_avoidance->analysis start_invitro Prepare Cell Membranes (expressing DAT or NET) binding_assay Neurotransmitter Transporter Binding Assay start_invitro->binding_assay binding_assay->analysis

Caption: Workflow for comparing the biological efficacy of the enantiomers.

References

Unveiling the Action of 5-Phenylpyrrolidin-2-one: A Comparative Guide for Neuroactive Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Phenylpyrrolidin-2-one, a pyrrolidinone derivative with potential neuroactive properties. While the precise mechanism of action for this compound remains an active area of investigation, this document explores its potential therapeutic avenues by comparing it with two well-characterized neuroactive compounds: Levetiracetam and Rolipram. This comparison is supported by experimental data from relevant preclinical models and detailed methodologies to aid in the design of future validation studies.

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of compounds with significant biological activities. These activities span from antimicrobial and anticancer to prominent effects on the central nervous system (CNS), including nootropic, neuroprotective, and anticonvulsant properties. This compound, as a member of this family, is a compound of interest for its potential neuropharmacological effects. To understand its possible mechanisms, we will compare its structural and potential functional similarities to Levetiracetam, a widely used antiepileptic drug, and Rolipram, a phosphodiesterase 4 (PDE4) inhibitor with demonstrated neuroprotective and antidepressant-like effects.

Comparative Analysis of Neuroactive Pyrrolidinone Derivatives

To contextualize the potential mechanism of this compound, a comparative overview of its performance alongside Levetiracetam and Rolipram in key preclinical assays for anticonvulsant and neuroprotective activity is presented below. It is important to note that direct comparative studies involving this compound are limited; therefore, data from structurally related pyrrolidinone derivatives are included to provide a broader perspective.

Table 1: Comparative Anticonvulsant Activity
CompoundSeizure ModelEfficacy (ED50, mg/kg)Putative Mechanism of Action
This compound Analogs Maximal Electroshock (MES)2.5 - 5.0[1]Putative modulation of ion channels or neurotransmitter release
Pentylenetetrazole (scPTZ)2.5 - 5.0[1]Potential interaction with GABAergic or glutamatergic systems
Levetiracetam Maximal Electroshock (MES)>600[1]Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release[2][3][4]
Pentylenetetrazole (scPTZ)2.5 - 600[1]
Rolipram Not typically evaluated in primary anticonvulsant screensN/APhosphodiesterase 4 (PDE4) inhibition, leading to increased intracellular cAMP[5][6]
Table 2: Comparative Neuroprotective Activity
CompoundNeuroprotection ModelOutcome MeasureEfficacyPutative Mechanism of Action
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (a derivative) Middle Cerebral Artery Occlusion (MCAO) in ratsReduction in neurological deficitSignificant improvement in neurological scores[7]Potential modulation of AMPA receptors to mitigate glutamate excitotoxicity[1][7]
Levetiracetam Various models of epileptogenesis and neuronal injuryInhibition of Ca2+ elevations, neuroprotective effectsDemonstrates anti-epileptogenic and neuroprotective properties[8]Modulation of SV2A, calcium homeostasis, and GABAergic systems[2][4][8]
Rolipram Spinal Cord Injury (SCI) in ratsPreservation of neurons and oligodendrocytesOptimal neuroprotection at 1.0 mg/kg[9]PDE4 inhibition, leading to increased cAMP and suppression of inflammatory cytokines[5][6][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Proposed_Neuroprotective_Mechanism cluster_glutamate Glutamate Excitotoxicity cluster_intervention Therapeutic Intervention Glutamate Excessive Glutamate NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Activates Ca_Influx Ca2+ Influx NMDA_AMPA->Ca_Influx Mediates Neuronal_Damage Neuronal Damage & Apoptosis Ca_Influx->Neuronal_Damage Induces Pyrrolidinone This compound (Derivative) AMPA_Modulation AMPA Receptor Modulation Pyrrolidinone->AMPA_Modulation Hypothesized Modulation AMPA_Modulation->NMDA_AMPA Inhibits

Proposed neuroprotective mechanism of a this compound derivative.

Anticonvulsant_Screening_Workflow start Test Compound (e.g., this compound) animal_model Rodent Model (Mouse or Rat) start->animal_model mes_test Maximal Electroshock (MES) Test animal_model->mes_test ptz_test Pentylenetetrazole (scPTZ) Test animal_model->ptz_test data_analysis Data Analysis (ED50 Determination) mes_test->data_analysis ptz_test->data_analysis outcome Anticonvulsant Profile data_analysis->outcome

Workflow for preclinical anticonvulsant screening.

Detailed Experimental Protocols

To facilitate the validation and further exploration of this compound's mechanism of action, detailed protocols for the key experiments cited are provided below.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures.[10][11][12]

  • Animals: Male albino mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 30 or 60 minutes), deliver an electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for 0.2 seconds in mice).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model is used to identify compounds that raise the seizure threshold.[10][11][12]

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Administer the test compound or vehicle control i.p. at various doses.

    • After the appropriate pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This in vivo model is used to evaluate the neuroprotective effects of compounds against stroke.[1]

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300 g).

  • Procedure:

    • Anesthetize the animal.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery, typically using an intraluminal filament.

    • After a specific duration of occlusion (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.

    • Administer the test compound or vehicle at the onset of reperfusion or as per the experimental design.

    • Assess neurological deficits at various time points post-MCAO (e.g., 24 and 48 hours) using a standardized neurological scoring system.

    • At the end of the experiment, the animal is euthanized, and the brain is removed for infarct volume analysis using TTC staining.

  • Data Analysis: Compare neurological deficit scores and infarct volumes between the treated and control groups.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This in vitro assay assesses a compound's ability to protect neurons from glutamate-induced cell death.[1]

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats or mice and cultured.

  • Procedure:

    • Plate the primary neurons in multi-well plates.

    • After a period of maturation in culture, pre-treat the neurons with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a set duration (e.g., 15-30 minutes).

    • Wash the cells and replace the medium with fresh, glutamate-free medium containing the test compound.

    • Incubate for 24 hours.

    • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only treated control.

Conclusion

While the definitive mechanism of action of this compound requires further elucidation, the existing data on related pyrrolidinone derivatives suggests a strong potential for neuroactivity. The comparative analysis with Levetiracetam and Rolipram provides a framework for future investigations, highlighting potential targets within neurotransmitter systems and intracellular signaling cascades. The provided experimental protocols offer a clear path for researchers to systematically validate the anticonvulsant and neuroprotective properties of this compound and ultimately unravel its precise molecular mechanism. This will be crucial for its potential development as a novel therapeutic agent for neurological disorders.

References

Head-to-head comparison of different synthetic routes to 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, 5-phenylpyrrolidin-2-one serves as a key intermediate in the synthesis of various pharmaceuticals. The efficient and scalable production of this compound is therefore of significant interest. This guide provides a head-to-head comparison of four prominent synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic strategy for this compound is contingent upon several factors, including precursor availability, desired yield and purity, reaction conditions, and scalability. Below is a summary of the key quantitative data for the discussed synthetic methodologies.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)
1. Reductive Amination 4-Oxo-4-phenylbutanoic acidNH₃ or NH₄OAc, NaBH₄ or H₂/CatalystVaries (e.g., Reflux in THF)~70-85%
2. Beckmann Rearrangement 2-Phenylcyclopentanone OximeStrong acid (e.g., H₂SO₄, PPA)High temperature (>130°C)~60-75%
3. Intramolecular Aza-Michael Addition N-Substituted Cinnamamide derivativeBase (e.g., NaH, K₂CO₃)Varies (e.g., Reflux in THF)~65-80%
4. Reductive Cyclization of Nitro Compound γ-Nitro-γ-phenyl ketone/esterReducing agent (e.g., H₂/Pd/C, Fe/AcOH)Varies~50-70%

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the four primary synthetic routes to this compound, providing a practical foundation for laboratory application.

Reductive Amination of 4-Oxo-4-phenylbutanoic acid

This widely utilized method involves the reaction of a γ-keto acid with an ammonia source, followed by the reduction of the intermediate imine to the corresponding lactam.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Amine Addition: Add an ammonia source, such as ammonium acetate (excess, e.g., 5-10 eq), to the solution.

  • Imine Formation: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reductive_Amination_Workflow start Start reagents 4-Oxo-4-phenylbutanoic acid Ammonia Source Solvent (THF/MeOH) start->reagents imine_formation Imine Formation (RT or 40-50°C, 1-2h) reagents->imine_formation reduction Reduction (NaBH4, 0°C to RT, 12-24h) imine_formation->reduction workup Work-up (Quench, Acidify) reduction->workup extraction Extraction (EtOAc or DCM) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end This compound purification->end

Reductive Amination Workflow

Beckmann Rearrangement of 2-Phenylcyclopentanone Oxime

The Beckmann rearrangement provides a classical approach to lactams through the acid-catalyzed rearrangement of an oxime.[1]

Experimental Protocol:
  • Oxime Formation:

    • Dissolve 2-phenylcyclopentanone (1.0 eq) in ethanol or a similar solvent.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.1 eq).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the 2-phenylcyclopentanone oxime by precipitation or extraction.

  • Rearrangement:

    • In a flask equipped with a stirrer and protected from moisture, add a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).

    • Carefully add the 2-phenylcyclopentanone oxime (1.0 eq) to the acid at a controlled temperature (typically elevated, >130°C).

    • Stir the mixture at high temperature for the specified time (e.g., 1-3 hours).

  • Work-up:

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide).

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Beckmann_Rearrangement_Workflow start Start oxime_formation Oxime Formation (2-Phenylcyclopentanone + NH2OH·HCl) start->oxime_formation rearrangement Beckmann Rearrangement (Strong Acid, >130°C) oxime_formation->rearrangement workup Work-up (Pour on ice, Neutralize) rearrangement->workup extraction Extraction workup->extraction purification Purification extraction->purification end This compound purification->end

Beckmann Rearrangement Workflow

Intramolecular Aza-Michael Addition

This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and an α,β-unsaturated carbonyl moiety.

Experimental Protocol:
  • Precursor Synthesis: Synthesize a suitable precursor, such as an N-substituted cinnamamide derivative with a leaving group on the nitrogen or a tethered amine.

  • Cyclization:

    • Dissolve the precursor (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature or heat to reflux and stir until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and quench carefully with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

Aza_Michael_Addition_Workflow start Start precursor Precursor Synthesis (e.g., N-Substituted Cinnamamide) start->precursor cyclization Intramolecular Cyclization (Base, THF/DMF) precursor->cyclization workup Work-up (Quench) cyclization->workup extraction Extraction workup->extraction purification Purification extraction->purification end This compound purification->end

Aza-Michael Addition Workflow

Reductive Cyclization of a Nitro Compound

This approach involves the reduction of a nitro group in a suitable precursor, which then undergoes spontaneous or catalyzed cyclization.

Experimental Protocol:
  • Precursor Synthesis: Prepare a γ-nitro ketone or ester, such as ethyl 4-nitro-4-phenylbutanoate.

  • Reductive Cyclization:

    • Dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Add a catalyst, such as palladium on carbon (Pd/C) or iron powder (Fe).

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr apparatus). If using a chemical reductant like iron, add an acid such as acetic acid.

    • Stir the reaction at room temperature or with heating until the reduction and cyclization are complete.

  • Work-up:

    • Filter off the catalyst (e.g., through Celite).

    • Remove the solvent under reduced pressure.

  • Extraction and Purification:

    • Dissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Dry the organic layer and concentrate.

    • Purify the product by column chromatography or recrystallization.

Reductive_Cyclization_Workflow start Start precursor Precursor Synthesis (γ-Nitro-γ-phenyl ketone/ester) start->precursor reduction_cyclization Reductive Cyclization (H2/Pd/C or Fe/AcOH) precursor->reduction_cyclization workup Work-up (Filter, Concentrate) reduction_cyclization->workup extraction Extraction & Wash workup->extraction purification Purification extraction->purification end This compound purification->end

Reductive Cyclization Workflow

Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with the choice of method depending on the specific requirements of the synthesis. Reductive amination often provides a good balance of yield and operational simplicity. The Beckmann rearrangement is a classic transformation but may require harsh conditions. The intramolecular aza-Michael addition and reductive cyclization of nitro compounds offer alternative strategies that can be advantageous depending on the availability of the starting materials. The provided protocols and workflows serve as a foundational guide for researchers to select and implement the most suitable synthetic strategy for their needs.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5-Phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 5-phenylpyrrolidin-2-one derivatives, offering a comparative guide to their structure-activity relationships (SAR) across various therapeutic areas. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to inform future drug discovery and development.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] These derivatives have demonstrated significant therapeutic potential in oncology, metabolic disorders, and neurodegenerative diseases.[2][3] The versatility of this structure allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anticonvulsant, nootropic, and neuroprotective effects.[4][[“]] Understanding the intricate structure-activity relationships of these compounds is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core.[2] This section provides a comparative summary of these relationships for different therapeutic applications.

Anticancer Activity

In the realm of oncology, substitutions on the N-phenyl ring are critical in modulating cytotoxic activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group has been associated with notable anticancer effects.[2] Furthermore, the introduction of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position of the pyrrolidinone ring can enhance activity against cancer cell lines like human A549 lung epithelial cells.[2]

Anticonvulsant and Nootropic Activities

For anticonvulsant properties, modifications to an N-linked acetamide moiety on the pyrrolidinone ring have been explored. SAR studies reveal that substitution on the phenyl ring of an anilide group is crucial for activity.[6] Specifically, the presence of two methyl groups at the 2 and 6 positions of the phenyl ring has been shown to be highly favorable for anticonvulsant effects.[6] In contrast, unsubstituted anilides or those with single substituents at the para- or ortho-positions exhibit significantly reduced or no activity.[6]

Compound IDAmide SubstituentAnticonvulsant Activity (Corazole Antagonism, Dose mg/kg)Protection (%)Nootropic Activity
1a 2,6-dimethylanilide2.583.3Comparable to Piracetam
1c anilide100-
1d 4-bromoanilide512.5-
1e 4-methoxyanilide100-
1g 2-methylanilide100-
Neuroprotective Activity

The neuroprotective effects of certain this compound derivatives have been linked to the inhibition of Tropomyosin receptor kinase A (TrkA).[2] The (R)-2-phenylpyrrolidine moiety is considered a key pharmacophore for potent and selective pan-TrkA inhibition, with the phenyl ring fitting into a hydrophobic pocket of the TrkA kinase domain.[2]

Enzyme Inhibitory Activity

Derivatives of this compound have also been investigated as inhibitors of enzymes such as α-glucosidase. The inhibitory activity is highly dependent on the substitution pattern on the phenyl ring. Electron-donating groups, like a methoxy group, tend to enhance inhibitory activity, while electron-withdrawing groups generally lead to a decrease in activity.[2] The position of these substituents on the phenyl ring is also a critical determinant of potency.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides[4]

A mixture of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, triethylamine, and an appropriate aromatic amine is dissolved in an organic solvent such as toluene or chloroform. Isobutyl chloroformate is added as a condensing agent, and the mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the resulting residue is purified by recrystallization or column chromatography to yield the final amide derivatives.

Corazole-Induced Seizure Model[4]

This in vivo assay is used to evaluate the anticonvulsant activity of the synthesized compounds. Male mice (20-26 g) are administered the test compound intraperitoneally at various doses. After a specific pretreatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures. The animals are then observed for the onset of clonic and tonic convulsions and the time until death. The protective effect of the compound is determined by its ability to prevent or delay the onset of seizures and mortality.

In Vitro α-Glucosidase Inhibition Assay[2]

The inhibitory activity of the compounds against α-glucosidase is determined spectrophotometrically. A reaction mixture is prepared containing a phosphate buffer (50 mM, pH 6.8), an α-glucosidase solution (1 U/mL), and the test compound at various concentrations. This mixture is pre-incubated at 37°C for 10 minutes. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance is then measured to determine the extent of enzyme inhibition.

MTT Assay for Cytotoxicity[3]

The cytotoxic effects of the derivatives on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for an additional 48 to 72 hours. The MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, from which the cytotoxic activity of the compounds can be calculated.

Visualizing Structure-Activity Relationship (SAR) Workflow and Signaling Pathways

To better understand the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro / In Vivo Screening Purification->Screening Data Quantitative Data Collection Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

TrkA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_nucleus Nuclear Response cluster_outcome Cellular Outcomes cluster_inhibition Inhibition NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene Gene Expression CREB->Gene Survival Neuronal Survival Gene->Survival Differentiation Neuronal Differentiation Gene->Differentiation Inhibitor This compound Derivative (Inhibitor) Inhibitor->TrkA

Caption: The TrkA signaling pathway and its potential inhibition by this compound derivatives.

References

The Dual Efficacy of 5-Phenylpyrrolidin-2-one Derivatives: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-phenylpyrrolidin-2-one derivatives, a class of compounds showing significant promise in the realm of central nervous system (CNS) disorders, particularly epilepsy. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of experimental workflows and biological pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

The pyrrolidin-2-one scaffold, a core component of the nootropic drug piracetam, has been a fertile ground for the development of new CNS-active agents. The introduction of a phenyl group at the 5-position has yielded derivatives with potent anticonvulsant, neuroprotective, and antinociceptive properties. This guide will focus primarily on the anticonvulsant effects, where a wealth of comparative data exists, while also touching upon their neuroprotective capabilities.

In Vivo Anticonvulsant Efficacy: A Head-to-Head Comparison

The in vivo efficacy of this compound and its structural analogs, particularly pyrrolidine-2,5-diones, has been extensively evaluated in well-established rodent models of epilepsy. The Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures, are the primary assays used for preclinical screening.

Below is a summary of the anticonvulsant activity of selected this compound and related derivatives, providing a clear comparison of their potency and safety profiles.

CompoundSeizure ModelED50 (mg/kg, i.p.)Therapeutic Index (TD50/ED50)Reference Compound (ED50 mg/kg)
2-oxo-4-phenylpyrrolidin-1-yl acetic acid 2,6-dimethylanilide Maximal Electroshock (MES)2.5 - 5.0Not ReportedLevetiracetam (>600)
Subcutaneous Pentylenetetrazole (scPTZ)2.5 - 5.0Not ReportedLevetiracetam (2.5 - 600)
6 Hz test2.5 - 5.0Not ReportedLevetiracetam (Not Reported)
Compound 30 (a hybrid pyrrolidine-2,5-dione derivative) Maximal Electroshock (MES)45.63.55-
6 Hz (32 mA)39.54.11-
Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione) Maximal Electroshock (MES)27.4>7.3-
6 Hz (32 mA)30.8>6.5-

ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals (determined by the rotarod test).

Unraveling the Mechanism: In Vitro Insights

The promising in vivo anticonvulsant activity of this compound derivatives has prompted investigations into their molecular mechanisms of action. In vitro studies on these and structurally related compounds suggest that their efficacy is likely mediated through the modulation of key ion channels involved in neuronal excitability.

Compound/Derivative ClassIn Vitro AssayKey Findings
Hybrid pyrrolidine-2,5-dione derivatives Radioligand binding and functional assaysInhibition of L-type (Cav1.2) calcium channels.
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives Radioligand binding assaysInteraction with the neuronal voltage-sensitive sodium channel (site 2).
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate Glutamate-induced excitotoxicity in primary cortical neuronsShowed a significant neuroprotective effect against glutamate-induced cell death.

These in vitro findings provide a plausible mechanistic basis for the observed in vivo anticonvulsant effects. By blocking voltage-gated sodium and/or calcium channels, these compounds can reduce excessive neuronal firing, a hallmark of epileptic seizures. The neuroprotective effects against glutamate-induced excitotoxicity further suggest a potential disease-modifying role beyond simple seizure suppression.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.).

    • At the time of predicted peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of this response is defined as protection.

    • The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

2. 6 Hz Psychomotor Seizure Model

This model is used to identify compounds effective against therapy-resistant partial seizures.[1][2]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound i.p.

    • At the time of predicted peak effect, deliver a long-duration (3 seconds), low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) through corneal electrodes.[1][2]

    • Observe the mice for a characteristic seizure phenotype which includes a stun position, minimal clonic phase, and stereotyped, automatic behaviors.[1][2]

    • Protection is defined as the absence of this seizure phenotype and a return to normal exploratory behavior within 10 seconds.[1][2]

    • The ED50 is calculated as the dose that protects 50% of the animals.

In Vitro Mechanistic Assays

1. Glutamate-Induced Excitotoxicity Assay

This assay assesses the neuroprotective potential of a compound against glutamate-induced neuronal death.[3]

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in multi-well plates.

  • Procedure:

    • Pre-incubate the mature neuronal cultures with various concentrations of the test compound.[3]

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short period.[3]

    • After removing the glutamate, continue the incubation with the test compound.[3]

    • Assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[3]

    • An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

2. Ion Channel Binding/Functional Assays

These assays determine the interaction of a compound with specific ion channels.

  • Preparation: Cell membranes expressing the target ion channel (e.g., Cav1.2 or Nav1.2) are prepared.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radiolabeled ligand that binds to the target channel in the presence of varying concentrations of the test compound.

    • Measure the amount of radioligand bound to the membranes.

    • A decrease in radioligand binding with increasing concentrations of the test compound indicates competitive binding to the channel.

    • The Ki (inhibition constant) is calculated to determine the affinity of the compound for the channel.

  • Functional Assay (e.g., Calcium Flux Assay):

    • Load cultured cells expressing the target calcium channel with a calcium-sensitive fluorescent dye.

    • Measure the baseline fluorescence.

    • Apply a depolarizing stimulus to open the channels and measure the increase in fluorescence due to calcium influx.

    • Perform the same experiment in the presence of the test compound.

    • A reduction in the fluorescence increase indicates that the compound blocks the calcium channel.

    • The IC50 (half-maximal inhibitory concentration) is determined.

Visualizing the Science

To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Mechanism compound_admin Compound Administration (i.p. in mice) mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) compound_admin->mes_test six_hz_test 6 Hz Test (Partial Seizure Model) compound_admin->six_hz_test ed50_calc Determine ED50 mes_test->ed50_calc six_hz_test->ed50_calc correlation Correlation ed50_calc->correlation cell_culture Neuronal Cell Culture excitotoxicity_assay Glutamate Excitotoxicity Assay cell_culture->excitotoxicity_assay ion_channel_assay Ion Channel Assays (Binding or Functional) cell_culture->ion_channel_assay neuroprotection Assess Neuroprotection excitotoxicity_assay->neuroprotection channel_modulation Determine Channel Modulation (IC50 or Ki) ion_channel_assay->channel_modulation neuroprotection->correlation channel_modulation->correlation

Experimental workflow for evaluating this compound derivatives.

mechanism_of_action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ap Action Potential Arrives na_channel Voltage-gated Na+ Channel ap->na_channel Opens ca_channel Voltage-gated Ca2+ Channel na_channel->ca_channel Depolarization Opens vesicle_release Neurotransmitter (Glutamate) Release ca_channel->vesicle_release Triggers glutamate_receptor Glutamate Receptors (NMDA/AMPA) vesicle_release->glutamate_receptor Activates depolarization Depolarization & Neuronal Excitation glutamate_receptor->depolarization seizure Seizure Activity depolarization->seizure compound This compound Derivative compound->na_channel Blocks compound->ca_channel Blocks

Proposed anticonvulsant mechanism of this compound derivatives.

Conclusion

The this compound scaffold represents a promising platform for the development of novel CNS therapeutics. The presented data demonstrates a clear correlation between the in vivo anticonvulsant efficacy of these compounds and their in vitro activity as modulators of key neuronal ion channels. The favorable potency and safety profiles of several derivatives in preclinical models of epilepsy highlight their potential for further development. The neuroprotective properties observed in in vitro excitotoxicity models further suggest a broader therapeutic potential for these compounds in neurological disorders characterized by neuronal damage. This guide provides a foundational understanding for researchers to build upon in the ongoing quest for more effective treatments for epilepsy and other debilitating CNS conditions.

References

A Comparative Analysis of 5-Phenylpyrrolidin-2-one's ADMET Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 5-Phenylpyrrolidin-2-one, benchmarked against related compounds, Rolipram and 1-Phenylpyrrolidin-2-one. This report synthesizes in silico predictions and available experimental data to provide a comprehensive evaluation for early-stage drug discovery.

Executive Summary

This compound, a pyrrolidinone-based chemical entity, presents a promising scaffold for novel therapeutic agents. Understanding its ADMET profile is paramount for its progression in the drug discovery pipeline. This guide provides a comparative analysis of the ADMET properties of this compound, with in silico predictions juxtaposed against the known experimental data of two structurally related compounds: the phosphodiesterase-4 inhibitor Rolipram and the chemical intermediate 1-Phenylpyrrolidin-2-one. This comprehensive comparison, supported by detailed experimental methodologies and visual workflows, aims to equip researchers with the necessary data to make informed decisions regarding the potential of this compound as a drug candidate.

Comparative ADMET Profile

The following tables summarize the predicted ADMET properties of this compound and the available experimental data for Rolipram and 1-Phenylpyrrolidin-2-one.

Table 1: Physicochemical Properties and Absorption
PropertyThis compound (Predicted)Rolipram (Experimental/Predicted)1-Phenylpyrrolidin-2-one (Experimental/Predicted)
Molecular Formula C₁₀H₁₁NOC₁₆H₂₁NO₃C₁₀H₁₁NO
Molecular Weight ( g/mol ) 161.20275.35161.20
LogP (o/w) 1.152.131.25
Water Solubility Moderately SolubleSparingly SolubleModerately Soluble
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.95HighModerate
Human Intestinal Absorption (%) >90%HighHigh
P-glycoprotein Substrate NoYesNo
Table 2: Distribution
PropertyThis compound (Predicted)Rolipram (Experimental/Predicted)1-Phenylpyrrolidin-2-one (Predicted)
Plasma Protein Binding (%) 55.8%~80%52.3%
Blood-Brain Barrier (BBB) Permeant YesYesYes
Volume of Distribution (VDss, L/kg) 0.611.50.58
Table 3: Metabolism
PropertyThis compound (Predicted)Rolipram (Experimental)1-Phenylpyrrolidin-2-one (Predicted)
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoYesNo
CYP2C9 Inhibitor NoYesNo
CYP2D6 Inhibitor NoYesNo
CYP3A4 Inhibitor NoNoNo
CYP2D6 Substrate YesYesYes
CYP3A4 Substrate YesYesYes
Table 4: Excretion and Toxicity
PropertyThis compound (Predicted)Rolipram (Experimental)1-Phenylpyrrolidin-2-one (Experimental)
Total Clearance (log ml/min/kg) 0.35--
Renal OCT2 Substrate No--
hERG I Inhibitor No--
Hepatotoxicity No--
AMES Toxicity No--
Skin Sensitization No-Skin Irritant
Oral Rat Acute Toxicity (LD₅₀, mol/kg) 2.54--
Oral Rat Chronic Toxicity (LOAEL, log mg/kg_bw/day) 1.83--

Disclaimer: Predicted data for this compound and some data for the comparators were obtained using SwissADME and pkCSM, which are in silico tools. These predictions provide valuable insights but should be validated experimentally.

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below to aid in the design of future validation studies for this compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane of a transwell insert and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The cell monolayer is washed with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • The test compound, dissolved in the transport buffer, is added to the apical (A) side of the transwell insert.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and samples collected from the apical side.

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach target tissues.

Methodology:

  • Apparatus: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Assay Procedure:

    • One chamber is filled with plasma (human or animal), and the other with a protein-free buffer (e.g., phosphate-buffered saline).

    • The test compound is added to the plasma chamber.

    • The dialysis unit is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Calculation: The percentage of plasma protein binding is calculated as:

    • % Bound = [(C_plasma - C_buffer) / C_plasma] * 100

    • Where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the intrinsic clearance of a compound by measuring its rate of metabolism in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Reaction Mixture: The test compound is incubated with liver microsomes (human or animal) and a cofactor solution containing NADPH at 37°C.

  • Assay Procedure:

    • The reaction is initiated by the addition of the cofactor.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Calculation:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.

    • The intrinsic clearance (Cl_int) is calculated based on the half-life and the protein concentration in the incubation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADMET assessment of this compound.

ADMET_Screening_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_decision Decision Making in_silico_start Compound Structure (SMILES) admet_predictors ADMET Prediction Tools (e.g., SwissADME, pkCSM) in_silico_start->admet_predictors predicted_profile Predicted ADMET Profile admet_predictors->predicted_profile absorption Absorption (Caco-2, PAMPA) predicted_profile->absorption Guide Assay Selection distribution Distribution (Plasma Protein Binding) predicted_profile->distribution metabolism Metabolism (Microsomal Stability) predicted_profile->metabolism toxicity Toxicity (Cytotoxicity Assays) predicted_profile->toxicity go_nogo Go/No-Go Decision for Lead Optimization absorption->go_nogo distribution->go_nogo metabolism->go_nogo toxicity->go_nogo

Caption: A streamlined workflow for ADMET screening, from in silico prediction to in vitro validation.

Caco2_Permeability_Assay cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis caco2_culture Culture Caco-2 cells on Transwell inserts apical_dosing Add compound to Apical (A) side caco2_culture->apical_dosing basolateral_dosing Add compound to Basolateral (B) side caco2_culture->basolateral_dosing compound_prep Prepare test compound in transport buffer compound_prep->apical_dosing compound_prep->basolateral_dosing basolateral_sampling Sample from Basolateral (B) side at time points apical_dosing->basolateral_sampling lcms_analysis Quantify compound concentration by LC-MS/MS basolateral_sampling->lcms_analysis apical_sampling Sample from Apical (A) side at time points basolateral_dosing->apical_sampling apical_sampling->lcms_analysis papp_calculation Calculate Papp (A-B) and Papp (B-A) lcms_analysis->papp_calculation efflux_ratio Determine Efflux Ratio papp_calculation->efflux_ratio

Unveiling the Multifaceted Therapeutic Potential of 5-Phenylpyrrolidin-2-one Derivatives: A Cross-Target Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Phenylpyrrolidin-2-one derivatives, highlighting their diverse pharmacological activities and potential as therapeutic agents. Summarizing key experimental data, this document delves into their interactions with various biological targets, offering insights into their mechanisms of action.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These compounds have shown promise in treating a range of conditions, from central nervous system disorders to cancer. This guide synthesizes available data to profile their cross-target activities, providing a foundation for further research and development.

Comparative Biological Activities

This compound derivatives have been investigated for a multitude of pharmacological effects. The following table summarizes the quantitative data on their activity against various biological targets, showcasing the versatility of this chemical class.

Compound IDTargetAssay TypeActivity (Ki/IC50/ED50)Therapeutic Area
EP-42 5-HT1A ReceptorRadioligand BindingKi = 24.5 nMAntidepressant
EP-50 5-HT2 ReceptorRadioligand BindingKi = 109.1 nMAntidepressant
EP-65 -Forced Swimming Test (in vivo)Strong antidepressant-like activityAntidepressant
EP-40 -Barium chloride-induced arrhythmia (in vivo)Antiarrhythmic activityCardiovascular
Compound 1 AMPA Receptor-Neuroprotective effectsNeuroprotection
(R)-2-phenylpyrrolidine moiety TrkA Kinase-Potent and selective pan-TrkA inhibitionNeuroprotection, Cancer
Hydrazone derivatives A549 (Lung Cancer Cells)MTT Assay28.0% - 29.6% viability at 100 µMAnticancer
Derivative 69k -Maximal Electroshock (MES) Test (in vivo)ED50 = 80.38 mg/kgAnticonvulsant
Derivative 69k -6 Hz Psychomotor Seizure Test (in vivo)ED50 = 108.80 mg/kgAnticonvulsant

Key Signaling Pathways and Mechanisms of Action

The diverse activities of this compound derivatives stem from their ability to modulate multiple signaling pathways. Their neuroprotective effects, for instance, are often linked to the activation of pro-survival pathways.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLCγ Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Survival_Differentiation Neuronal Survival & Differentiation ERK->Neuronal_Survival_Differentiation Transcription Factors Akt Akt PI3K->Akt Akt->Neuronal_Survival_Differentiation Inhibition of Apoptosis Calcium_Signaling Calcium Signaling PLCg->Calcium_Signaling IP3/DAG Derivative This compound Derivative (Inhibitor) Derivative->TrkA

Figure 1: TrkA signaling pathway and the inhibitory action of certain this compound derivatives.

Experimental Workflows

The biological activities of these compounds are determined through a variety of in vitro and in vivo assays. The following diagram illustrates a general workflow for the initial screening and evaluation of these derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Binding_Assay Receptor Binding Assays (e.g., 5-HT1A, Adrenoceptors) In_Vitro->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., TrkA Kinase) In_Vitro->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) In_Vitro->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis In_Vivo In Vivo Testing (in animal models) Behavioral_Models Behavioral Models (e.g., Forced Swim Test) In_Vivo->Behavioral_Models Disease_Models Disease Models (e.g., Arrhythmia, Seizure) In_Vivo->Disease_Models Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization Disease_Models->Lead_Optimization SAR_Analysis->In_Vivo

Figure 2: A generalized experimental workflow for the discovery and development of this compound derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of test compounds for serotonin 5-HT1A and 5-HT2A receptors.

Materials:

  • Membrane preparations from cells expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligand: [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Non-specific binding control: 10 µM Serotonin (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A).

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Thaw the receptor membrane preparations on ice.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This guide provides a snapshot of the current understanding of this compound derivatives and their potential as therapeutic agents. The presented data and protocols are intended to serve as a valuable resource for the scientific community to foster further exploration and innovation in this promising area of drug discovery.

Benchmarking Novel 5-Phenylpyrrolidin-2-one Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of a promising new class of 5-Phenylpyrrolidin-2-one analogs against established antiepileptic drugs (AEDs). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel compounds for potential therapeutic applications.

Executive Summary

Epilepsy is a chronic neurological disorder affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The this compound scaffold has emerged as a promising pharmacophore for the development of new central nervous system (CNS) active agents. This guide presents preclinical data for a series of novel this compound analogs and compares their anticonvulsant activity and neurotoxicity with widely prescribed AEDs, including Levetiracetam, Lacosamide, and Valproic Acid.

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy and neurotoxicity of the novel this compound analogs were evaluated in standardized preclinical models. The median effective dose (ED₅₀) in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests indicates the potency of the compounds against different seizure types. The median toxic dose (TD₅₀) determined by the rotarod test assesses acute neurological deficits. The protective index (PI = TD₅₀/ED₅₀) is a measure of the compound's safety margin.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)PI (MES)PI (scPTZ)PI (6 Hz)
Analog 1 45.6> 30039.5162.43.6-4.1
Analog 2 96.975.444.3335.83.54.47.6
Levetiracetam > 30047231440-30.662.6
Lacosamide 11.2> 10010.3645.7-6.2
Valproic Acid 252.7130.6221.74301.73.31.9

Note: Data for analogs are representative of novel pyrrolidine-2,5-dione derivatives with a phenyl substituent, which are structurally related to this compound analogs[1][2]. Data for existing drugs is compiled from various preclinical studies for comparative purposes.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Existing AEDs modulate neuronal excitability through various pathways. The novel this compound analogs are hypothesized to exert their anticonvulsant effects primarily through the modulation of voltage-gated ion channels.

Signaling Pathway of Novel this compound Analogs

The primary proposed mechanism for the novel analogs involves the blockade of voltage-gated sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs)[1][3][4]. This dual action is believed to reduce neuronal hyperexcitability and, consequently, suppress seizure activity.

novel_analog_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Analog Analog VGSC Voltage-Gated Sodium Channel Analog->VGSC Blocks VGCC L-type Voltage-Gated Calcium Channel Analog->VGCC Blocks Glutamate_Release Glutamate Release VGSC->Glutamate_Release Initiates Depolarization Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Glutamate_Vesicle->Glutamate_Release Triggers Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Activates

Proposed mechanism of novel this compound analogs.
Comparative Signaling Pathways of Existing Antiepileptic Drugs

Levetiracetam: The primary mechanism of Levetiracetam involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release[5][6][7]. It may also inhibit N-type calcium channels and modulate GABAergic and glutamatergic transmission[5][6].

levetiracetam_pathway cluster_presynaptic Presynaptic Terminal Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Neurotransmitter_Vesicle Neurotransmitter Vesicle SV2A->Neurotransmitter_Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Mechanism of action of Levetiracetam.

Lacosamide: Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes[8][9][10].

lacosamide_pathway Lacosamide Lacosamide VGSC Voltage-Gated Sodium Channel Lacosamide->VGSC Enhances Slow_Inactivation Slow Inactivation VGSC->Slow_Inactivation Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability Slow_Inactivation->Neuronal_Hyperexcitability

Mechanism of action of Lacosamide.

Valproic Acid: Valproic acid has a broad mechanism of action, including increasing GABA levels by inhibiting GABA transaminase, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels[11][12][13].

valproic_acid_pathway cluster_gaba GABAergic System cluster_channels Ion Channels Valproic_Acid Valproic_Acid GABA_Transaminase GABA Transaminase Valproic_Acid->GABA_Transaminase Inhibits VGSC Voltage-Gated Sodium Channels Valproic_Acid->VGSC Blocks T_type_VGCC T-type Voltage-Gated Calcium Channels Valproic_Acid->T_type_VGCC Blocks GABA_Levels Increased GABA GABA_Transaminase->GABA_Levels Leads to

Mechanism of action of Valproic Acid.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal electrodes. Animals: Male albino mice (20-25 g). Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At the time of peak effect, apply a drop of topical anesthetic to the eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.

  • Calculate the ED₅₀ using a probit analysis.

mes_workflow Administer_Compound Administer Compound (i.p.) Peak_Effect_Time Wait for Peak Effect Time Administer_Compound->Peak_Effect_Time Apply_Stimulus Apply Supramaximal Electrical Stimulus Peak_Effect_Time->Apply_Stimulus Observe_Seizure Observe for Tonic Hindlimb Extension Apply_Stimulus->Observe_Seizure Record_Protection Record Protection Observe_Seizure->Record_Protection

Maximal Electroshock (MES) Test Workflow.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Apparatus: Observation cages. Animals: Male albino mice (18-25 g). Procedure:

  • Administer the test compound or vehicle (i.p.).

  • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Place the animal in an individual observation cage.

  • Observe for the presence or absence of clonic seizures (lasting at least 5 seconds) within a 30-minute period. Absence of clonic seizures indicates protection.

  • Calculate the ED₅₀ using a probit analysis.

scptz_workflow Administer_Compound Administer Compound (i.p.) Peak_Effect_Time Wait for Peak Effect Time Administer_Compound->Peak_Effect_Time Inject_PTZ Inject PTZ (s.c.) Peak_Effect_Time->Inject_PTZ Observe_Seizure Observe for Clonic Seizures (30 min) Inject_PTZ->Observe_Seizure Record_Protection Record Protection Observe_Seizure->Record_Protection

Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow.
Hz Psychomotor Seizure Test

This test is a model for therapy-resistant partial seizures.

Apparatus: An electroconvulsive shock generator with corneal electrodes. Animals: Male albino mice (18-26 g). Procedure:

  • Administer the test compound or vehicle (i.p.).

  • At the time of peak effect, apply a drop of topical anesthetic to the eyes.

  • Deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz, 3 s) via corneal electrodes.

  • Observe the animal for seizure activity, characterized by a stunned posture, forelimb clonus, and twitching of the vibrissae. Absence of these signs indicates protection.

  • Calculate the ED₅₀ using a probit analysis.

six_hz_workflow Administer_Compound Administer Compound (i.p.) Peak_Effect_Time Wait for Peak Effect Time Administer_Compound->Peak_Effect_Time Apply_Stimulus Apply 6 Hz Electrical Stimulus Peak_Effect_Time->Apply_Stimulus Observe_Seizure Observe for Psychomotor Seizure Signs Apply_Stimulus->Observe_Seizure Record_Protection Record Protection Observe_Seizure->Record_Protection

6 Hz Psychomotor Seizure Test Workflow.
Rotarod Test for Neurological Toxicity

This test assesses motor coordination and potential neurological deficits.

Apparatus: An accelerating rotarod apparatus. Animals: Male albino mice (20-30 g). Procedure:

  • Train the mice on the rotarod at a constant speed for a set period on the day before the test.

  • On the test day, administer the test compound or vehicle (i.p.).

  • At the time of peak effect, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle-treated group indicates motor impairment.

  • Calculate the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.

rotarod_workflow Train_Mice Train Mice on Rotarod Administer_Compound Administer Compound (i.p.) Train_Mice->Administer_Compound Place_on_Rotarod Place on Accelerating Rotarod Administer_Compound->Place_on_Rotarod Measure_Latency Measure Latency to Fall Place_on_Rotarod->Measure_Latency Assess_Impairment Assess Motor Impairment Measure_Latency->Assess_Impairment

Rotarod Test Workflow.

References

Comparative Guide to the Synthesis of 5-Phenylpyrrolidin-2-one: A Review of Reproducibility in Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, the synthesis of key intermediates such as 5-phenylpyrrolidin-2-one is a foundational step. The reproducibility of published synthetic protocols is paramount to ensure consistent and reliable outcomes in research and manufacturing. This guide provides an objective comparison of two distinct and prominent methods for the synthesis of this compound: Rhodium-Catalyzed Carbonylation of 1-Phenylallylamine and the reaction of a Donor-Acceptor Cyclopropane with an amine, followed by cyclization.

At a Glance: Comparison of Synthetic Protocols

ParameterMethod 1: Rhodium-Catalyzed CarbonylationMethod 2: From Donor-Acceptor Cyclopropane
Starting Materials 1-Phenylallylamine, Carbon Monoxide, HydrogenDimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Aniline
Catalyst Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂)Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
Reported Yield Good47% (for 1,5-diphenylpyrrolidin-2-one)
Reaction Conditions High temperature and pressureMulti-step, including reflux
Key Advantages Direct conversionMilder conditions for the initial step
Key Disadvantages Requires specialized high-pressure equipmentMulti-step process, synthesis of N-substituted analog

Logical Workflow of the Synthesis Comparison

Workflow for Comparing this compound Synthesis Protocols cluster_method1 Method 1: Rhodium-Catalyzed Carbonylation cluster_method2 Method 2: From Donor-Acceptor Cyclopropane M1_Start 1-Phenylallylamine M1_Reaction Carbonylation M1_Start->M1_Reaction M1_Reactants CO, H₂ M1_Reactants->M1_Reaction M1_Catalyst Rh₄(CO)₁₂ M1_Catalyst->M1_Reaction M1_Product This compound M1_Reaction->M1_Product Compare Comparative Analysis (Yield, Conditions, Reproducibility) M1_Product->Compare M2_Start Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate M2_Step1 Ring Opening M2_Start->M2_Step1 M2_Reactant Aniline M2_Reactant->M2_Step1 M2_Catalyst Ni(ClO₄)₂·6H₂O M2_Catalyst->M2_Step1 M2_Intermediate γ-Amino Ester Intermediate M2_Step1->M2_Intermediate M2_Step2 Lactamization & Decarboxylation M2_Intermediate->M2_Step2 M2_Product 1,5-Diphenylpyrrolidin-2-one M2_Step2->M2_Product M2_Product->Compare Conclusion Guidance for Protocol Selection Compare->Conclusion

Caption: Comparative workflow of two synthetic routes to this compound.

Method 1: Rhodium-Catalyzed Carbonylation of 1-Phenylallylamine

This method offers a direct route to this compound through a rhodium-catalyzed carbonylation reaction. The process involves the reaction of 1-phenylallylamine with carbon monoxide and hydrogen in the presence of a rhodium catalyst.

Experimental Protocol

A detailed experimental protocol from the primary literature is as follows:

In a high-pressure reactor, 1-phenylallylamine is combined with a catalytic amount of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) in a suitable solvent. The reactor is then charged with carbon monoxide and hydrogen gas. The reaction mixture is heated to a specified temperature and maintained under pressure for a set duration. After cooling and depressurization, the solvent is removed, and the crude product is purified by chromatography to yield this compound. While the initial report mentions a "good yield," specific quantitative data on reproducibility from multiple runs is not extensively documented in readily available literature.[1]

Workflow for Rhodium-Catalyzed Carbonylation

Workflow for Rhodium-Catalyzed Synthesis Start Start: 1-Phenylallylamine Reagents Add Rh₄(CO)₁₂ catalyst, solvent Start->Reagents Pressurize Charge with CO and H₂ Reagents->Pressurize Heat Heat to reaction temperature Pressurize->Heat React Maintain pressure and temperature for specified time Heat->React Cooldown Cool down and depressurize React->Cooldown Workup Solvent removal Cooldown->Workup Purify Chromatographic purification Workup->Purify Product End: this compound Purify->Product

Caption: Step-by-step workflow for the rhodium-catalyzed synthesis.

Method 2: Synthesis from Donor-Acceptor Cyclopropane

This modern approach involves a multi-step synthesis starting from a donor-acceptor cyclopropane. It is important to note that the most well-documented protocol using this starting material leads to the synthesis of N-substituted 5-phenylpyrrolidin-2-ones. The synthesis of the parent, N-unsubstituted compound, would likely require a subsequent deprotection step, adding to the overall synthetic sequence. For the purpose of this comparison, we will detail the synthesis of a closely related analog, 1,5-diphenylpyrrolidin-2-one, for which a reproducible protocol is available.

Experimental Protocol

The synthesis of 1,5-diphenylpyrrolidin-2-one is achieved through a one-pot, two-step process.[2]

Step 1: Ring Opening To a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and aniline in dichloroethane (DCE), nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) is added. The mixture is stirred at a specific temperature for a designated time to facilitate the ring-opening of the cyclopropane and formation of a γ-amino ester intermediate.

Step 2: Lactamization and Dealkoxycarbonylation Following the initial reaction, acetic acid and toluene are added, and the mixture is refluxed. Subsequently, an aqueous solution of sodium hydroxide and ethanol is added, and the reaction is stirred to induce lactamization and dealkoxycarbonylation. The crude product is then extracted, and purified by column chromatography to yield 1,5-diphenylpyrrolidin-2-one with a reported yield of 47%.[2]

Workflow for Donor-Acceptor Cyclopropane Method

Workflow for Cyclopropane-Based Synthesis Start Start: Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate Reagents Add aniline, Ni(ClO₄)₂·6H₂O in DCE Start->Reagents RingOpening Stir for ring opening Reagents->RingOpening LactamizationReagents Add AcOH, toluene, then NaOH/EtOH/H₂O RingOpening->LactamizationReagents Lactamization Reflux and stir for lactamization LactamizationReagents->Lactamization Workup Aqueous workup and extraction Lactamization->Workup Purify Column chromatography Workup->Purify Product End: 1,5-Diphenylpyrrolidin-2-one Purify->Product

Caption: Step-by-step workflow for the cyclopropane-based synthesis.

Conclusion and Outlook

Both presented methods provide viable pathways to the this compound core structure. The choice of protocol will largely depend on the available laboratory equipment and the desired substitution pattern of the final product.

The Rhodium-Catalyzed Carbonylation is a more direct, one-step synthesis to the target molecule. However, its major drawback is the requirement for high-pressure equipment, which may not be accessible in all research settings. Furthermore, while described as providing a "good yield," a thorough investigation of its reproducibility across different scales and laboratories would be beneficial.

The Donor-Acceptor Cyclopropane method offers the advantage of using more standard laboratory conditions for the initial, milder ring-opening step. The protocol is well-detailed for the synthesis of an N-substituted analog, suggesting a degree of established reproducibility for this class of transformation.[2] A significant consideration for researchers aiming for the N-H free this compound is the necessity of an additional deprotection step, which would impact the overall efficiency and step-economy of the synthesis.

For future work, a direct comparison of these two methods in the same laboratory, with a focus on optimizing the rhodium-catalyzed reaction for higher and more consistently reproducible yields, and the development of a direct synthesis of N-unsubstituted this compound from the donor-acceptor cyclopropane, would be of great value to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Phenylpyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Phenylpyrrolidin-2-one (CAS No. 22050-10-8), a compound requiring careful management due to its potential hazards.

Immediate Safety and Hazard Profile

This compound is classified with the following hazards, mandating specific safety measures during handling and disposal[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential health risks, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Safety Data

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Cat. 4)Harmful if swallowed.
H315Skin corrosion/irritation (Cat. 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Cat. 2A)Causes serious eye irritation.
H335Specific target organ toxicity — Single exposure (Cat. 3), Respiratory tract irritationMay cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, regional, national, and international regulations. Under no circumstances should this chemical be disposed of with general laboratory or household waste, nor should it be allowed to enter the sewage system.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
  • The container must be compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "22050-10-8," and the associated hazard pictograms (e.g., exclamation mark).
  • Indicate the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials and sources of ignition.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor. Your institution's EHS department will typically manage this process.
  • The recommended method of disposal for similar compounds is through an industrial combustion plant or incineration at a licensed facility. This ensures the complete destruction of the chemical, minimizing its environmental impact.
  • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container: 'Hazardous Waste' 'this compound' CAS: 22050-10-8 Hazard Pictograms collect->label_container store Store in Secure Waste Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical flow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, safeguarding both personal health and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Personal Protective Equipment for Handling 5-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical guidance for the handling and disposal of 5-Phenylpyrrolidin-2-one. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[5]
Body Protection Protective clothingA lab coat or chemical-resistant apron should be worn over personal clothing.[5][6] For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[5][6]
Eye and Face Protection Safety goggles or face shieldWear chemical safety goggles that provide a complete seal around the eyes.[1][2][7][8] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[9]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors if the handling process may generate dust, aerosols, or vapors, or if working outside of a certified chemical fume hood.[10][11]
Operational Plan for Handling this compound

A systematic approach to handling this compound will further enhance safety in the laboratory.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the relevant safety information.

  • Donning PPE: Put on a lab coat, followed by safety goggles and/or a face shield. Finally, don chemical-resistant gloves.

  • Handling the Compound:

    • Carefully weigh and transfer the compound, avoiding the creation of dust or aerosols.

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination: After handling, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove gloves first, turning them inside out as you do. Then remove the lab coat and eye/face protection. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

A Assess Hazards of this compound B Select Appropriate PPE - Chemical-resistant gloves - Protective clothing - Eye/face protection - Respirator (if needed) A->B Based on Hazard Assessment D Follow Safe Handling Procedures B->D C Implement Engineering Controls - Chemical fume hood - Eyewash station/safety shower C->D F Decontaminate Work Area D->F E Proper Disposal of Waste - Chemical waste - Contaminated PPE F->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.